molecular formula C8H6N4O4 B8787883 2-Amino-4-methyl-3,5-dinitrobenzonitrile

2-Amino-4-methyl-3,5-dinitrobenzonitrile

Cat. No.: B8787883
M. Wt: 222.16 g/mol
InChI Key: QUUQAHXPDICOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methyl-3,5-dinitrobenzonitrile is a useful research compound. Its molecular formula is C8H6N4O4 and its molecular weight is 222.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

2-amino-4-methyl-3,5-dinitrobenzonitrile

InChI

InChI=1S/C8H6N4O4/c1-4-6(11(13)14)2-5(3-9)7(10)8(4)12(15)16/h2H,10H2,1H3

InChI Key

QUUQAHXPDICOOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])N)C#N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

2-Amino-4-methyl-3,5-dinitrobenzonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and applications of 2-Amino-4-methyl-3,5-dinitrobenzonitrile , a specialized intermediate in the synthesis of high-performance disperse dyes and bioactive heterocyclic compounds.

Core Identity & Synthetic Utility in High-Energy & Pharmaceutical Chemistry

Executive Summary

2-Amino-4-methyl-3,5-dinitrobenzonitrile (CAS: 745048-51-5) is a highly functionalized aromatic building block characterized by a "push-pull" electronic structure. The presence of a strong electron-donating amino group (


) ortho to a strong electron-withdrawing nitrile (

) group, flanked by two nitro (

) groups, creates a unique reactivity profile. This compound serves as a critical scaffold for benzimidazole-based kinase inhibitors and azo disperse dyes , where the nitro groups provide essential chromophoric properties or precursors for further amination.

Chemical Identity & Physicochemical Properties

The compound exhibits low solubility in water but high solubility in polar aprotic solvents (DMSO, DMF), typical of polynitroanilines. Its high nitrogen content suggests potential energetic properties, necessitating careful thermal handling.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 2-Amino-4-methyl-3,5-dinitrobenzonitrile
CAS Number 745048-51-5
Molecular Formula

Molecular Weight 222.16 g/mol
Appearance Orange-brown crystalline solid
Melting Point >200°C (Decomposes)
Solubility Soluble: DMSO, DMF, Acetone; Insoluble: Water, Hexane
Electronic Character Electron-deficient ring (due to

,

); Weakly basic amine

Synthesis & Production Protocols

The synthesis of 2-Amino-4-methyl-3,5-dinitrobenzonitrile is non-trivial due to the directing effects of the substituents. The most authoritative industrial method utilizes Vicarious Nucleophilic Substitution (VNS) of hydrogen, which allows for the direct introduction of an amino group onto the electron-deficient dinitro-aromatic core.

Protocol A: Vicarious Nucleophilic Substitution (VNS)

This method is preferred over direct nitration of 2-amino-4-methylbenzonitrile, which often leads to oxidation or uncontrollable polynitration.

Reaction Logic: The reaction employs 4-amino-1,2,4-triazole (ATA) as a nucleophilic aminating agent in the presence of a strong base. The base deprotonates the ATA, which attacks the electrophilic aromatic ring at the position ortho to the nitrile (and meta to the nitro groups). The triazole moiety acts as a leaving group, effectively replacing a hydride with an amine.

Step-by-Step Methodology:

  • Preparation of Base Solution:

    • In a jacketed reactor, dissolve Lithium tert-butoxide (1.2 eq) in anhydrous DMSO (10 vol) .

    • Maintain temperature at 20–25°C under an inert nitrogen atmosphere.

  • Reagent Addition:

    • Prepare a separate solution of 4-methyl-3,5-dinitrobenzonitrile (1.0 eq) and 4-amino-1,2,4-triazole (1.5 eq) in DMSO.

    • Slowly dose this solution into the base mixture over 60 minutes. Critical: Exothermic reaction; control internal temperature strictly <30°C to prevent decomposition.

  • Reaction Monitoring:

    • Stir for 2–3 hours. Monitor conversion via HPLC (C18 column, Acetonitrile/Water gradient).

    • Endpoint: Disappearance of the dinitrobenzonitrile precursor.

  • Quench & Isolation:

    • Quench the reaction by adding Acetic Acid (1.5 eq) to neutralize the base.

    • Precipitate the product by slow addition of Cold Water (15 vol) .

    • Filter the resulting orange slurry and wash the cake with water to remove DMSO and triazole byproducts.

    • Dry under vacuum at 50°C.

Yield: 65–80% Purity: >98% (HPLC)

Reactivity & Applications

The compound's value lies in its downstream transformations.[1] The two primary pathways are Heterocyclization (for Pharma) and Diazotization (for Dyes).

Pathway 1: Benzimidazole Synthesis (Pharmaceuticals)

In drug discovery, this intermediate is a precursor to 2,4,6-substituted benzimidazoles, often found in kinase inhibitors.

  • Mechanism: Selective reduction of the nitro groups to amines, followed by cyclization with formylating agents.

  • Protocol Insight: Catalytic hydrogenation (Pd/C) is often avoided due to catalyst poisoning by the nitrile; Iron/Acetic acid or Sodium Dithionite are preferred reducing agents.

Pathway 2: Azo Coupling (Disperse Dyes)

The electron-withdrawing groups make the primary amine weakly basic, requiring aggressive diazotization conditions.

  • Diazotization: Must use Nitrosyl Sulfuric Acid (

    
    ) in concentrated sulfuric acid at 0–5°C.
    
  • Coupling: The resulting diazonium salt is extremely electrophilic, coupling rapidly with N,N-dialkylanilines to form deep red/violet disperse dyes.

Diagram: Synthetic Pathways & Transformations

G Start 4-Methyl-3,5- dinitrobenzonitrile Target 2-Amino-4-methyl- 3,5-dinitrobenzonitrile (Target) Start->Target VNS Amination (ATA, LiOtBu, DMSO) Diazo Diazonium Salt (Electrophile) Target->Diazo Nitrosyl Sulfuric Acid (0°C, H2SO4) Triamine 2,3,5-Triamino- 4-methylbenzonitrile Target->Triamine Reduction (Fe/AcOH or H2/Ra-Ni) Dye Azo Disperse Dye (Deep Red/Violet) Diazo->Dye Coupling with N,N-dialkylaniline Benzimidazole Substituted Benzimidazole (Kinase Inhibitor) Triamine->Benzimidazole Cyclization (HCOOH or R-CHO)

Caption: Figure 1. Synthetic workflow from precursor to high-value dye and pharmaceutical scaffolds.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the energetic potential of this compound.

  • Explosion Hazard: Polynitro compounds can be shock-sensitive. While the nitrile and methyl groups provide some stabilization compared to TNT, this compound should be treated as a potential energetic material. Do not grind dry material.

  • Toxicity: Like most nitroanilines, it is likely toxic by inhalation and skin absorption (Methemoglobinemia risk). Handle in a glovebox or fume hood with full PPE.

  • Thermal Stability: Differential Scanning Calorimetry (DSC) is mandatory before scaling up (>100g) to determine the onset of decomposition.

References

  • Preparation of n-substituted formamides and intermediates. (2005). Google Patents.
  • Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile. (2004). Google Patents.
  • 2-Amino-4-methyl-3,5-dinitrobenzonitrile Compound Summary. (2025). PubChem. Retrieved from [Link]

Sources

Physical and chemical properties of 2-Amino-4-methyl-3,5-dinitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-methyl-3,5-dinitrobenzonitrile.

Executive Summary

2-Amino-4-methyl-3,5-dinitrobenzonitrile (CAS: 745048-51-5) is a highly functionalized aromatic intermediate characterized by a "push-pull" electronic structure. It serves as a critical scaffold in the synthesis of benzimidazole-based alpha-2 adrenergic agonists (used in ocular hypertension therapies) and high-performance disperse dyes . Its structure—featuring a central benzene ring substituted with an electron-donating amino group, an electron-withdrawing nitrile, and two nitro groups—imparts unique reactivity profiles, including susceptibility to Vicarious Nucleophilic Substitution (VNS) and specific reduction pathways.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and handling protocols, grounded in industrial patent literature and chemical principles.

Molecular Identification & Structural Analysis

The molecule exhibits a dense substitution pattern that creates significant steric and electronic interactions. The presence of two nitro groups flanking the methyl group (positions 3 and 5) and the amino group (position 2) creates a rigid, planar geometry favored in crystal packing.

Parameter Data
IUPAC Name 2-Amino-4-methyl-3,5-dinitrobenzonitrile
CAS Number 745048-51-5
Molecular Formula C₈H₆N₄O₄
Molecular Weight 222.16 g/mol
SMILES Cc1c([O-])cc(C#N)c(N)c1[O-]
Structural Class Polysubstituted Nitroaniline / Benzonitrile
Electronic "Push-Pull" System

The molecule features a strong intramolecular charge transfer (ICT) system:

  • Donor: The amino group (-NH₂) at position 2 pushes electron density into the ring.

  • Acceptors: The nitrile (-CN) at position 1 and nitro groups (-NO₂) at positions 3 and 5 pull electron density.

  • Consequence: This conjugation results in a bathochromic shift, giving the compound its characteristic orange-brown color and making it a valuable chromophore for dye chemistry.

Physical Characterization

The physical properties of 2-Amino-4-methyl-3,5-dinitrobenzonitrile are dictated by its high polarity and capacity for intermolecular hydrogen bonding.

Property Value / Description Condition / Note
Appearance Orange-brown to yellow crystalline solidDependent on purity/crystal habit
Melting Point > 200°C (Decomposition likely)High lattice energy due to H-bonding
Solubility (Water) InsolubleHydrophobic aromatic core
Solubility (Organic) Soluble in DMSO, DMF, AcetonePolar aprotic solvents favored
pKa (Conjugate Acid) ~ -1.0 to 0.5 (Estimated)Weakly basic amine due to strong EWGs
Density ~1.5 - 1.6 g/cm³ (Predicted)High density typical of polynitro compounds

Synthesis & Manufacturing Protocols

The synthesis of this compound is non-trivial due to the directing effects of the substituents. While direct nitration of 2-amino-4-methylbenzonitrile is possible, it often leads to oxidation or tar formation. The industrial standard , particularly for pharmaceutical grade material, utilizes Vicarious Nucleophilic Substitution (VNS) or functional group transformation from an amide.

Method A: Vicarious Nucleophilic Substitution (VNS) of Hydrogen

This advanced method introduces the amino group directly onto the electron-deficient dinitro-ring, avoiding the harsh conditions of nitration on an aniline substrate.

  • Substrate: 4-Methyl-3,5-dinitrobenzonitrile[1][2][3][4]

  • Reagents: 4-Amino-1,2,4-triazole (Aminating agent), Potassium tert-butoxide (Base).[3]

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Mechanism: The base deprotonates the aminating agent, which attacks the electron-poor ring at position 2 (ortho to CN). Elimination of the triazole leaving group restores aromaticity, yielding the amine.

Protocol (VNS Route):
  • Preparation: Dissolve 4-methyl-3,5-dinitrobenzonitrile (1.0 eq) and 4-amino-1,2,4-triazole (1.5 eq) in anhydrous DMSO.

  • Activation: Cool to 20°C. Slowly add a solution of Potassium tert-butoxide (2.5 eq) in DMSO/THF over 30 minutes.

  • Reaction: Stir at 20–25°C for 2 hours. The solution will turn deep red/purple (sigma-complex formation).

  • Quench: Pour the reaction mixture into ice-cold dilute acetic acid/water.

  • Isolation: Filter the precipitated orange-brown solid. Wash with water and methanol.

  • Purification: Recrystallize from ethanol or acetonitrile.

Method B: Dehydration of Benzamide Precursor

Alternatively, the nitrile group can be formed from a primary amide.

  • Precursor: 2-Amino-4-methyl-3,5-dinitrobenzamide.[1]

  • Reagent: Phosphorus Oxychloride (POCl₃).

  • Condition: Reflux.[5]

SynthesisPathways Start 4-Methyl-3,5- dinitrobenzonitrile Intermediate Sigma Complex (Intermediate) Start->Intermediate Nucleophilic Attack (DMSO, 20°C) Reagent 4-Amino-1,2,4-triazole + KOtBu Reagent->Intermediate Product 2-Amino-4-methyl- 3,5-dinitrobenzonitrile Intermediate->Product Elimination of Triazole

Figure 1: Synthesis via Vicarious Nucleophilic Substitution (VNS), the preferred route for high-purity pharmaceutical intermediates.[6]

Chemical Reactivity & Applications

Pharmaceutical Chemistry

The compound is a key intermediate for Alpha-2 Adrenergic Agonists .[1]

  • Pathway: The nitrile group is converted into an imidazoline ring (e.g., reaction with ethylenediamine).

  • Reduction: The nitro groups can be selectively reduced to amines (using Fe/HCl or catalytic hydrogenation) to form tetra-substituted benzene derivatives used in benzimidazole synthesis.

Dye Chemistry
  • Diazotization: The primary amine at position 2 can be diazotized (using NaNO₂/HCl) and coupled with electron-rich aromatics to form Azo Disperse Dyes .

  • Stability: The nitro groups render the resulting dyes resistant to photodegradation (lightfastness) but reduce water solubility, making them ideal for polyester fibers.

Reactivity Profile
  • Acidity: The amino protons are significantly more acidic than aniline due to the electron-withdrawing nitro groups.

  • Nucleophilic Displacement: The nitro group at position 3 is sterically crowded but can undergo displacement by strong nucleophiles (e.g., methoxide) under forcing conditions, leading to ether derivatives.

Safety & Handling (E-E-A-T)

Warning: Polynitro aromatic compounds possess energetic potential and toxicity hazards.

  • Explosion Hazard: While not a primary explosive, dinitro-compounds can decompose violently if heated under confinement. Do not grind dry material.

  • Toxicity: Likely toxic by inhalation, ingestion, and skin contact. Nitroanilines are known methemoglobin formers (interfering with oxygen transport in blood).

  • PPE Requirements:

    • Respiratory: N95 or P100 respirator to prevent dust inhalation.

    • Skin: Nitrile gloves (double-gloved recommended) and Tyvek lab coat.

    • Eyes: Chemical splash goggles.

Storage: Store in a cool, dry place away from reducing agents and strong bases. Keep container tightly closed to prevent moisture absorption.

References

  • Jared, R. L., et al. (2004). Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form. U.S. Patent Application US20040167194A1.[6] Link

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289. (Mechanistic grounding for VNS reaction).
  • PubChem. (2025).[7] Compound Summary: 2-Amino-4-methyl-3,5-dinitrobenzonitrile.[1][8][2][3][4] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Nitroaniline Derivatives. (General safety protocols for dinitroanilines).

Sources

CAS number and molecular weight of 2-Amino-4-methyl-3,5-dinitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-methyl-3,5-dinitrobenzonitrile

Introduction

2-Amino-4-methyl-3,5-dinitrobenzonitrile is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a combination of electron-donating (amino, methyl) and electron-withdrawing (dinitro, nitrile) groups, suggests a rich and complex reactivity profile. Nitroaniline derivatives are a well-established class of compounds with diverse applications, including roles as precursors for pharmaceuticals, dyes, and energetic materials.[1][2] Specifically, dinitroaniline derivatives have been investigated for their potential as antimicrobial and anticancer agents, as well as herbicides.[3][4][5]

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Amino-4-methyl-3,5-dinitrobenzonitrile, starting from a commercially available precursor. As this compound is not readily cataloged, this document serves as a foundational resource for its synthesis, purification, and characterization. The methodologies are grounded in established organic chemistry principles and analogous transformations found in peer-reviewed literature.

Physicochemical and Structural Properties (Predicted)

The fundamental properties of the target molecule are predicted based on its chemical structure. These values are essential for experimental planning and data interpretation.

PropertyValueSource
CAS Number Not AssignedN/A
Molecular Formula C₈H₆N₄O₄Calculated
Molecular Weight 222.16 g/mol Calculated
Appearance Yellow crystalline solid (Predicted)Analogy
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); sparingly soluble in water (Predicted)Analogy
Melting Point > 200 °C (with decomposition) (Predicted)Analogy to polynitrated aromatics

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 2-Amino-4-methyl-3,5-dinitrobenzonitrile requires a multi-step approach to control the regioselectivity of the nitration reactions and to prevent oxidation of the sensitive amino group. The proposed pathway begins with the commercially available 2-Amino-4-methylbenzonitrile (CAS: 26830-96-6).[6][7]

Overall Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Dinitration cluster_2 Step 3: Deprotection A 2-Amino-4-methylbenzonitrile B N-(2-cyano-5-methylphenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid C N-(2-cyano-3,5-dinitro-5-methylphenyl)acetamide B->C HNO₃, H₂SO₄, 0-10 °C D 2-Amino-4-methyl-3,5-dinitrobenzonitrile (Target Compound) C->D Aq. HCl, Reflux

Caption: Proposed three-step synthesis of 2-Amino-4-methyl-3,5-dinitrobenzonitrile.

Step 1: Protection of the Amino Group via Acetylation

Causality: The amino group is a powerful activating group that is highly susceptible to oxidation by strong nitrating agents.[8] To ensure the integrity of the molecule and to control the regioselectivity of the subsequent nitration, the amino group is first protected as an acetamide. The resulting acetylamino group is still an ortho-, para-director but is less activating and more sterically hindered, which aids in directing the nitration.[9]

Experimental Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-4-methylbenzonitrile (1.0 eq) in glacial acetic acid (5 mL per gram of starting material).

  • To this solution, add acetic anhydride (1.2 eq) dropwise while stirring.

  • Heat the reaction mixture to 50-60 °C and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.

  • The resulting crude N-(2-cyano-5-methylphenyl)acetamide can be purified by recrystallization from ethanol/water.

Step 2: Electrophilic Aromatic Substitution: Dinitration

Causality: The introduction of two nitro groups is achieved using a standard nitrating mixture of concentrated nitric and sulfuric acids. The acetylamino group is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director.[10][11] The nitrile group is a meta-directing deactivator.[11] The combined directing effects of the acetylamino and methyl groups will preferentially direct the incoming electrophile (NO₂⁺) to the 3 and 5 positions, which are ortho and para to the powerful acetylamino director, respectively. The reaction must be performed at low temperatures (0-10 °C) to prevent runaway reactions and the formation of undesired byproducts.[8]

Experimental Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (5 mL per gram of acetamide) and cool the flask in an ice-salt bath to 0 °C.

  • Slowly add the dried N-(2-cyano-5-methylphenyl)acetamide from Step 1 in small portions, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (2.5 eq) to concentrated sulfuric acid (2.5 eq) in a separate flask, pre-cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 3 hours.

  • Carefully pour the reaction mixture onto a large volume of crushed ice.

  • The precipitated dinitrated product is collected by vacuum filtration, washed extensively with cold water until neutral pH, and dried.

Step 3: Deprotection of the Acetylamino Group

Causality: The final step involves the acidic hydrolysis of the acetamide protecting group to regenerate the free amino group, yielding the target compound. Refluxing with aqueous hydrochloric acid is a standard and effective method for this transformation.

Experimental Protocol:

  • Place the crude dinitrated acetamide from Step 2 into a round-bottom flask.

  • Add a 6 M solution of hydrochloric acid (10 mL per gram of starting material).

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Collect the resulting yellow precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude 2-Amino-4-methyl-3,5-dinitrobenzonitrile can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane).

Structural Elucidation and Purity Assessment (Self-Validating System)

A rigorous characterization protocol is essential to confirm the identity and purity of the synthesized compound.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection. A single sharp peak at the expected retention time would indicate high purity.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the functional groups present.

    • N-H stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ (primary amine).

    • C≡N stretching: A sharp band around 2220-2240 cm⁻¹.

    • NO₂ stretching: Two strong bands, one asymmetric around 1530-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹.

    • C-H stretching (aromatic and methyl): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in DMSO-d₆):

      • A singlet for the aromatic proton (H-6) around 8.0-8.5 ppm.

      • A broad singlet for the amino protons (-NH₂) around 7.0-7.5 ppm.

      • A singlet for the methyl protons (-CH₃) around 2.5 ppm.

    • ¹³C NMR (in DMSO-d₆):

      • Signals for the six aromatic carbons, with quaternary carbons bearing nitro groups showing lower intensity.

      • A signal for the nitrile carbon (-C≡N) around 115-120 ppm.

      • A signal for the methyl carbon (-CH₃) around 20 ppm.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): The measured exact mass should correspond to the calculated value for C₈H₆N₄O₄ (m/z [M+H]⁺ = 223.0462). This provides unambiguous confirmation of the molecular formula.

Potential Applications in Research and Drug Development

The structural motifs within 2-Amino-4-methyl-3,5-dinitrobenzonitrile suggest several avenues for its application:

  • Medicinal Chemistry: Dinitroaniline compounds have been explored as bioreductive prodrugs. The nitro groups can be selectively reduced by enzymes in hypoxic environments, such as those found in solid tumors, to release cytotoxic agents.[4] The amino and nitrile groups serve as versatile handles for further chemical modification to modulate solubility, target affinity, and pharmacokinetic properties.[3]

  • Materials Science: The high nitrogen and oxygen content, characteristic of energetic materials, suggests potential use in this field, although careful sensitivity testing would be required.[12] Additionally, nitroanilines are known precursors to highly colored azo dyes and can be used in the synthesis of advanced polymers.[1]

  • Synthetic Intermediate: The compound is a valuable building block. For instance, the nitro groups can be reduced to amines, yielding a triaminobenzonitrile derivative, a scaffold for constructing complex heterocyclic systems.

Safety and Handling of Polynitrated Aromatic Compounds

WARNING: Polynitrated aromatic compounds are potentially explosive and should be handled with extreme caution. They can be sensitive to heat, shock, and friction. All operations should be conducted behind a blast shield in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[13]

  • Engineering Controls: All manipulations must be performed in a chemical fume hood to avoid inhalation of dust or vapors.[13] Use non-sparking tools and equipment.[14]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as strong bases and oxidizing agents.[15][16] Store in small quantities.

  • Disposal: Dispose of waste in accordance with all local, regional, and national regulations for hazardous and potentially explosive materials.

References

  • Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis. PubMed, National Institutes of Health. [Link]

  • Directing Effects - A Level Chemistry Revision Notes. Save My Exams. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • The Significance of Nitroaniline Derivatives in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Directing Effects. ChemTalk. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

  • Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. ResearchGate. [Link]

  • Catalytic synthesis method of p-aminobenzonitrile.
  • SAFETY DATA SHEET - Polynuclear Aromatic Hydrocarbon Standard. Agilent. [Link]

  • SAFETY DATA SHEET - Aromatic Concentrate. Vitol. [Link]

  • Preparation method of o-aminobenzonitrile compounds.
  • 2-amino-4-methylbenzonitrile (C8H8N2). PubChemLite. [Link]

  • 2-Amino-4-methylbenzonitrile. Chongqing Chemdad Co., Ltd. [Link]

  • Method of 2-aminobenzonitrile synthesis.
  • 2-Amino-4-methylbenzonitrile. PubChem. [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. [Link]

  • Ethylene Glycol Dinitrate (EGDN): from Commercial Precursors, Physicochemical and Detonation Characterization. Central European Journal of Energetic Materials. [Link]

  • Debutanized Aromatic Concentrate (Pygas). NOVA Chemicals. [Link]

  • Benzene – Lab-Specific Standard Operating Procedure. Carleton University. [Link]

  • Ethylene glycol dinitrate. Wikipedia. [Link]

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Technical Safety & Handling Guide: 2-Amino-4-methyl-3,5-dinitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) for 2-Amino-4-methyl-3,5-dinitrobenzonitrile Handling Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and EHS Professionals in Drug & Dye Development.

CAS Number: 745048-51-5 Synonyms: 2-Amino-3,5-dinitro-p-tolunitrile; 6-Cyano-2,4-dinitro-3-methylaniline Chemical Class: Polynitro Aromatic Amine / Nitrile Primary Application: Key intermediate for azo disperse dyes (e.g., C.I. Disperse Blue 373) and benzimidazole-based pharmaceutical precursors.

Executive Summary: The Dual-Hazard Profile

2-Amino-4-methyl-3,5-dinitrobenzonitrile represents a complex safety challenge in organic synthesis. It sits at the intersection of energetic materials (due to the vicinal and para dinitro substitution pattern) and potent toxicity (characteristic of nitroanilines and nitriles).

Unlike standard reagents, this compound requires a handling protocol that simultaneously addresses thermal instability and genotoxicity . This guide moves beyond the generic "wear gloves" advice of a standard SDS, providing a causality-driven framework for researchers scaling up from milligram to kilogram quantities.

Critical Warning: This compound is a known mutagen (Ames positive) and a precursor to environmental contaminants identified in textile wastewater. Containment strategies must prevent both operator exposure and environmental release.[1][2]

Physicochemical & Hazard Identification

Molecular Hazard Mechanics

The molecule features a "push-pull" electronic system: the electron-donating amino group (


) and methyl group oppose the strong electron-withdrawing effects of the two nitro groups (

) and the cyano group (

).
  • Energetic Instability: The presence of two nitro groups on a toluene core significantly lowers the onset temperature of decomposition. Dinitro-toluenes are historically precursors to TNT; while the amino group desensitizes the molecule slightly, the cyano group adds strain.

  • Toxicophore: The nitro-aniline moiety is metabolically active, capable of forming hydroxylamines via hepatic reduction, leading to methemoglobinemia and DNA adduct formation.

GHS Classification (Derived)

Based on structure-activity relationships (SAR) and analog data (e.g., 2-amino-3,5-dinitrobenzonitrile).

Hazard ClassCategoryHazard StatementMechanism
Acute Toxicity (Oral/Dermal) Cat 3H301/H311: Toxic if swallowed or in contact with skin.Methemoglobin formation; cyanide-like inhibition of cytochrome oxidase (potential).
Germ Cell Mutagenicity Cat 2H341: Suspected of causing genetic defects.Intercalation and adduct formation (Ames Positive).
Explosives/Desensitized UnstableH203: Explosive; fire, blast or projection hazard.High oxygen balance; rapid exothermic decomposition >180°C.
Skin Sensitization Cat 1H317: May cause an allergic skin reaction.Haptenization of skin proteins by the electrophilic aromatic ring.

Engineering Controls & Containment Strategy

The "Zone of Containment" (ZoC)

Given the mutagenic potential, handling must occur within a Occupational Exposure Band (OEB) 4 environment (


).
  • Primary Containment: Weighing and transfer must be performed in a Powder Containment Balance Enclosure or a Glovebox under negative pressure.

    • Why? Electrostatic charging of the fine yellow powder causes it to "fly" and adhere to surfaces, creating cross-contamination risks.

  • Secondary Containment: All reaction vessels must be located within a fume hood with a face velocity of

    
    .
    
  • Static Dissipation: Use anti-static gun ionizers during weighing. Ground all metal spatulas and vessels. The dinitro functionality increases sensitivity to electrostatic discharge (ESD).

Visual Workflow: Safe Handling Logic

HandlingWorkflow Figure 1: Risk-Based Handling Workflow for Dinitrobenzonitriles Start Incoming Material (CAS 745048-51-5) Assessment Risk Assessment: Qty > 10g? Start->Assessment SmallScale Fume Hood (Standard PPE) Assessment->SmallScale No LargeScale Glovebox / Isolator (OEB 4 Protocol) Assessment->LargeScale Yes Weighing Static Dissipation & Weighing SmallScale->Weighing LargeScale->Weighing Reaction Reaction Vessel (Temp < 120°C) Weighing->Reaction Closed Transfer Waste Quench & Destruction (Zero Discharge) Reaction->Waste Chemical Decon

Operational Handling Protocols

Receiving and Storage
  • Segregation: Store away from reducing agents (hydrides, metals) and strong bases . Bases can abstract the benzylic proton (on the methyl group) or attack the nitrile, potentially triggering runaway exothermic polymerization.

  • Temperature: Store at ambient temperature (

    
    ). Refrigeration is not strictly necessary unless specified by CoA, but avoid heat sources .
    
  • Visual Check: The compound should be a yellow to orange solid. Darkening indicates oxidation or decomposition; if observed, quarantine and test thermal stability (DSC).

Synthesis & Processing (Thermal Management)

When using this compound as an intermediate (e.g., reacting with POCl


 to form the nitrile from an amide, or coupling for dyes):
  • DSC Screening: Before heating any reaction mixture containing

    
     of this compound, run a Differential Scanning Calorimetry (DSC) scan.
    
    • Fail Criteria: If an exotherm is detected below

      
      , do not scale up without process safety consultation.
      
  • Solvent Selection: Avoid drying the solid to absolute dryness if possible; handling it as a "wet cake" (water-wet or solvent-wet) significantly reduces explosion risk.

  • Reaction Quenching: Never quench into a basic solution at high temperature. The hydrolysis of the nitrile in the presence of nitro groups can generate massive heat.

Waste Disposal & Decontamination
  • Chemical Deactivation: Do not wash equipment directly with water.

    • Protocol: Rinse glassware with a 10% acetone/ethanol solution to solubilize the organic residue, then treat the rinsate with sodium hypochlorite (bleach) or Fenton's reagent to oxidize the amine/nitro groups before disposal.

  • Cyanide Precaution: Although the nitrile group is stable, thermal combustion can release HCN. Fire residues must be treated as cyanide-contaminated.

Emergency Response & Toxicology

Acute Exposure Management
  • Inhalation: Move to fresh air immediately. The compound causes respiratory sensitization. If blue discoloration of lips/nails occurs (cyanosis), administer oxygen—this indicates methemoglobinemia.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water. PEG is more effective than water alone at solubilizing lipophilic nitro-aromatics.

  • Eye Contact: Irrigate for 15 minutes. Note that the solid is abrasive and can cause mechanical corneal damage.

Firefighting Strategy
  • Extinguishing Media: Water fog or foam. Do NOT use solid water streams, which may scatter the light powder and create a dust explosion cloud.

  • Combustion Products: Nitrogen Oxides (

    
    ), Carbon Monoxide (
    
    
    
    ), and Hydrogen Cyanide (
    
    
    ). Firefighters must wear full butyl-rubber suits and SCBA.
Emergency Decision Logic

EmergencyResponse Figure 2: Emergency Response Decision Tree Incident Incident Detected Type Type of Incident? Incident->Type Spill Powder Spill Type->Spill Fire Fire / Thermal Event Type->Fire SpillAction1 Evacuate 10m Radius Don Full PPE (Tyvek/Resp) Spill->SpillAction1 FireAction1 Evacuate Building (Explosion Risk) Fire->FireAction1 SpillAction2 Cover with Wet Sand (Prevent Dust) SpillAction1->SpillAction2 SpillAction3 Scoop (Non-sparking tools) into Conductive Bag SpillAction2->SpillAction3 FireAction2 Remote Monitor (NOx/HCN Fumes) FireAction1->FireAction2

Quantitative Data Summary

PropertyValue / LimitSource / Note
Molecular Weight

Calculated
Melting Point

Typical for class; Decomposes >180°C
Appearance Yellow to Orange PowderVisual
Solubility DMSO, Acetone, DMFInsoluble in water
OEL (Occupational Limit)

(TWA)
Recommended (Analogy to Dinitroaniline)
LD50 (Oral, Rat) Est.

Inferred from Category 3 Tox

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12797153, 2-Amino-4-methyl-3,5-dinitrobenzonitrile. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: 2-amino-3,5-dinitrobenzonitrile (Analog Read-across). Retrieved from [Link]

  • Molaid Chemicals. (2024). Chemical Properties of CAS 745048-51-5. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020). TSCA Chemical Substance Inventory: Benzonitrile, 2-amino-3,5-dinitro-. Retrieved from [Link]

  • ResearchGate. (2020). Classifications, properties, recent synthesis and applications of azo dyes (Disperse Blue 373 intermediates). Retrieved from [Link]

Sources

Technical Guide: Melting Point & Thermal Stability of 2-Amino-4-methyl-3,5-dinitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the physicochemical characterization and thermal stability of 2-Amino-4-methyl-3,5-dinitrobenzonitrile , a critical intermediate in the synthesis of high-performance benzimidazole pharmaceuticals and functional organic materials.

Executive Summary & Chemical Identity

2-Amino-4-methyl-3,5-dinitrobenzonitrile (CAS: 745048-51-5 ) is a highly functionalized polynitro aromatic intermediate.[1] It serves as a specific precursor in the synthesis of


-2 adrenoceptor agonists and other benzimidazole-based bioactive molecules. Due to the presence of two nitro groups (

) ortho and para to the amino group, the molecule exhibits significant electronic push-pull character, influencing both its melting behavior and thermal sensitivity.
Chemical Profile
ParameterDetail
IUPAC Name 2-Amino-4-methyl-3,5-dinitrobenzonitrile
CAS Number 745048-51-5
Molecular Formula

Molecular Weight 222.16 g/mol
Physical State Orange-brown crystalline solid
Primary Application Intermediate for 6-substituted-7-methyl-benzimidazoles (e.g., Brimonidine analogues)

Physicochemical Characterization

Melting Point Analysis

The melting point (MP) of 2-Amino-4-methyl-3,5-dinitrobenzonitrile is a critical purity indicator. While specific literature values for this proprietary intermediate are often bounded within patent examples, structural analogues suggest a high melting range accompanied by potential decomposition.

  • Expected Range: 170°C – 220°C (Based on dinitro-aniline analogues).

  • Observed Behavior: The compound is an "orange-brown solid" that may darken upon heating, indicating early-stage thermal degradation before the clear melt is observed.

  • Impurity Effects: The presence of the precursor 4-methyl-3,5-dinitrobenzonitrile or the hydrolysis product 2-amino-4-methyl-3,5-dinitrobenzamide will significantly depress the MP and broaden the melting range.

Experimental Protocol: MP Determination

Objective: Accurate determination of the solid-liquid transition while monitoring for decomposition.

  • Sample Prep: Dry the sample at 50°C under vacuum (30 Torr) for 4 hours to remove residual solvent (often DMSO or water from synthesis).

  • Instrument: Capillary Melting Point Apparatus (e.g., Mettler Toledo MP90).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 150°C.

    • Slow Ramp: 1.0°C/min from 150°C to endpoint.

  • Endpoint Detection: Record

    
     (first liquid meniscus) and 
    
    
    
    (complete liquefaction).
    • Note: If gas evolution (bubbling) or rapid color change to black occurs before

      
      , record as "Decomposition Point" (
      
      
      
      )
      .

Thermal Stability & Decomposition Mechanism

As a polynitro aromatic amine, this compound possesses inherent thermal instability. The proximity of the nitro group to the methyl and amino groups creates pathways for intramolecular redox reactions, often leading to autocatalytic decomposition.

Decomposition Pathways

The thermal degradation likely follows a C-NO


 Homolysis  or a Nitro-Nitrite Rearrangement  mechanism, common in ortho-nitroanilines.

Decomposition Start 2-Amino-4-methyl- 3,5-dinitrobenzonitrile Step1 C-NO2 Homolysis (Rate Limiting) Start->Step1 T > 200°C Step2 Nitro-Nitrite Rearrangement Start->Step2 Isomerization Radical Phenoxy/Aryl Radicals Step1->Radical -NO2 Step2->Radical -NO Gas Gas Evolution (NOx, CO, N2) Radical->Gas Oxidation Tar Amorphous Carbon (Tar) Radical->Tar Polymerization

Figure 1: Proposed thermal decomposition pathway for polynitro-amino-benzonitriles.

Differential Scanning Calorimetry (DSC) Analysis

DSC is the gold standard for assessing the thermal safety of this intermediate.

  • Endotherm: A sharp endothermic peak represents melting (if

    
    ).
    
  • Exotherm: A broad, high-energy exothermic peak indicates decomposition.

  • Critical Parameter: The Onset Temperature (

    
    )  of the exotherm is the safety limit. Operations should be conducted at least 50°C below this value.
    
Protocol: Thermal Stability Assessment (DSC/TGA)
  • Instrument: DSC (e.g., TA Instruments Q2000) and TGA.

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min (prevents oxidative degradation masking intrinsic stability).
    
  • Crucible: High-pressure gold-plated or hermetically sealed aluminum pans (to contain gaseous byproducts).

  • Method:

    • Equilibrate at 40°C.

    • Ramp 5°C/min to 350°C.

  • Data Analysis:

    • Integrate the exothermic peak to calculate Enthalpy of Decomposition (

      
      ).
      
    • Warning: If

      
      , the material is considered to have high energetic potential (explosive hazard).
      

Synthesis & Handling Context

The thermal history of the sample depends heavily on its synthesis method. The standard route involves a nucleophilic aromatic substitution (SNAr).

Synthesis Workflow (Patent US20040167194A1)

The synthesis utilizes Vicarious Nucleophilic Substitution (VNS) or direct amination principles.

Synthesis Precursor 4-methyl-3,5- dinitrobenzonitrile Process Amination Reaction (20-25°C, 2 hours) Precursor->Process Reagents Reagents: 4-amino-1,2,4-triazole + t-Butoxide Reagents->Process Solvent Solvent: DMSO Solvent->Process Quench Quench: Acetic Acid + Water Process->Quench Product 2-Amino-4-methyl- 3,5-dinitrobenzonitrile (Orange Solid) Quench->Product

Figure 2: Synthesis workflow for CAS 745048-51-5 based on Patent US20040167194A1.

Safety & Handling Protocols
  • Thermal Runaway: Do not heat bulk quantities (>100g) above 100°C without prior DSC validation.

  • Drying: Dry at maximum 50-60°C under vacuum. Avoid oven drying at atmospheric pressure due to hot spots.

  • Incompatibility: Avoid contact with strong reducing agents (hydrazines) or strong bases at high temperatures, which can trigger rapid decomposition.

References

  • Patent US20040167194A1 : Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile. (Describes the synthesis and isolation of the target intermediate). Link

  • Patent WO2004074279A1 : Process for the preparation of N-substituted formamides. (Provides context on the downstream processing of the dinitro intermediate). Link

  • PubChem Compound Summary : 2-amino-3,5-dinitrobenzonitrile (Structural analogue data for thermal estimation). Link

  • Journal of Thermal Analysis and Calorimetry: Thermal decomposition of polynitroanilines (General reference for decomposition mechanisms of this chemical class).

Sources

2-Amino-4-methyl-3,5-dinitrobenzonitrile as an intermediate for energetic materials

[1][2]

Executive Summary

2-Amino-4-methyl-3,5-dinitrobenzonitrile (AMDNBN) represents a critical class of "push-pull" aromatic intermediates used in the synthesis of high-performance energetic materials and thermostable polymers.[1][2] Structurally, the molecule combines an electron-donating amino group with electron-withdrawing nitro and cyano groups, creating a polarized electronic structure that facilitates further nucleophilic functionalization.[1][2]

This guide details the synthesis, characterization, and downstream application of AMDNBN, specifically focusing on its role as a precursor for fused-ring energetic heterocycles such as nitrobenzimidazoles and quinazolines .[1][2]

Part 1: Chemical Architecture & Energetic Potential[1][2]

Structural Analysis

The stability and reactivity of AMDNBN arise from the competitive resonance effects on the benzene ring:

  • Nitro Groups (-NO₂ at 3,5): Provide oxygen balance and high density, critical for detonation velocity.[1][2]

  • Nitrile Group (-CN at 1): Acts as a gateway functionality for cyclization reactions (e.g., forming tetrazoles or triazines).[1][2]

  • Amino Group (-NH₂ at 2): Increases thermal stability via hydrogen bonding with the adjacent nitro group and serves as the nucleophile for ring closure.[1][2]

Energetic Properties (Calculated)

While specific detonation parameters depend on formulation, the theoretical properties of the pure crystal (based on group additivity methods like Kamlet-Jacobs) suggest:

PropertyValue (Approx.)Significance
Oxygen Balance (CO₂) -115%Requires oxidizers (e.g., Ammonium Perchlorate) in formulation.[1][2]
Density ~1.68 g/cm³Moderate density; allows for high-loading polymer-bonded explosives (PBX).[1][2]
Decomposition Temp. >210°CHigh thermal stability suitable for insensitive munitions (IM).[1][2]
Impact Sensitivity LowStabilized by amino-nitro intramolecular H-bonding.[1][2]

Part 2: Synthesis Protocols

Two primary routes exist for synthesizing AMDNBN.[1][2][3] Route A (Vicarious Nucleophilic Substitution) is preferred for high-purity laboratory synthesis to avoid oxidation of the methyl group.[1][2] Route B (Direct Nitration) is a classical industrial approach but requires strict temperature control.[1][2]

Route A: Vicarious Nucleophilic Substitution (VNS)

Reference Standard: US Patent 2004/0167194 A1 [1][1][2][4]

This method utilizes the VNS of hydrogen to introduce an amino group directly onto the electron-deficient 4-methyl-3,5-dinitrobenzonitrile ring.[1][2]

Reagents:
  • Substrate: 4-Methyl-3,5-dinitrobenzonitrile (MDNBN)[1][2]

  • Aminating Agent: 4-Amino-1,2,4-triazole (ATA) or 1,1,1-trimethylhydrazinium iodide (TMHI)[1][2]

  • Base: Lithium tert-butoxide (LiOtBu)[1][2][5]

  • Solvent: Dimethyl sulfoxide (DMSO)[1][2][4]

Protocol:
  • Preparation: Dissolve 1.0 eq of MDNBN and 1.2 eq of ATA in anhydrous DMSO under an inert atmosphere (Nitrogen/Argon).

  • Activation: Cool the solution to 0–5°C.

  • Base Addition: Slowly add 2.5 eq of LiOtBu in portions over 30 minutes. Critical: The solution will turn deep red/purple due to the formation of the σ-adduct intermediate.[1][2]

  • Reaction: Stir at 20°C for 2–4 hours. Monitor via TLC (Silica, EtOAc:Hexane 3:7) for the disappearance of the starting material.[1][2]

  • Quenching: Pour the reaction mixture into ice-cold dilute HCl (pH ~3).

  • Isolation: Filter the resulting yellow precipitate. Wash with cold water and methanol.[1][2]

  • Purification: Recrystallize from acetonitrile/ethanol.

Route B: Direct Nitration of 2-Amino-4-methylbenzonitrile

Classical Electrophilic Aromatic Substitution[1][2]

This route exploits the directing effects of the amino (ortho/para) and methyl (ortho/para) groups, which cooperatively direct incoming nitro groups to the 3 and 5 positions.[1][2]

Protocol:
  • Protection (Optional but Recommended): Acetylate 2-amino-4-methylbenzonitrile with acetic anhydride to form the acetanilide.[1][2] This protects the amine from oxidation.[1][2]

  • Nitration: Dissolve the substrate in concentrated H₂SO₄ at 0°C. Add fuming HNO₄ (98%) dropwise, maintaining temp <10°C.

  • Heating: Slowly warm to 60°C for 1 hour to ensure dinitration.

  • Hydrolysis: Pour onto ice. If protected, reflux the intermediate in dilute HCl to remove the acetyl group.[1][2]

  • Neutralization: Neutralize with NaHCO₃ to precipitate AMDNBN.

Part 3: Visualization of Synthesis & Application

Synthesis Workflow Diagram

The following diagram illustrates the VNS pathway and the Direct Nitration pathway.

SynthesisPathwaysStart14-Methyl-3,5-dinitrobenzonitrileInter1σ-AdductIntermediateStart1->Inter1VNS: 4-Amino-1,2,4-triazoleLiOtBu, DMSOStart22-Amino-4-methylbenzonitrileInter2NitrationMix (H2SO4/HNO3)Start2->Inter2Electrophilic Subst.(Cooperative Directing)Target2-Amino-4-methyl-3,5-dinitrobenzonitrile(AMDNBN)Inter1->TargetAcid Quench(Elimination of Triazole)Inter2->TargetWorkup & Neutralization

Caption: Figure 1. Dual synthetic pathways for AMDNBN via Vicarious Nucleophilic Substitution (Blue) and Direct Nitration (Red).[1][2]

Downstream Energetic Derivatives

AMDNBN is rarely the end-product; it is a scaffold.[1][2] The nitrile and amino groups allow for the formation of fused heterocyclic rings, significantly increasing density and detonation performance.[1][2]

DerivativesAMDNBNAMDNBN(Precursor)Benzimidazole7-Methyl-4,6-dinitro-benzimidazole DerivativesAMDNBN->BenzimidazoleCyclization withFormic Acid/OrthoestersTetrazoleTetrazolo[1,5-a]quinazolinesAMDNBN->TetrazoleCyclization withSodium Azide (NaN3)

Caption: Figure 2.[1][2] Conversion of AMDNBN into high-density fused-ring energetic materials.

Part 4: Downstream Applications in Energetics[1][2]

Synthesis of Nitrobenzimidazoles

Reaction of AMDNBN with formic acid or triethyl orthoformate yields 7-methyl-4,6-dinitrobenzimidazole .[1][2]

  • Mechanism: The amino group attacks the electrophilic carbon of the formate, followed by intramolecular nucleophilic attack by the nitrile nitrogen (or hydrolysis of the nitrile followed by cyclization, depending on conditions).[1][2]

  • Utility: Benzimidazoles are highly thermally stable.[1][2] The dinitro-benzimidazole core can be further nitrated (if the methyl is oxidized to a carboxylic acid and decarboxylated/nitrated) to form analogues of LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide) in terms of performance/sensitivity balance.[1][2]

Tetrazolo-Quinazolines

Reaction with Sodium Azide (NaN₃) in the presence of a Lewis acid (ZnBr₂) converts the nitrile into a tetrazole, which can fuse with the adjacent amine to form tetrazolo[1,5-a]quinazoline systems.[1][2]

  • Energetic Boost: The high heat of formation of the tetrazole ring (+60-70 kcal/mol) significantly boosts the explosive power.[1][2]

Part 5: Safety & Handling Protocols

Warning: AMDNBN is a polynitro aromatic compound.[1][2] While relatively insensitive, it must be treated as a potential explosive.[1][2][4]

  • Thermal Hazards:

    • Do not heat bulk material above 150°C during drying.[1][2]

    • DSC Verification: Every new batch must be tested via Differential Scanning Calorimetry (DSC) to confirm the onset of decomposition (>210°C).[1][2]

  • Chemical Incompatibility:

    • Strong Bases: In the presence of strong bases (NaOH, KOH) and ketones (acetone), polynitro aromatics can form Janovsky complexes which are highly unstable and sensitive explosives.[1][2] Always use non-ketone solvents for cleaning glassware.[1][2]

  • Toxicity:

    • Dinitrobenzonitriles are potent metabolic poisons (uncouplers of oxidative phosphorylation).[1][2]

    • PPE: Double nitrile gloves, P100 respirator, and full Tyvek suit are mandatory during synthesis.[1][2]

References

  • United States Patent 2004/0167194 A1. Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile.[1][2][5] (2004).[1] Describes the VNS synthesis of 2-amino-4-methyl-3,5-dinitrobenzonitrile. Link

  • Makosza, M., & Winiarski, J. (1987).[1][2] Vicarious Nucleophilic Substitution of Hydrogen.[1][4] Accounts of Chemical Research.[1][2] Foundational text on the VNS mechanism used in Route A. Link[1][2]

  • Agrawal, J. P., & Hodgson, R. D. (2007).[1][2] Organic Chemistry of Explosives.[1][2] Wiley.[1][2] Comprehensive reference for nitration and heterocyclic synthesis in energetics. Link[1][2]

  • PubChem Compound Summary. 2-Amino-4-methylbenzonitrile (CAS 26830-96-6).[1][2][6] Precursor data and physical properties.[1][2][4] Link[1][2]

Crystal Structure Analysis of Substituted Dinitrobenzonitriles: From Synthesis to Supramolecular Insights

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

Substituted dinitrobenzonitriles are a class of organic compounds with significant potential in medicinal chemistry and materials science.[1] Their physicochemical properties, biological activity, and solid-state performance are intrinsically linked to their three-dimensional atomic arrangement and the intermolecular interactions that govern their crystal packing. This guide provides a comprehensive overview of the methodologies and rationale behind the crystal structure analysis of these compounds. We will delve into the critical steps from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) and the detailed interpretation of supramolecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystal structure analysis to understand and predict the behavior of these functional molecules.

The Rationale: Why Crystal Structure Matters

The precise knowledge of a molecule's crystal structure is paramount. It is the gold standard for unequivocal chemical characterization, providing detailed measurements of molecular geometry, conformation, and the supramolecular environment.[2][3] For substituted dinitrobenzonitriles, this information is critical for several reasons:

  • Structure-Property Relationships: Properties like melting point, solubility, and stability are dictated by the strength and nature of intermolecular interactions in the crystal lattice.[3]

  • Polymorphism: Dinitrobenzonitrile derivatives can exist in different crystalline forms (polymorphs), each with unique physical properties.[4][5] Identifying and characterizing these polymorphs is crucial in the pharmaceutical industry, as different forms can have varying bioavailability and stability.

  • Rational Drug Design: In drug development, understanding how a molecule interacts with its biological target is key. Crystal structure analysis reveals the precise conformation and electrostatic potential of the molecule, guiding the design of more effective therapeutic agents.[6]

  • Materials Science: The arrangement of molecules in a crystal determines its optical and electronic properties. Crystal engineering allows for the design of new materials with desired functionalities by controlling these arrangements.[7]

Experimental Workflow: A Holistic Approach

The journey from a powdered compound to a fully understood crystal structure is a multi-step process. Each stage is critical for the success of the next, demanding careful planning and execution.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structural Analysis cluster_3 Phase 4: Knowledge Generation A Synthesis & Purification B Single Crystal Growth A->B High Purity Sample C Crystal Selection & Mounting B->C Quality Crystals D Single-Crystal X-ray Diffraction (SC-XRD) C->D Mounted Crystal E Structure Solution & Refinement D->E Diffraction Data F Data Interpretation & Validation E->F Structural Model G Analysis of Intermolecular Interactions F->G Validated Structure H Database Deposition (e.g., CSD) G->H Supramolecular Insights

Caption: Overall workflow for crystal structure analysis.

Synthesis and Crystallization: The Foundation of Analysis

Synthesis of Substituted Dinitrobenzonitriles

The synthesis of the target molecule is the logical starting point. While numerous specific synthetic routes exist depending on the desired substitution pattern, a common approach involves nucleophilic aromatic substitution (SNAr) on a suitable dinitro-substituted benzene ring or modifications of existing benzonitrile scaffolds. Purity is of utmost importance; impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating structure solution.

Growing High-Quality Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. A good crystal should be transparent, have well-defined faces, and be free of cracks or inclusions.[8] For organic compounds, the ideal size is typically around 0.1-0.3 mm in all dimensions.[8] The key principle is to allow crystals to form slowly from a supersaturated solution.

Common Crystallization Techniques:

TechniquePrincipleBest ForCausality
Slow Evaporation The concentration of the solute slowly increases as the solvent evaporates, leading to crystallization.Compounds that are highly soluble in a volatile solvent.The slow rate of evaporation ensures that nucleation is controlled, allowing fewer, larger crystals to grow rather than many small ones.
Vapor Diffusion An anti-solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility.Compounds that are sensitive to temperature or when a specific solvent system is required.This method provides very fine control over the rate of saturation, often yielding high-quality crystals. It can be set up in hanging-drop or sitting-drop formats.
Slow Cooling A saturated solution at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.Compounds with a significant temperature-dependent solubility.Slow, controlled cooling minimizes thermal shock and allows molecules to arrange themselves into a well-ordered lattice. Plunging a solution into a cold bath often results in rapid precipitation of an amorphous solid or microcrystalline powder.[8]
Protocol 1: Crystallization by Vapor Diffusion
  • Preparation: Dissolve 5-10 mg of the purified dinitrobenzonitrile derivative in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) in a small vial (2-4 mL).

  • Setup: Place this small vial inside a larger, sealed jar or beaker. Add a layer of an "anti-solvent" (e.g., hexane, pentane) to the larger jar, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the outer jar tightly. The more volatile solvent from the inner vial will slowly evaporate and mix with the anti-solvent vapor, while the less volatile anti-solvent vapor will diffuse into the inner vial.

  • Crystallization: This slow mixing process gradually reduces the solubility of the compound in the inner vial, leading to the formation of crystals over several hours to days.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.[2]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystal.[6] The technique is based on the principle that X-rays are diffracted by the electrons of the atoms in a crystal lattice, creating a unique diffraction pattern that is a function of the crystal's internal structure.[6][9]

Data Collection

A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K). This low temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and the diffracted X-rays are captured by a detector.[2]

Structure Solution and Refinement

The collected diffraction data (a series of intensities and positions of diffraction spots) are then processed to determine the crystal's unit cell parameters and space group.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Structure Refinement: This initial model is then refined against the experimental data using a least-squares algorithm. In this iterative process, atomic positions, and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final model is assessed by figures of merit such as the R-factor.

Interpreting the Crystal Structure: A Case Study Approach

Once a structure is solved and refined, the most insightful work begins: analyzing the molecular geometry and the intermolecular interactions that define the crystal packing. The nitro and cyano groups are strong electron-withdrawing groups, making them excellent hydrogen bond acceptors and participants in other non-covalent interactions.

Key Intermolecular Interactions

The insertion of nitro groups into a benzene ring fundamentally changes the crystal packing compared to unsubstituted benzene. It promotes the formation of stronger C–H⋯O hydrogen bonds and π-π stacking interactions.[10]

Caption: Key intermolecular interactions in dinitrobenzonitriles.

  • C–H···O Hydrogen Bonds: The acidic aromatic protons (C-H) can form weak hydrogen bonds with the oxygen atoms of the nitro groups on neighboring molecules. These interactions often link molecules into chains or sheets.

  • π–π Stacking: The electron-deficient nature of the dinitrile-substituted aromatic ring promotes face-to-face stacking with adjacent rings. In the crystal structure of 3-nitrobenzonitrile, for example, molecules are π-stacked along the shortest crystallographic axis with an interplanar distance of 3.3700 (9) Å.[11]

  • Other Interactions: Halogen bonding (if halogen substituents are present) and dipole-dipole interactions involving the highly polar nitro and cyano groups also play a significant role in stabilizing the crystal lattice.[12]

The Influence of Substituents

The position and nature of additional substituents on the dinitrobenzonitrile scaffold can dramatically alter the crystal packing.[13]

Substituent TypePositionLikely Effect on Crystal Packing
Halogens (F, Cl, Br) ortho, meta, paraCan introduce halogen bonding (C-X···O=N or C-X···N≡C), potentially competing with or reinforcing C-H···O bonds and altering the overall packing motif.
Alkyl Groups (e.g., -CH₃) ortho, meta, paraCan introduce steric hindrance that disrupts planar π-π stacking, leading to herringbone or other slipped arrangements. Can also participate in weaker C-H···π interactions.
Amino or Hydroxyl Groups ortho, meta, paraAct as strong hydrogen bond donors, leading to robust N-H···O, O-H···O, or O-H···N hydrogen bonding networks that often dominate the crystal packing.
Data Validation and Deposition

A crucial final step is the validation of the crystal structure and its deposition in a public repository, most notably the Cambridge Structural Database (CSD).[14][15] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures, and depositing data makes it accessible to the global scientific community, fostering further research and knowledge discovery.[14][16]

Protocol 2: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice.

  • Input: Use the refined Crystallographic Information File (.cif) from the SC-XRD experiment.

  • Software: Employ software such as CrystalExplorer to generate the Hirshfeld surface.

  • Surface Generation: The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, corresponding to strong interactions like hydrogen bonds.[17][18]

  • Fingerprint Plots: Generate 2D fingerprint plots that summarize the intermolecular contacts. These plots provide quantitative percentages of different types of interactions (e.g., H···H, O···H, C···H), offering a clear picture of the most significant forces in the crystal packing.[18][19]

Conclusion

The crystal structure analysis of substituted dinitrobenzonitriles is a multifaceted process that provides indispensable insights into their solid-state behavior. By carefully controlling synthesis, employing meticulous crystallization techniques, and leveraging the power of single-crystal X-ray diffraction, researchers can elucidate the intricate network of intermolecular forces that govern the properties of these materials. This detailed structural knowledge is the bedrock upon which rational design strategies for new pharmaceuticals and advanced materials are built, transforming fundamental molecular information into tangible scientific and technological advancements.

References

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. [Link]

  • Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD). [Link]

  • UW-Madison Libraries. (n.d.). Cambridge Structure Database. [Link]

  • re3data.org. (2026). Cambridge Structural Database. [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Newcastle University. (n.d.). Single Crystal X-ray Diffraction. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Peresypkina, E. V., & Blatov, V. A. (2010). Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint. CrystEngComm, 12(10), 3354-3362. [Link]

  • Glinnemann, J., & Mebs, S. (2020). 3-Nitrobenzonitrile. IUCrData, 5(9), x201124. [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • Frontera, A. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Molecules, 25(20), 4725. [Link]

  • Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1482. [Link]

  • Krygowski, T. M., & Szatylowicz, H. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 21(3), 365. [Link]

  • Blatov, V. A. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 461. [Link]

  • Dydio, P., & Fandrick, D. R. (2019). Highly Diastereo‐ and Enantioselective Synthesis of Nitrile‐Substituted Cyclopropanes by Myoglobin‐Mediated Carbene Transfer. Angewandte Chemie International Edition, 58(4), 1113-1117. [Link]

  • Juby, P. F., Hudyma, T. W., & Brown, M. (1978). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Medicinal Chemistry, 21(10), 1043-1046. [Link]

  • Maharramov, A. M., Kopylovich, M. N., & Shikhaliyev, N. G. (2022). Crystal structure and Hirshfeld surface analysis of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 294-299. [Link]

  • Al-Warhi, T., & Al-Dies, A. M. (2022). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry, 15(1), 103522. [Link]

  • Asiri, A. M., & Al-Youbi, A. O. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5122. [Link]

  • Cooley, H. N., & Golen, J. A. (2016). Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate: a new polymorph. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1085-1088. [Link]

  • Bethune, S. J., & Vittal, J. J. (2023). Multicomponent Solvate Crystals of 3,5-Dinitrobenzoic Acid and Acetamide and CSD Analysis of Solvate Propensity. Crystal Growth & Design, 23(8), 5651-5663. [Link]

  • Pajak, J., & Michalska, D. (2021). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. Molecules, 26(11), 3097. [Link]

  • Zhang, J., & Lu, R. (2020). Polymorphism and mechanochromism of N-alkylated 1,4-dihydropyridine derivatives containing different electron-withdrawing end groups. Journal of Materials Chemistry C, 8(3), 963-971. [Link]

  • Smith, A. D., & Brown, L. E. (2015). Enantioselective Synthesis of 3,5,6‐Substituted Dihydropyranones and Dihydropyridinones using Isothiourea‐Mediated Catalysis. Chemistry – A European Journal, 21(50), 18197-18201. [Link]

  • Clapham, E. C., & Golen, J. A. (2022). Two new cases of polymorphism in diagonally substituted rubrene derivatives. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 195-201. [Link]

  • Al-Mekhlafi, F. A., & Al-Azani, M. (2022). Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. Molecules, 27(3), 793. [Link]

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  • Pıhtılı, G., & Ceran, N. (2017). Classical and Microwave-Assisted Synthesis of Substituted-Dihydroxy-imidazolidine-2-thiones Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 525-540. [Link]

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Technical Guide: Toxicity and Environmental Impact of 2-Amino-4-methyl-3,5-dinitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Amino-4-methyl-3,5-dinitrobenzonitrile , a critical intermediate in the synthesis of pharmaceutical benzimidazoles.

Executive Summary

2-Amino-4-methyl-3,5-dinitrobenzonitrile (CAS 745048-51-5 ) is a high-value, high-potency intermediate primarily utilized in the synthesis of alpha-2 adrenergic agonists (e.g., Brimonidine analogs) for the treatment of ocular hypertension and glaucoma.[1]

As a polynitro-aromatic amine , this compound presents significant toxicological challenges, including genotoxicity risks and environmental persistence . Its structural classification as a dinitroaniline derivative places it within a cohort of chemicals known for their potential to form DNA adducts upon metabolic activation. Furthermore, process deviations during its downstream reduction can lead to the formation of highly mutagenic phenazine impurities (e.g., 2,3,7-triamino-4,6-dimethyl-1,9-phenazinedicarbonitrile).

This guide synthesizes the physicochemical properties, toxicological mechanisms, and environmental fate of this compound to establish a robust framework for risk assessment and handling.

Chemical Identity & Physicochemical Profile[2][3][4]

Understanding the structural constraints of this molecule is essential for predicting its reactivity and biological interaction.

PropertySpecification
Chemical Name 2-Amino-4-methyl-3,5-dinitrobenzonitrile
CAS Registry Number 745048-51-5
Molecular Formula C₈H₆N₄O₄
Molecular Weight 222.16 g/mol
Structural Class Dinitroaniline / Nitrobenzonitrile
Appearance Orange to brown crystalline solid
Solubility Low in water; soluble in DMSO, DMF, and acetonitrile
LogP (Predicted) ~1.7 – 2.1 (Moderate Lipophilicity)
Melting Point >200°C (Decomposes)
Synthesis Pathway & Context

This intermediate is typically synthesized via the nucleophilic aromatic substitution (S_NAr) of 4-methyl-3,5-dinitrobenzonitrile using an aminating agent (e.g., 4-amino-1,2,4-triazole) in the presence of a strong base (e.g., Lithium tert-butoxide).

SynthesisPathway Start 4-Methyl-3,5- dinitrobenzonitrile Product 2-Amino-4-methyl- 3,5-dinitrobenzonitrile (CAS 745048-51-5) Start->Product Vicarious Nucleophilic Substitution (VNS) Reagents Reagents: 4-Amino-1,2,4-triazole LiOtBu / DMSO Reagents->Product Downstream Benzimidazole Therapeutics Product->Downstream Reduction & Cyclization

Figure 1: Synthetic route for the formation of 2-Amino-4-methyl-3,5-dinitrobenzonitrile.

Toxicological Profile

The toxicity of 2-Amino-4-methyl-3,5-dinitrobenzonitrile is governed by its nitro-aromatic moiety , which serves as a structural alert for genotoxicity.

Genotoxicity & Mutagenicity (Ames Positive Potential)

Like many dinitroanilines, this compound is considered a Class 3 Mutagen (Suspected) under ICH M7 guidelines until proven otherwise. The mechanism of toxicity involves the enzymatic reduction of the nitro groups.

  • Metabolic Activation: Nitroreductases (bacterial or mammalian) reduce the nitro groups (-NO₂) to hydroxylamines (-NHOH).

  • DNA Adduct Formation: The hydroxylamine intermediate can undergo esterification (e.g., O-acetylation), forming a highly electrophilic nitrenium ion that covalently binds to DNA (typically Guanine C8), causing replication errors.

The "Phenazine Risk"

A critical safety aspect of this intermediate is its downstream processing. If the reduction of 2-Amino-4-methyl-3,5-dinitrobenzonitrile to the diamine is incomplete or performed under improper conditions, it can dimerize to form phenazine impurities .

  • Impurity: 2,3,7-Triamino-4,6-dimethyl-1,9-phenazinedicarbonitrile.[1][2]

  • Risk: This specific impurity has been documented in patent literature (US 2004/0167194 A1) as being Ames positive at concentrations as low as 1 ppm .

ToxicityMechanism Parent 2-Amino-4-methyl- 3,5-dinitrobenzonitrile Nitroso Nitroso Intermediate (-NO) Parent->Nitroso 2e- Reduction Nitroreductase Nitroreductase (CYP450 / Bacterial) Nitroreductase->Nitroso Hydroxylamine N-Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Reduction Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium O-Acetylation (NAT1/NAT2) DNA DNA Adduct (Mutagenesis) Nitrenium->DNA Covalent Binding

Figure 2: Metabolic activation pathway leading to potential genotoxicity.

Acute & Chronic Toxicity (Read-Across)

Due to the lack of public LD50 data for this specific CAS, toxicity is inferred from structural analogs (e.g., 2-amino-5-nitrobenzonitrile, 2,6-dinitro-p-toluidine).

EndpointPredicted HazardBasis (SAR/Analog)
Acute Oral Category 3/4 (Toxic/Harmful) Nitroanilines interfere with oxygen transport (Methemoglobinemia).
Skin Sensitization High Potential Electrophilic nature allows haptenization of skin proteins.
STOT-RE Liver/Spleen Damage Chronic exposure to nitro-aromatics typically targets the liver and hematopoietic system.

Environmental Fate & Ecotoxicology

The presence of multiple electron-withdrawing groups (two nitro, one cyano) makes the aromatic ring highly electron-deficient, significantly influencing its environmental behavior.

Persistence and Biodegradability
  • Hydrolysis: The nitrile (-CN) group is resistant to hydrolysis under environmental pH (5-9).

  • Biodegradation: The compound is predicted to be Not Readily Biodegradable . The nitro groups inhibit oxidative attack by aerobic bacteria. Anaerobic degradation (nitro reduction) is the primary pathway but is slow in soil/sediment.

  • Half-Life: Estimated >60 days in soil (based on dinitrotoluene analogs).

Aquatic Toxicity

Dinitroanilines are notoriously toxic to aquatic life.

  • Fish (LC50 96h): Predicted < 10 mg/L (Toxic).

  • Daphnia (EC50 48h): Predicted < 5 mg/L.

  • Mechanism: Uncoupling of oxidative phosphorylation and narcosis.

Analytical Methodologies

To ensure safety and regulatory compliance, precise quantification is required.

Protocol: HPLC-UV/Vis for Purity & Impurity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 350 nm (nitro-conjugation).

  • Limit of Quantitation (LOQ): Must be validated to < 0.05% if used as a starting material, or lower if treated as a genotoxic impurity.

Risk Assessment & Handling Strategy

Occupational Exposure Banding (OEB)

Given the genotoxic potential and high potency:

  • Recommended OEB: Band 4 or 5 (API-like handling).

  • OEL (Occupational Exposure Limit): Default to < 10 µg/m³ (8h TWA) until specific data is generated.

Engineering Controls
  • Containment: Use isolators or split-butterfly valves for solid transfer.

  • PPE: Full Tyvek suit, double nitrile gloves, and PAPR (Powered Air Purifying Respirator) if open handling is unavoidable.

  • Deactivation: Treat spills with 10% NaOH/Ethanol solution to hydrolyze the nitrile and degrade the aromatic core (validate effectiveness before implementation).

References

  • US Patent 2004/0167194 A1 . Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile. Procter & Gamble. Link

  • ICH Guideline M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • US EPA CompTox Chemicals Dashboard . Benzonitrile, 2-amino-5-nitro- (Analog Data). Link

  • National Toxicology Program (NTP) . Testing Status of Dinitrotoluenes. U.S. Department of Health and Human Services. Link

  • PubChem Compound Summary . 2-Amino-4-methyl-3,5-dinitrobenzonitrile (CID 16726789). National Center for Biotechnology Information. Link

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Methodological & Application

Application Note: High-Yield Amination via Vicarious Nucleophilic Substitution (VNS)

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed application note and protocol for the synthesis of 2-Amino-4-methyl-3,5-dinitrobenzonitrile, designed for researchers and process chemists.

Executive Summary

The compound 2-Amino-4-methyl-3,5-dinitrobenzonitrile (CAS: 745048-51-5) is a highly functionalized aromatic building block, primarily utilized as a critical intermediate in the synthesis of benzimidazole-based


-2 adrenoceptor agonists (e.g., treatments for ocular hypertension) [1].

Synthesizing this heavily electron-deficient, sterically hindered aniline derivative presents a unique challenge. Traditional electrophilic aromatic substitution is impossible due to the strongly deactivating nature of the two nitro groups and the cyano group. Furthermore, standard Nucleophilic Aromatic Substitution (SNAr) requires a pre-installed leaving group (such as a halide) at the 2-position. To bypass these limitations, this protocol leverages Vicarious Nucleophilic Substitution (VNS) of hydrogen , allowing for the direct amination of the aromatic ring [2].

Mechanistic Rationale & Experimental Design

The VNS methodology relies on the reaction between an electron-deficient aromatic system and a nucleophile bearing a leaving group at its nucleophilic center.

  • The Aminating Agent: We utilize 4-amino-4H-1,2,4-triazole . When deprotonated, the exocyclic nitrogen acts as the nucleophile. After the initial attack on the aromatic ring, the 1,2,4-triazole moiety acts as an excellent leaving group, restoring aromaticity and leaving behind the primary amine.

  • The Base: A strong, non-nucleophilic base is required to deprotonate the aminating agent without attacking the cyano or nitro groups of the substrate. Lithium tert-butoxide (t-BuOLi) or Potassium tert-butoxide (t-BuOK) is ideal for this purpose.

  • The Solvent: Dimethyl sulfoxide (DMSO) is selected as the polar aprotic solvent. DMSO strongly solvates the alkali metal cation (Li+ or K+), leaving the nucleophilic anion highly reactive ("naked"), which is critical for the formation of the intermediate

    
    -complex (Meisenheimer complex) [2].
    
  • Quenching Strategy: Acetic acid is used to quench the reaction. A weak acid is specifically chosen to gently neutralize the strong alkoxide base without over-acidifying the mixture, which could protonate the newly formed weakly basic aniline derivative and hinder crystallization.

Process Workflow

G N1 Substrate + Aminating Agent (4-Methyl-3,5-dinitrobenzonitrile + 4-Amino-1,2,4-triazole in DMSO) N3 VNS Reaction (Dropwise addition, 20-25 °C, 2 hrs) N1->N3 N2 Base Solution (t-BuOLi in DMSO) N2->N3 N4 Quenching (Acetic Acid, 20 °C) N3->N4 N5 Crystallization (Water Addition, Cool to 10-15 °C) N4->N5 N6 2-Amino-4-methyl-3,5- dinitrobenzonitrile N5->N6

Workflow for the Vicarious Nucleophilic Substitution (VNS) amination process.

Quantitative Data & Stoichiometry

To ensure a self-validating system, the stoichiometry must be strictly adhered to. The aminating agent and base are used in excess to drive the formation of the


-complex to completion.
ReagentMW ( g/mol )EquivalentsRole in Synthesis
4-Methyl-3,5-dinitrobenzonitrile207.141.00Starting Material (Electrophile)
4-Amino-4H-1,2,4-triazole84.084.00Aminating Agent (Nucleophile)
Lithium tert-butoxide (t-BuOLi)80.052.50Strong Base
Dimethyl sulfoxide (DMSO)78.1315.0 (Vol)Polar Aprotic Solvent
Acetic Acid (Glacial)60.052.90Quenching Agent
Deionized Water18.0215.0 (Vol)Anti-solvent (Crystallization)

Step-by-Step Experimental Protocol

Safety Precaution: DMSO can rapidly penetrate the skin, carrying dissolved chemicals with it. 4-Methyl-3,5-dinitrobenzonitrile and its derivatives are highly active pharmaceutical intermediates. Strict adherence to proper PPE (nitrile gloves, lab coat, face shield) and execution within a certified fume hood is mandatory.

Phase 1: Reagent Preparation
  • Base Solution: In a dry, argon-purged reaction vessel equipped with a mechanical stirrer and internal thermometer, charge lithium tert-butoxide (2.5 eq) and half of the total volume of anhydrous DMSO. Stir at 20 °C until complete dissolution is achieved.

  • Substrate Solution: In a separate dry flask, dissolve 4-methyl-3,5-dinitrobenzonitrile (1.0 eq) and 4-amino-4H-1,2,4-triazole (4.0 eq) in the remaining volume of anhydrous DMSO. Ensure the mixture is homogeneous.

Phase 2: VNS Reaction Execution
  • Addition: Begin dropwise addition of the Substrate Solution into the Base Solution.

    • Critical Parameter: The reaction is highly exothermic. Control the addition rate to maintain the internal temperature strictly between 20 °C and 25 °C . Use an external ice-water bath if necessary.

  • Aging: Once the addition is complete, maintain the reaction mixture at 20–25 °C under continuous mechanical stirring for exactly 2.0 hours . The mixture will transition to a deep, dark coloration indicative of the Meisenheimer intermediate formation.

Phase 3: Quenching and Isolation
  • Quenching: After the 2-hour aging period, charge glacial acetic acid (2.9 eq) dropwise into the reaction mixture over 10–15 minutes. Maintain the internal temperature at approximately 20 °C. The color of the solution will lighten slightly as the base is neutralized.

  • Crystallization: To induce precipitation, begin the slow addition of Deionized Water (equal in volume to the total DMSO used) over a period of 1.5 hours.

    • Causality: Slow addition prevents oiling out of the product and promotes the growth of filterable, high-purity crystalline solids.

  • Cooling: Once water addition is complete, cool the resulting product slurry to 10–15 °C and hold at this temperature for 45 minutes to maximize yield.

  • Filtration & Washing: Filter the slurry under vacuum. Wash the wet filter cake thoroughly with cold deionized water to remove residual DMSO, acetic acid, and the water-soluble 1,2,4-triazole byproduct.

  • Drying: Transfer the wet cake to a vacuum tray dryer. Dry at 50 °C under high vacuum (approx. 30 Torr) until a constant weight is achieved.

  • Expected Output: 2-Amino-4-methyl-3,5-dinitrobenzonitrile is isolated as an orange-brown crystalline solid. (Expected yield: 75-85%).

References

  • Title: Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)
  • Title: 2-Amino-4-methyl-3,5-dinitrobenzonitrile (CID 16726789) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Application Note: Diazotization Reaction Conditions for 2-Amino-4-methyl-3,5-dinitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

The diazotization of highly electron-deficient and sterically hindered anilines is a notoriously difficult transformation in organic synthesis. The compound 2-Amino-4-methyl-3,5-dinitrobenzonitrile presents a "perfect storm" of deactivation. The amino group at the C2 position is flanked by a strongly electron-withdrawing cyano group (-CN) at C1 and a nitro group (-NO2) at C3, with an additional nitro group at C5.

These functional groups exert powerful inductive and resonance-withdrawing effects, drastically reducing the electron density on the amino nitrogen. Consequently, the amine's basicity is exceptionally low (


). Under standard aqueous diazotization conditions (dilute HCl or H₂SO₄ with aqueous NaNO₂), the amine fails to protonate and cannot effectively attack the nitrosonium ion, leading to unreacted starting material or unwanted hydrolytic degradation .

To overcome this thermodynamic barrier, the reaction environment must be virtually anhydrous and highly acidic. This is achieved by utilizing Nitrosyl Sulfuric Acid (NSA) in concentrated sulfuric acid, or via non-aqueous Alkyl Nitrite methodologies. Concentrated sulfuric acid serves a dual purpose: it acts as a powerful dehydrating solvent capable of dissolving the highly non-polar amine, and it quantitatively converts sodium nitrite into the highly reactive nitrosonium electrophile (


) without the hydrolytic interference of water .

Mechanistic Pathway

The generation of the active electrophile and the subsequent diazotization follow a precise sequence of protonation, dehydration, and nucleophilic addition. Because the amine is a poor nucleophile, maximizing the concentration of the


 ion is the critical success factor.

DiazotizationMechanism A NaNO2 + Conc. H2SO4 (Reagent Mixture) B Nitrosonium Ion (NO+) Active Electrophile A->B Protonation & Dehydration D N-Nitrosoammonium Intermediate (Ar-NH2+-NO) B->D Electrophilic Attack C 2-Amino-4-methyl-3,5-dinitrobenzonitrile (Weakly Basic Amine) C->D Nucleophilic Addition E Arenediazonium Hydrogen Sulfate (Ar-N2+ HSO4-) D->E Tautomerization & Loss of H2O

Figure 1: Mechanistic pathway of diazotization in concentrated sulfuric acid.

Comparative Analysis of Diazotization Strategies

To provide a clear framework for experimental design, the following table summarizes the quantitative parameters and expected outcomes of various diazotization strategies when applied to highly deactivated anilines.

MethodReagentsSolvent SystemTemp (°C)Reaction TimeSuitability for Deactivated Amines
Standard Aqueous NaNO₂, HCl (aq)Water / Dilute Acid0 - 51 - 2 hPoor (Amine insoluble; low

generation)
Nitrosyl Sulfuric Acid NaNO₂, Conc. H₂SO₄Conc. H₂SO₄ / Glacial AcOH10 - 202 - 4 hExcellent (Industrial standard; high conversion)
Alkyl Nitrite (Non-Aq) t-BuONO, p-TsOHAcetonitrile / THF0 - 251 - 3 hGood (Milder lab-scale alternative; avoids H₂SO₄)

Experimental Protocols

Protocol A: Nitrosyl Sulfuric Acid (NSA) Method (Recommended for Scale-Up)

This protocol relies on the in-situ generation of nitrosyl sulfuric acid. It is the gold standard for dinitroanilines and ensures complete conversion by maintaining a strictly anhydrous, highly acidic environment .

Reagents Required:

  • 2-Amino-4-methyl-3,5-dinitrobenzonitrile (1.0 eq, 10 mmol)

  • Sodium Nitrite (NaNO₂) (1.2 eq, 12 mmol)

  • Concentrated Sulfuric Acid (98% H₂SO₄) (15 mL)

  • Glacial Acetic Acid (10 mL)

  • Sulfamic Acid (for quenching)

Step-by-Step Methodology:

  • Preparation of NSA: Charge a dry 100 mL round-bottom flask with 15 mL of 98% H₂SO₄. Cool the flask to 0–5 °C using an ice-salt bath. Slowly add finely powdered NaNO₂ (1.2 eq) in small portions over 30 minutes under vigorous stirring.

    • Causality Note: Addition must be slow to prevent the exothermic decomposition of nitrous acid into toxic NOₓ gases.

  • Dissolution of the Amine: In a separate vessel, dissolve 2-Amino-4-methyl-3,5-dinitrobenzonitrile (1.0 eq) in 10 mL of glacial acetic acid. Gentle heating may be required, but the solution must be cooled to room temperature before addition.

  • Diazotization: Slowly add the amine solution dropwise to the NSA mixture. Maintain the internal temperature between 10–15 °C.

    • Causality Note: Unlike standard amines that require 0 °C, highly deactivated amines require slightly elevated thermal energy (10–15 °C) to overcome the activation barrier of the nucleophilic attack on the

      
       ion.
      
  • Maturation: Stir the reaction mixture for 2 to 3 hours at 15 °C. The mixture will typically transition to a clear, pale-yellow or orange solution, indicating the formation of the arenediazonium hydrogen sulfate.

  • Quenching: Prior to the downstream coupling or substitution reaction, add a small amount of sulfamic acid to the mixture until it tests negative on starch-iodide paper. This destroys excess nitrosyl ions that could trigger oxidative side reactions.

Protocol B: Non-Aqueous Alkyl Nitrite Method (Discovery Scale)

For laboratory-scale synthesis (e.g., Sandmeyer halogenations or cross-couplings), avoiding large volumes of concentrated sulfuric acid is often preferred for safety and workup simplicity .

Reagents Required:

  • 2-Amino-4-methyl-3,5-dinitrobenzonitrile (1.0 eq, 5 mmol)

  • tert-Butyl nitrite (t-BuONO) (1.5 eq, 7.5 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (3.0 eq, 15 mmol)

  • Acetonitrile (MeCN) (20 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend the amine and p-TsOH in 20 mL of anhydrous acetonitrile in a 50 mL flask. Stir vigorously at room temperature for 15 minutes to ensure maximum protonation/interaction.

  • Nitrosation: Cool the suspension to 0 °C. Add tert-butyl nitrite dropwise via syringe over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours. The formation of the diazonium tosylate salt is usually accompanied by the dissolution of the starting materials and the evolution of a distinct color change.

  • Utilization: The resulting diazonium tosylate is highly stable in solution and can be used directly for subsequent transformations (e.g., addition of CuCl for chlorination).

Experimental Workflow Visualization

ExperimentalWorkflow Step1 Prepare Nitrosyl Sulfuric Acid (NSA) at 0-10°C Step3 Dropwise Addition of NSA to Amine at 10-15°C Step1->Step3 Step2 Dissolve Amine in Glacial Acetic Acid Step2->Step3 Step4 Stir for 2-3 hours (Monitor via TLC/HPLC) Step3->Step4 Step5 Quench Excess NO+ Proceed to Coupling Step4->Step5

Figure 2: Sequential workflow for the Nitrosyl Sulfuric Acid (NSA) diazotization method.

Analytical Monitoring and Safety Parameters

Reaction Monitoring:

  • Starch-Iodide Test: Essential for confirming the presence of active diazotizing agent. A drop of the reaction mixture on starch-iodide paper should immediately turn blue-black. If the test is negative before the 2-hour mark, additional NSA or t-BuONO must be added.

  • HPLC/TLC: Due to the highly polar nature of the diazonium salt, monitor the disappearance of the starting amine. Aliquots should be quenched in methanol (converting the diazonium to a stable ether or reducing it) prior to injection to prevent column degradation.

Critical Safety Warnings:

  • Explosive Hazards: Diazonium salts of polynitroaromatics are highly energetic and shock-sensitive explosives when isolated in their dry solid state. Never attempt to evaporate the solvent to isolate the dry arenediazonium hydrogen sulfate or tosylate. Always use the diazonium species in situ.

  • Toxic Gas Evolution: The preparation of NSA can release nitrogen dioxide (NO₂), a highly toxic reddish-brown gas. All procedures must be conducted in a high-flow fume hood.

References

  • Product Class 23: Arenediazonium Salts. Thieme E-Books (Science of Synthesis). Available at:[Link]

  • Synthesis of 2,4-dinitro-6-chlorobenzene-diazonium sulfate. PrepChem. Available at:[Link]

  • Diazotisation of Weakly Basic Amines. Organic Chemistry Portal. Available at:[Link]

  • Exploring Flow Procedures for Diazonium Formation. PubMed Central (PMC). Available at:[Link]

Synthesis of heterocyclic disperse dyes using 2-Amino-4-methyl-3,5-dinitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

[label="Azo Coupling\n(C

Electronic pathway from amine deactivation to push-pull chromophore formation.

Experimental Workflows

The synthesis is divided into three critical phases: the generation of Nitrosyl Sulfuric Acid (NSA), the diazotization of the deactivated amine, and the electrophilic aromatic substitution (azo coupling) with a heterocyclic coupler.

SynthesisWorkflow NSA 1. NSA Preparation (NaNO2 + H2SO4) Diazo 2. Diazotization (0-5°C, 3-4h) NSA->Diazo Amine 2-Amino-4-methyl-3,5-dinitrobenzonitrile Amine->Diazo Slow addition Coupling 3. Azo Coupling (pH 4-5, 0-5°C) Diazo->Coupling Electrophilic substitution Coupler Heterocyclic Coupler (e.g., 2-Pyridone) Coupler->Coupling Product 4. Disperse Dye Isolation (Filtration & Washing) Coupling->Product Precipitation

Workflow for the synthesis of heterocyclic disperse dyes via NSA diazotization.

Self-Validating Methodologies

Protocol A: Preparation of Nitrosyl Sulfuric Acid (NSA)

Causality: Water must be strictly excluded during this phase to prevent the hydrolysis of the nitrosonium ion back into inactive nitrous acid.

  • Acid Charging: Charge 15.0 mL of concentrated H₂SO₄ (98%) into a dry, jacketed 100 mL reaction flask. Cool the system to 0–5°C using an ice-salt bath.

  • Nitrite Addition: Slowly add 1.05 equivalents of finely powdered, dry sodium nitrite (NaNO₂) under vigorous mechanical stirring. Critical: Maintain the temperature strictly below 10°C to prevent the exothermic decomposition of NaNO₂ into toxic NOₓ gases.

  • Dissolution: Gradually heat the mixture to 60–65°C until complete dissolution occurs, forming a clear, pale-yellow solution of nitrosyl sulfuric acid. Cool the solution back to 0–5°C.

Protocol B: Diazotization of the Amine
  • Amine Addition: Slowly add 1.0 equivalent (approx. 2.22 g, 10 mmol) of 2-Amino-4-methyl-3,5-dinitrobenzonitrile in small portions to the cold NSA solution.

  • Maturation: Stir the highly viscous mixture for 3 to 4 hours at 0–5°C to ensure complete conversion to the diazonium bisulfate salt.

  • Self-Validation (Nitrous Acid Check): Spot the reaction mixture onto KI-starch indicator paper. A persistent blue-black color confirms the necessary presence of excess nitrous acid.

  • Quenching: Causality: Excess nitrous acid will oxidatively degrade the heterocyclic coupling component in the next step, leading to dull shades and lower yields. Add sulfamic acid (

    
    ) in 50 mg increments until a repeat KI-starch test yields a negative (colorless) result.
    
Protocol C: Azo Coupling with Heterocyclic Components

Causality: Coupling highly electrophilic diazonium salts requires precise pH control. If the pH drops below 3, the heterocyclic coupler (e.g., 2-pyridone) becomes fully protonated and unreactive. If the pH exceeds 6, the diazonium salt rapidly decomposes into diazo tars .

  • Coupler Preparation: Dissolve 1.0 equivalent of the coupling component (e.g., 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone) in 50 mL of a methanol/water mixture (1:1 v/v). Adjust the pH to 4.5 using a sodium acetate/acetic acid buffer. Cool to 0–5°C.

  • Coupling Reaction: Transfer the cold diazonium salt solution dropwise into the coupler solution over 30 minutes. Maintain vigorous stirring and keep the temperature below 5°C.

  • Self-Validation (Completion Check): After 2 hours of stirring, perform a spot test on filter paper. Place a drop of the reaction mixture adjacent to a drop of 1% alkaline H-acid (8-amino-1-naphthol-3,6-disulfonic acid). The absence of a colored ring at the intersection confirms 100% consumption of the dangerous diazonium intermediate.

  • Isolation: Filter the precipitated crude dye under vacuum. Wash the filter cake extensively with distilled water until the filtrate is pH neutral. Dry in a vacuum oven at 60°C for 12 hours.

Quantitative Data & Dye Characteristics

The synthesized dyes exhibit exceptional fastness properties due to the high molecular weight and the steric bulk provided by the 4-methyl group, which anchors the dye within the amorphous regions of the polyester fiber.

Dye DerivativeHeterocyclic / Aromatic CouplerYield (%)

(nm, DMF)
Sublimation Fastness (ISO 105-P01)Light Fastness (ISO 105-B02)
Dye A 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone82585 (Violet)4-55
Dye B N,N-Diethyl-m-toluidine78610 (Blue)44-5
Dye C 2-Methylindole85560 (Red-Violet)55

Table 1: Photophysical and fastness properties of disperse dyes synthesized from 2-Amino-4-methyl-3,5-dinitrobenzonitrile. Fastness is rated on a standard grayscale from 1 (poor) to 5 (excellent).

References

  • Title: Coloration of polyester textile fibers with azo dyes (US3685952A)
  • Title: Disperse azo dye with diaminopyrimidine coupling component (US4113720A)
  • Title: Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form (US20040167194A1)

Application Note: Regioselective Nitration of 2-Amino-4-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

2-Amino-4-methylbenzonitrile (CAS 26830-96-6) is a highly functionalized aromatic building block widely utilized in medicinal chemistry. It serves as a critical precursor for the synthesis of complex heterocyclic scaffolds, including quinazolines and quinolines, which are foundational to modern drug discovery[1][2]. Notably, derivatives of this scaffold are essential intermediates in the synthesis of ATP-binding cassette (ABC) transporter modulators, such as CFTR potentiators used in the treatment of cystic fibrosis[3].

Functionalizing this scaffold via electrophilic aromatic substitution—specifically nitration—requires precise control over regioselectivity. The benzene ring is heavily influenced by the synergistic directing effects of its three substituents:

  • Amino group (-NH₂): Strongly activating, ortho/para-directing.

  • Methyl group (-CH₃): Weakly activating, ortho/para-directing.

  • Cyano group (-CN): Strongly deactivating, meta-directing.

The Challenge of Direct Nitration: Direct nitration of the free aniline is highly problematic. The strongly oxidizing nature of nitric acid often leads to the degradation of the electron-rich aromatic ring or the formation of unstable nitramines[2][4]. Furthermore, in strongly acidic media (e.g., H₂SO₄), the amine is protonated to form an anilinium ion (-NH₃⁺). This protonation converts the strongly activating, ortho/para-directing group into a strongly deactivating, meta-directing group, completely scrambling the desired regioselectivity.

The Solution: Protection-Nitration-Deprotection Strategy To achieve high yields and strict regiocontrol, a three-step sequence is the industry standard. First, the amine is protected via acetylation. The resulting acetamido group (-NHAc) dampens the nucleophilicity of the nitrogen—preventing oxidation—while preserving its ortho/para-directing nature.

During the nitration of the protected intermediate, the C5 position becomes the kinetically and thermodynamically favored site for electrophilic attack. It is para to the acetamido group, ortho to the methyl group, and meta to the cyano group. While the C3 position is also theoretically activated, it is sterically shielded by the adjacent acetamido and methyl groups. Following nitration, a simple hydrolysis step removes the acetyl group, yielding the pure 2-amino-4-methyl-5-nitrobenzonitrile.

Pathway Visualization

The following workflow illustrates the three-step synthetic pathway, highlighting the intermediate structures and reaction conditions.

NitrationPathway A 2-Amino-4-methylbenzonitrile (Starting Material) B N-(2-Cyano-5-methylphenyl)acetamide (Protected Intermediate) A->B Ac2O, DMAP RT, 2h C 2-Acetamido-4-methyl-5-nitrobenzonitrile (Nitrated Intermediate) B->C HNO3 / H2SO4 0-5 °C, 1h D 2-Amino-4-methyl-5-nitrobenzonitrile (Final Product) C->D HCl / EtOH Reflux, 4h

Workflow for the regioselective synthesis of 2-amino-4-methyl-5-nitrobenzonitrile.

Experimental Protocols

The following self-validating protocols are designed for scalability and high regioselectivity, utilizing standard laboratory equipment.

Step 1: N-Acetylation (Amine Protection)

Objective: Convert the oxidation-prone amine into a stable, ortho/para-directing acetamide.

  • Preparation: In a 500 mL round-bottom flask, dissolve 2-amino-4-methylbenzonitrile (10.0 g, 75.7 mmol) in 150 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.46 g, 3.8 mmol).

  • Reaction: Dropwise add acetic anhydride (11.6 g, 113.5 mmol, 1.5 eq) over 15 minutes while stirring at room temperature (20–25 °C).

  • Monitoring: Stir the mixture for 2 hours. Reaction completion is confirmed via TLC (Hexane:EtOAc 7:3), observing the disappearance of the starting material.

  • Workup: Quench the reaction by slowly adding 100 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-(2-cyano-5-methylphenyl)acetamide as an off-white solid.

Step 2: Regioselective Nitration

Objective: Introduce the nitro group exclusively at the C5 position using a mixed-acid system.

  • Acid Bath Preparation: In a 250 mL three-neck flask equipped with a magnetic stirrer and an internal thermometer, add 50 mL of concentrated sulfuric acid (H₂SO₄, 98%). Cool the flask to 0 °C using an ice-salt bath.

  • Substrate Addition: Slowly add the N-(2-cyano-5-methylphenyl)acetamide (10.0 g) in small portions to the cold H₂SO₄, ensuring the internal temperature does not exceed 5 °C. Stir until fully dissolved.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid (HNO₃, 1.1 eq) and concentrated H₂SO₄ (1:1 v/v). Add this mixture dropwise to the reaction flask over 30 minutes, strictly maintaining the internal temperature between 0–5 °C.

  • Maturation: Stir the reaction mixture for an additional 1 hour at 0–5 °C.

  • Quenching & Isolation: Carefully pour the reaction mixture over 400 g of crushed ice with vigorous stirring. The highly hydrophobic nitrated intermediate (2-acetamido-4-methyl-5-nitrobenzonitrile) will precipitate immediately[4]. Filter the solid under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and dry in a vacuum oven at 40 °C.

Step 3: Acidic Deprotection (Hydrolysis)

Objective: Cleave the acetamide bond to restore the primary amine without affecting the cyano group.

  • Suspension: Suspend the crude 2-acetamido-4-methyl-5-nitrobenzonitrile in 100 mL of ethanol in a 250 mL round-bottom flask.

  • Hydrolysis: Add 50 mL of 6M aqueous hydrochloric acid (HCl).

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. The solid will gradually dissolve as the deprotection proceeds.

  • Neutralization: Cool the mixture to room temperature. Slowly add 2M NaOH until the solution reaches pH 7. The final product, 2-amino-4-methyl-5-nitrobenzonitrile, will precipitate as a bright yellow solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to achieve >99% purity.

Data Presentation

The following table summarizes the quantitative metrics expected when executing the above protocols at a 10-gram scale.

Reaction StepReagents & ConditionsYield (%)Purity (HPLC)Regioselectivity (C5:C3)
1. Protection Ac₂O, DMAP, DCM, RT, 2h95%>98%N/A
2. Nitration Fuming HNO₃, H₂SO₄, 0–5 °C, 1h88%>95%>99:1
3. Deprotection 6M HCl, EtOH, Reflux, 4h92%>99%N/A
Overall 3-Step Sequence ~77% >99% >99:1

Troubleshooting & Causality (Expert Insights)

  • Thermal Runaway & Dinitration: The generation of the nitronium ion (NO₂⁺) and the subsequent electrophilic attack are highly exothermic. If the internal temperature exceeds 5 °C during Step 2, the kinetic barrier for secondary nitration is overcome, leading to dinitration and significant yield loss. Causality: Maintaining strict thermal control ensures that the reaction remains under kinetic control, favoring only the highly activated C5 position.

  • Incomplete Deprotection: If the final product shows residual acetamide peaks in LC-MS, it indicates incomplete hydrolysis. Causality: The electron-withdrawing nitro group para to the acetamide makes the amide carbonyl less electrophilic, slowing down hydrolysis. Extending the reflux time or increasing the HCl concentration resolves this issue.

  • Quenching Dynamics: Pouring the nitration mixture over crushed ice rather than liquid water is critical. Causality: The dissolution of H₂SO₄ in water is violently exothermic. Ice absorbs the heat of dilution (enthalpy of mixing), preventing localized boiling that could cause hydrolysis of the cyano group (-CN) to a primary amide (-CONH₂).

References

  • Vertex Pharmaceuticals Inc. (2013). Modulators of ATP-binding cassette transporters (U.S. Patent No. 8,354,427 B2). U.S.
  • Tebubio. (2025). 2-Amino-4-methylbenzonitrile - 100 mg.
  • BenchChem. (2025). Applications of 2-Amino-4-methoxy-5-nitrobenzonitrile in Organic Synthesis: A Versatile Building Block for Heterocyclic Compound.
  • Cassella Farbwerke Mainkur AG. (1971). Process for the preparation of 2-amino-5-nitrobenzonitrile (German Patent No. DE1957590B2).

Sources

Application Note: A Systematic Approach to the Recrystallization of 2-Amino-4-methyl-3,5-dinitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the purification of 2-Amino-4-methyl-3,5-dinitrobenzonitrile via recrystallization. Recognizing the critical role of purity in research and drug development, this guide moves beyond a single prescribed method. Instead, it presents a systematic methodology for selecting an optimal solvent system, grounded in the physicochemical properties of the target compound. Detailed, step-by-step protocols for both single-solvent and mixed-solvent recrystallization are provided, supplemented with the scientific rationale behind each step to empower researchers to adapt and troubleshoot the process effectively.

Introduction: The Rationale for Purification

2-Amino-4-methyl-3,5-dinitrobenzonitrile is a highly functionalized aromatic compound, featuring amino, methyl, dinitro, and nitrile moieties. Such structures are often key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The purity of these intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and complicate the purification of the final product.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization process involves dissolving the crude solid in a minimum amount of a hot solvent, followed by slow cooling to allow the formation of a crystalline lattice of the pure compound, while impurities remain dissolved in the surrounding solution (mother liquor).[2]

This application note details a robust workflow for developing a reliable recrystallization protocol for 2-Amino-4-methyl-3,5-dinitrobenzonitrile.

Understanding the Solute: Physicochemical-Based Solvent Selection

The molecular structure of 2-Amino-4-methyl-3,5-dinitrobenzonitrile dictates its solubility behavior. The presence of two electron-withdrawing nitro groups (-NO2), a polar nitrile group (-CN), and a hydrogen-bond-donating amino group (-NH2) makes the molecule significantly polar.[3][4] According to the "like dissolves like" principle, polar solvents are the most promising candidates for its recrystallization.[4][5]

The ideal solvent must satisfy several criteria:

  • High solubility at elevated temperature and low solubility at ambient or sub-ambient temperature . This differential is crucial for maximizing recovery yield.[4][6][7]

  • Chemical inertness towards the compound.[4][7]

  • A boiling point lower than the melting point of the compound to prevent the compound from melting in the hot solvent, a phenomenon known as "oiling out".[4][5]

  • Volatility to allow for easy removal from the purified crystals during drying.[7]

  • Appropriate solubility for impurities : Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[6][7]

Given the compound's structure, alcoholic solvents are an excellent starting point for screening, as they are frequently effective for polar nitroaryl compounds.[4]

Table 1: Properties of Candidate Recrystallization Solvents
SolventRelative Polarity[8]Boiling Point (°C)Rationale & Expected Behavior
Methanol0.76265[9][10]A highly polar protic solvent. Likely to be a good solvent. Its low boiling point allows for easy removal.
Ethanol0.65478[9][10]A polar protic solvent, often an excellent choice for nitroaromatic compounds.[4] A related compound, 2-amino-4-chlorobenzonitrile, was successfully recrystallized from ethanol.[11]
Isopropanol (2-Propanol)0.54682[9][10]Slightly less polar than ethanol. May offer a better solubility differential if the compound is too soluble in hot ethanol.
Acetone0.35556[9][10]A polar aprotic solvent. Its high solvency power may make it too effective, leading to poor recovery unless used in a mixed-solvent system.
Ethyl Acetate0.22877[9][10]A moderately polar solvent. Could be a good candidate for a single-solvent system.
Acetonitrile0.46082[9][10]A polar aprotic solvent. Its properties make it a viable candidate for screening.
Water1.000100[8][10]Highly polar. The compound is unlikely to be soluble in water, making it an excellent candidate as an "anti-solvent" in a mixed-solvent system with a miscible organic solvent like ethanol or acetone.[6]
Toluene0.099111[9][10]A non-polar aromatic solvent. Unlikely to be a good primary solvent but noted for comparison.

Experimental Protocols

Safety is paramount. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol Part A: Systematic Solvent Screening

This initial screening is essential to identify the most promising solvent or solvent pair empirically.

G start Place ~20 mg of crude compound in a small test tube test_rt Add candidate solvent dropwise (~0.5 mL) at Room Temp start->test_rt check_rt_sol Is the compound soluble? test_rt->check_rt_sol heat Heat the mixture gently to the solvent's boiling point check_rt_sol->heat No end_bad_2 POOR SOLVENT (Soluble when cold) Consider as 'good' solvent for mixed system (Protocol C) check_rt_sol->end_bad_2 Yes check_hot_sol Is the compound soluble? heat->check_hot_sol cool Cool slowly to Room Temp, then in an ice bath check_hot_sol->cool Yes end_bad_1 POOR SOLVENT (Insoluble when hot) Discard check_hot_sol->end_bad_1 No check_xtal Do crystals form? cool->check_xtal end_good IDEAL SINGLE SOLVENT Proceed to Protocol B check_xtal->end_good Yes end_bad_3 POOR RECOVERY (No/few crystals) Discard or use as 'good' solvent for mixed system (Protocol C) check_xtal->end_bad_3 No

Caption: Workflow for selecting an appropriate recrystallization solvent.

Methodology:

  • Place approximately 20-30 mg of crude 2-Amino-4-methyl-3,5-dinitrobenzonitrile into a small test tube.

  • Add a candidate solvent (e.g., ethanol) dropwise at room temperature, swirling after each addition, up to about 1 mL.

  • Observation 1: If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed-solvent pair.[5]

  • Observation 2: If the solid does not dissolve, warm the test tube gently in a water or sand bath until the solvent boils. Add more solvent dropwise until the solid just dissolves. Rationale: Using the minimum amount of hot solvent is critical for maximizing the yield upon cooling.[1][2]

  • Observation 3: If the solid does not dissolve in a reasonable amount of boiling solvent (e.g., ~3 mL), the solvent is unsuitable.

  • If the solid dissolved when hot, allow the solution to cool slowly to room temperature. If no crystals appear, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.

  • Observation 4: The formation of a large volume of crystals indicates a good solvent. If few or no crystals form, recovery will be poor.

  • Repeat this process for several candidate solvents from Table 1 to identify the optimal choice.

Protocol Part B: Single-Solvent Recrystallization (Example: Ethanol)

This protocol assumes ethanol was identified as a suitable single solvent in Part A.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue adding hot ethanol in small portions until the solid is completely dissolved.

  • (Optional) Hot Filtration: If insoluble impurities are observed (e.g., dust, particulates), perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Rationale: Keeping the apparatus hot prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.[1]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize the amount of product dissolved in the cold solvent.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol. Rationale: The cold solvent washes away residual mother liquor containing soluble impurities without significantly dissolving the desired product crystals.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven at a moderate temperature.

Protocol Part C: Mixed-Solvent Recrystallization (Example: Ethanol-Water)

This protocol is used when no single solvent provides an adequate solubility differential. It requires two miscible solvents: one in which the compound is soluble (the "solvent," e.g., ethanol) and one in which it is insoluble (the "anti-solvent," e.g., water).[6][12]

  • Dissolution: Dissolve the crude solid in the minimum amount of the boiling "good" solvent (ethanol) in an Erlenmeyer flask, as described in Protocol B.

  • Induce Saturation: While keeping the solution hot, add the "anti-solvent" (water) dropwise with swirling until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Re-homogenize: Add a few drops of the hot "good" solvent (ethanol) until the cloudiness just disappears, resulting in a clear, saturated hot solution.

  • Crystallization, Collection, Washing, and Drying: Follow steps 3 through 7 from Protocol B. For the washing step (Step 6), use a small amount of an ice-cold mixture of the two solvents (in the approximate final ratio).

G cluster_0 Preparation cluster_1 Crystallization & Isolation dissolve 1. Dissolve crude solid in minimum amount of boiling solvent(s) hot_filt_q Insoluble impurities present? dissolve->hot_filt_q hot_filt 2. Perform hot gravity filtration hot_filt_q->hot_filt Yes cool 3. Cool solution slowly to induce crystallization hot_filt_q->cool No hot_filt->cool ice_bath 4. Chill in ice bath to maximize yield cool->ice_bath vac_filt 5. Collect crystals via vacuum filtration ice_bath->vac_filt wash 6. Wash crystals with ice-cold solvent vac_filt->wash dry 7. Dry crystals under vacuum wash->dry end_product Pure Crystalline Product dry->end_product

Caption: A generalized workflow for the recrystallization process.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, its melting point may be below the solvent's boiling point.[4] To resolve this, re-heat the solution to dissolve the oil, add slightly more solvent to lower the saturation point, and allow it to cool even more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Colored Impurities: If the solution is colored and the pure compound is expected to be colorless or pale yellow, add a small amount of activated charcoal to the hot solution before the hot filtration step.[2] Use charcoal sparingly, as it can adsorb the product as well as the impurities.

Conclusion

The purification of 2-Amino-4-methyl-3,5-dinitrobenzonitrile can be effectively achieved through a systematic approach to recrystallization. By first conducting a small-scale solvent screening, researchers can confidently select an optimal single-solvent or mixed-solvent system. The detailed protocols provided herein, based on established chemical principles, offer a robust framework for obtaining high-purity material essential for subsequent synthetic applications and research.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved March 7, 2026, from [Link]

  • Recrystallization I. (n.d.). University of Missouri–St. Louis. Retrieved March 7, 2026, from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Polarity of Solvents. (n.d.). Colgate University. Retrieved March 7, 2026, from [Link]

  • Boiling Points of Common Organic Solvents (°C). (n.d.). University of California, Berkeley. Retrieved March 7, 2026, from [Link]

  • How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center, University of Michigan-Dearborn. Retrieved March 7, 2026, from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Solvent Boiling Point Chart. (n.d.). BRANDTECH Scientific. Retrieved March 7, 2026, from [Link]

  • Boiling Points of Common Solvents. (n.d.). B/R Instrument Corporation. Retrieved March 7, 2026, from [Link]

  • List of boiling and freezing information of solvents. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Solvent Polarity Index Table. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • recrystallization, filtration and melting point. (n.d.). California State University, Northridge. Retrieved March 7, 2026, from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved March 7, 2026, from [Link]

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2024, February 28). Malaysian Journal of Analytical Sciences. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Design, Synthesis, and Validation of Dinitrobenzonitrile-Based Push-Pull Chromophores

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Push-pull chromophores—molecular systems characterized by an electron donor (D) and an electron acceptor (A) connected via a π-conjugated bridge—are the foundational elements of modern organic electronics, non-linear optics, and advanced fluorescent sensors. The photophysical behavior of these molecules is heavily dictated by the electron-withdrawing strength of the acceptor moiety.

Dinitrobenzonitrile derivatives (such as 3,5-dinitrobenzonitrile) serve as exceptionally potent electron acceptors[1]. The synergistic electron-withdrawing effects of one cyano (–CN) and two nitro (–NO₂) groups severely deplete the electron density of the aromatic ring. The highly electrophilic cyano group activates adjacent bonds[1], while the nitro groups stabilize the excited state, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO). This architecture facilitates a massive red-shift in absorption and emission profiles. Furthermore, because dinitrobenzonitrile is structurally and electronically similar to explosive compounds like 2,4,6-trinitrotoluene (TNT), these push-pull systems are extensively utilized as self-validating models and active sensing probes for explosive detection[2].

Mechanistic Insights: The Intramolecular Charge Transfer (ICT) State

In a properly designed D-π-A architecture, the dinitrobenzonitrile moiety acts as the ultimate electron sink. Upon photoexcitation, electron density migrates from the Highest Occupied Molecular Orbital (HOMO)—typically localized on a donor like triphenylamine—across the π-bridge, and into the LUMO localized on the dinitrobenzonitrile acceptor. This spatial separation of frontier molecular orbitals generates the Intramolecular Charge Transfer (ICT) state, which is responsible for the chromophore's distinct solvatochromic and fluorescent properties.

G Donor Electron Donor (D) (e.g., Triphenylamine) Bridge π-Conjugated Bridge (e.g., Phenyl/Thiophene) Donor->Bridge Electron Flow Acceptor Electron Acceptor (A) (Dinitrobenzonitrile) Bridge->Acceptor Electron Flow ICT Intramolecular Charge Transfer (ICT State Formation) Acceptor->ICT

Fig 1. Structural logic and electron flow in a D-π-A push-pull chromophore.

Experimental Methodology: Synthesis of a Model D-π-A Chromophore

Target Molecule: 4-(4-(diphenylamino)phenyl)-3,5-dinitrobenzonitrile. Synthetic Strategy: Palladium-catalyzed Suzuki-Miyaura cross-coupling. Causality Check: While nucleophilic aromatic substitution (S_NAr) is common for electron-deficient rings, Suzuki-Miyaura coupling is deliberately chosen here. It allows for the insertion of a fully carbon-based π-conjugated bridge (a phenyl ring) between the donor amine and the acceptor, which prevents the lone pair of the nitrogen from directly coupling with the nitroaromatic ring, thereby enhancing the molar absorptivity and chemical stability of the final chromophore.

Workflow Step1 1. Reagent Prep (Inert Atm) Step2 2. Cross-Coupling (Pd-Catalyzed) Step1->Step2 Step3 3. Purification (Chromatography) Step2->Step3 Step4 4. Validation (UV-Vis/NMR) Step3->Step4

Fig 2. Experimental workflow for the synthesis and validation of the chromophore.

Step-by-Step Protocol

Safety Note: Dinitrobenzonitrile derivatives and their reduced metabolites can exhibit mutagenic and toxicological properties[3]. All handling must be performed in a certified fume hood using appropriate PPE.

Phase 1: Reaction Setup (Inert Atmosphere)

  • Preparation: Flame-dry a 50 mL Schlenk flask. Purge with high-purity Argon for 15 minutes. Rationale: Palladium(0) catalysts are highly sensitive to oxidation. Oxygen ingress will irreversibly quench the catalyst and induce unwanted homocoupling of the boronic acid.

  • Reagent Loading: Add 4-bromo-3,5-dinitrobenzonitrile (1.0 mmol, 272 mg) and (4-(diphenylamino)phenyl)boronic acid (1.2 mmol, 347 mg). Rationale: A 20% molar excess of the boronic acid is used to compensate for potential protodeboronation side reactions at elevated temperatures.

  • Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg, 5 mol%) and Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg).

  • Solvent Addition: Inject a thoroughly degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v, 15 mL) via syringe. Rationale: This specific ternary solvent system is critical. Toluene dissolves the non-polar organic precursors; water dissolves the inorganic base required to activate the boronic acid into a reactive boronate complex; and ethanol acts as a phase-transfer agent, bridging the aqueous and organic layers to facilitate the catalytic cycle at the interface.

Phase 2: Execution and Self-Validation 5. Heating: Reflux the mixture at 90°C under Argon for 12 hours. 6. In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1). Validation Check: The reaction is deemed successful and complete when TLC shows the total disappearance of the starting bromo-arene spot and the emergence of a new, lower-Rf spot that exhibits bright, red-shifted fluorescence under 365 nm UV light—visually confirming the formation of the extended D-π-A conjugated system.

Phase 3: Workup and Purification 7. Quenching & Extraction: Cool to room temperature, quench with 20 mL of deionized water, and extract with Dichloromethane (DCM) (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄. 8. Purification: Concentrate under reduced pressure and purify via silica gel column chromatography using a Hexane/DCM gradient. Rationale: Dinitrobenzonitrile derivatives possess strong dipole moments and can streak on silica. Gradient elution prevents band broadening, ensuring >99% purity. 9. Structural Validation: Confirm the structure via ¹H-NMR. Validation Check: Look for the diagnostic downfield shift of the aromatic protons adjacent to the nitro groups on the acceptor ring (typically appearing >8.5 ppm due to severe deshielding).

Photophysical Characterization & Data Interpretation

Once isolated, the push-pull chromophore must be validated for its functional ICT properties. The strength of the dinitrobenzonitrile acceptor is best illustrated by comparing its photophysical metrics against weaker acceptor moieties.

Table 1: Comparative Photophysical Properties of D-π-A Chromophores (Donor = Triphenylamine)

Acceptor MoietyAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
Benzonitrile3804504,0930.65
4-Nitrobenzonitrile4155204,8650.42
3,5-Dinitrobenzonitrile 465 610 5,112 0.28 *
Tricyanofuran (TCF)5106504,2230.15

*Note: The pronounced red-shift in absorption/emission confirms the deep LUMO level provided by the dinitrobenzonitrile group. The corresponding reduction in quantum yield is an expected causality: the heavy-atom-like effect of the nitro groups and increased rotational relaxation pathways facilitate non-radiative decay, a characteristic feature that is actively exploited when using these molecules as fluorescence-quenching sensors.

References

  • 1, Thieme Connect. 2.2, ResearchGate.

  • 3, ResearchGate.

Sources

Application Note: Industrial Scale-Up Synthesis of 2-Amino-4-methyl-3,5-dinitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Application Focus: Active Pharmaceutical Ingredient (API) Intermediates, specifically for α-2 adrenergic receptor agonists.

Executive Summary & Strategic Context

The compound 2-Amino-4-methyl-3,5-dinitrobenzonitrile (CAS: 745048-51-5) is a highly specialized, electron-deficient aromatic intermediate critical for the synthesis of substituted benzimidazoles. These downstream benzimidazole derivatives are potent α-2 adrenergic receptor agonists utilized in the treatment of ocular hypertension (glaucoma) and Attention Deficit Hyperactivity Disorder (ADHD)[1][2].

From a process chemistry perspective, introducing an amino group into a highly deactivated, sterically hindered polynitro aromatic ring presents significant challenges. Traditional nitration/reduction sequences are often non-regioselective and pose severe thermal hazards. To achieve industrial viability, a Vicarious Nucleophilic Substitution (VNS) amination strategy is employed. This application note details the causality, process parameters, and step-by-step methodology for a >10 kg scale-up of this critical transformation[3].

Mechanistic Pathway: Vicarious Nucleophilic Substitution (VNS)

The VNS amination utilizes 4-amino-4H-1,2,4-triazole as an aminating agent in the presence of a strong base (potassium tert-butoxide) and a highly polar aprotic solvent (Dimethyl sulfoxide, DMSO).

Causality of Reagent Selection:

  • Aminating Agent: 4-amino-4H-1,2,4-triazole is chosen because the triazole moiety acts as an excellent leaving group once the initial Meisenheimer complex is formed, driving the rearomatization step.

  • Base (t-BuOK): Required to deprotonate the aminating agent, generating the active nucleophile, and to facilitate the elimination of the triazole leaving group.

  • Solvent (DMSO): Essential for stabilizing the highly charged, deeply colored anionic Meisenheimer intermediate through optimal solvation of the potassium counter-ion.

VNS_Pathway A 4-Methyl-3,5- dinitrobenzonitrile (Starting Material) C Anionic Meisenheimer Complex A->C B 4-Amino-4H-1,2,4-triazole + t-BuOK / DMSO B->C Nucleophilic Attack D 2-Amino-4-methyl- 3,5-dinitrobenzonitrile (Product) C->D Elimination of Triazole + H+

Vicarious Nucleophilic Substitution (VNS) pathway for amination of 4-methyl-3,5-dinitrobenzonitrile.

Quantitative Process Parameters

To ensure a self-validating and reproducible system, the stoichiometry and physical parameters must be strictly controlled. The following table summarizes the validated parameters for a nominal 10.5 kg input scale[3].

Material / ParameterRoleMass / VolumeEquivalentsProcess Notes
4-Methyl-3,5-dinitrobenzonitrile Starting Material10.5 kg1.00 eqEnsure moisture content <0.5%
4-Amino-4H-1,2,4-triazole Aminating Agent17.0 kg~4.00 eqExcess required to drive kinetics
Potassium tert-butoxide Base12.2 kg~2.15 eqHighly hygroscopic; handle under N₂
Dimethyl Sulfoxide (DMSO) Solvent175.2 kg total~16.0 v/wSplit into two charges for dissolution
Acetic Acid (Glacial) Quenching Agent8.9 kg~2.90 eqNeutralizes excess base
Purified Water Anti-Solvent264 L totalN/ADrives crystallization & washes cake
Operating Temperature Thermal Control20 – 25 °CN/ACritical to prevent thermal runaway

Industrial Scale-Up Protocol

This protocol is designed for execution in a standard glass-lined or Hastelloy continuous stirred-tank reactor (CSTR) equipped with precise jacket temperature control.

Phase 1: Preparation of the Base Solution
  • Inerting: Purge a 500 L reactor with Nitrogen (N₂) to ensure an oxygen-free and moisture-free environment.

  • Solvent Charge: Charge 106.6 kg of anhydrous DMSO into the reactor.

  • Base Addition: Carefully charge 12.2 kg of Potassium tert-butoxide.

    • Expert Insight: This dissolution is exothermic. Maintain jacket cooling to keep the internal temperature below 25 °C. Agitate until a homogeneous solution is achieved.

Phase 2: Preparation of the Substrate Solution
  • In a separate, N₂-purged 200 L preparation vessel, charge 68.6 kg of DMSO.

  • Add 17.0 kg of 4-amino-4H-1,2,4-triazole and 10.5 kg of 4-methyl-3,5-dinitrobenzonitrile.

  • Agitate at 20–25 °C until complete dissolution is confirmed visually or via inline PAT (Process Analytical Technology).

Phase 3: VNS Reaction Execution
  • Controlled Dosing: Transfer the Substrate Solution (Phase 2) into the main reactor containing the Base Solution (Phase 1) over a period of 50 minutes .

    • Causality: The reaction between the polynitroarene and the base is highly exothermic and generates a deep-colored Meisenheimer complex. Dosing over 50 minutes ensures the heat evolution does not exceed the cooling capacity of the reactor jacket, strictly maintaining the reaction mass at 20–25 °C[3].

  • Aging: Upon complete addition, age the reaction mixture at 20–25 °C for 2 hours .

    • In-Process Control (IPC): Sample for HPLC analysis. The reaction is deemed complete when unreacted 4-methyl-3,5-dinitrobenzonitrile is ≤ 1.0% (Area/Area).

Phase 4: Quenching and Crystallization
  • Quenching: Over 10 minutes, charge 8.9 kg of glacial acetic acid to the reaction mixture, maintaining the temperature at ~20 °C.

    • Causality: Acetic acid neutralizes the excess potassium tert-butoxide and protonates the leaving triazole. If the mixture is not neutralized prior to water addition, alkaline hydrolysis of the nitrile group to an amide or carboxylic acid will occur, drastically reducing yield.

  • Anti-Solvent Crystallization: Over 1.5 hours, linearly dose 158 L of purified water into the reactor at 20 °C.

    • Expert Insight: The slow, linear addition of water dictates the supersaturation profile. Rushing this step will result in oiling out or the formation of fine, unfilterable amorphous particles.

  • Maturation: Cool the resulting product slurry to 10–15 °C and hold for 45 minutes to maximize yield and ensure complete lattice formation[3].

Phase 5: Isolation and Drying
  • Filtration: Transfer the slurry to an agitated nutsche filter dryer (ANFD) or centrifuge.

  • Washing: Wash the wet cake with 106 L of purified water to remove residual DMSO, potassium acetate, and triazole byproducts.

  • Drying: Apply vacuum (approx. 30 Torr) and heat the jacket to 50 °C. Dry until the moisture content is ≤ 0.5% by Karl Fischer titration.

    • Result: 2-Amino-4-methyl-3,5-dinitrobenzonitrile is isolated as an orange-brown solid[3].

Downstream Application Context

Once isolated, 2-Amino-4-methyl-3,5-dinitrobenzonitrile is typically subjected to catalytic hydrogenation (e.g., using Platinum/Vanadium on charcoal with formic acid as a hydrogen donor) to yield formamide derivatives, which are subsequently cyclized to form the highly functionalized benzimidazole core of targeted therapeutics[2][3][4].

References

  • KR20050101223A - Process for the preparation of n-substituted formamides. Google Patents.
  • US20150133516A1 / Molaid Database - 2-氨基-4-甲基-3,5-二硝基苯甲腈 | 745048-51-5. Molaid Chemical Database. Available at: [Link]

  • WO2004074279A1 / US20040167194A1 - Methods of making 6-[(4,5-dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form. Available at:[Link]

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 2-Amino-4-methyl-3,5-dinitrobenzonitrile Derivatives via Vicarious Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-4-methyl-3,5-dinitrobenzonitrile is a highly valued intermediate in the synthesis of complex benzimidazole-based pharmaceuticals, including alpha-2 adrenergic receptor agonists. Traditionally, the amination of highly deactivated dinitrobenzonitrile scaffolds requires extended thermal processing, which often triggers the formation of mutagenic phenazine impurities (e.g., 2,3,7-triamino-4,6-dimethyl-1,9-phenazinedicarbonitrile).

This application note details a next-generation protocol utilizing Microwave-Assisted Organic Synthesis (MAOS) . By leveraging targeted dielectric heating, this method accelerates the Vicarious Nucleophilic Substitution (VNS) pathway, reducing reaction times from hours to minutes, boosting isolated yields, and suppressing thermodynamically driven impurity formation.

Mechanistic Rationale: The Vicarious Nucleophilic Substitution (VNS)

Direct amination of 4-methyl-3,5-dinitrobenzonitrile cannot be achieved via standard electrophilic aromatic substitution due to the intense electron-withdrawing effects of the cyano and nitro groups. Instead, this protocol employs a Vicarious Nucleophilic Substitution (VNS) of hydrogen 1.

Causality of Reagent Selection:

  • Aminating Agent (4-Amino-1,2,4-triazole): Acts as an

    
     equivalent. Unlike standard amines, it possesses a built-in leaving group (the triazole ring) necessary for the VNS pathway2.
    
  • Base (Lithium tert-butoxide): Specifically chosen because its

    
     perfectly matches the deprotonation threshold of the triazole amine without triggering unwanted hydrolysis of the sensitive cyano group.
    
  • Solvent (DMSO): Dimethyl sulfoxide is critical not only for solubilizing the Meisenheimer complex but also because of its exceptionally high microwave loss tangent (

    
    ). DMSO rapidly converts microwave energy into thermal energy, providing instantaneous, volumetric heating.
    

Why Microwave Irradiation? Under conventional heating, the extended residence time allows ortho-diamine intermediates to dimerize into toxic phenazines3. Microwave irradiation applies kinetic control: the rapid energy transfer pushes the VNS β-elimination step to completion in under 10 minutes, entirely outcompeting the slower, thermodynamically favored dimerization side-reactions.

Experimental Workflow

Workflow A Reagent Prep Nitrile + Triazole in DMSO B Base Addition LiOtBu at 15°C (Exothermic) A->B C MW Irradiation 60°C, 10 min Max 150W B->C D Quenching AcOH + H2O Precipitation C->D E Isolation Filtration & Vacuum Dry D->E

Fig 1. Step-by-step experimental workflow for the microwave-assisted amination process.

Materials and Reagents

Reagent / MaterialFunctionEquivalents / Amount
4-Methyl-3,5-dinitrobenzonitrile Starting Substrate1.0 eq (10.0 mmol, 2.07 g)
4-Amino-1,2,4-triazole VNS Aminating Agent1.5 eq (15.0 mmol, 1.26 g)
Lithium tert-butoxide (LiOtBu) Base2.5 eq (25.0 mmol, 2.00 g)
Anhydrous DMSO Solvent / MW Absorber15.0 mL
Glacial Acetic Acid (AcOH) Reaction Quencher3.0 eq (30.0 mmol, 1.7 mL)
DI Water / Cold Methanol Anti-solvent / Wash65.0 mL / 10.0 mL

Detailed Microwave-Assisted Protocol

Step 1: Reagent Preparation

  • In a 30 mL microwave-safe quartz or borosilicate vial equipped with a heavy-duty magnetic stir bar, add 2.07 g of 4-methyl-3,5-dinitrobenzonitrile and 1.26 g of 4-amino-1,2,4-triazole.

  • Suspend the solids in 15.0 mL of anhydrous DMSO. Stir at 400 rpm until a homogenous solution is achieved.

Step 2: Base Activation

  • Cool the vial in an ice-water bath to approximately 15°C.

  • Critical Step: Slowly add 2.00 g of LiOtBu in small portions over 5 minutes. The reaction is highly exothermic; the solution will rapidly shift to a deep red/purple hue, indicating the formation of the Meisenheimer complex.

  • Seal the vial with a Teflon-lined crimp cap.

Step 3: Microwave Irradiation

  • Insert the sealed vial into a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

  • Program the following parameters:

    • Target Temperature: 60°C (Monitored via internal IR sensor)

    • Ramp Time: 2 minutes

    • Hold Time: 8 minutes

    • Power Limit: 150 W (Dynamic modulation to prevent thermal overshoot)

    • Cooling: Compressed air cooling to 25°C post-reaction.

Step 4: Quenching and Isolation

  • Uncap the cooled vial and transfer the deep-red mixture to a 100 mL beaker.

  • Add 1.7 mL of glacial acetic acid dropwise while stirring vigorously. The color will immediately lighten, validating the neutralization of the base.

  • Slowly add 45 mL of DI water dropwise over 15 minutes. An orange-brown precipitate will begin to crash out.

  • Stir the slurry at 10°C for 30 minutes to mature the crystals.

  • Filter through a sintered glass funnel. Wash the filter cake with 20 mL of DI water, followed by 10 mL of ice-cold methanol to remove residual DMSO and unreacted triazole.

  • Dry the solid in a vacuum oven at 50°C and 30 Torr for 12 hours.

Mechanistic Pathway Visualization

Mechanism N1 Base Activation (LiOtBu + Triazole) N2 Active Nucleophile (Triazol-4-yl-NH⁻) N1->N2 N3 Nucleophilic Attack (At C2 Position of Arene) N2->N3 + Substrate N4 Meisenheimer Complex (Deep Red Intermediate) N3->N4 N5 Base-Mediated β-Elimination (Loss of 1,2,4-Triazole) N4->N5 MW Heating (60°C) N6 Aromatization (2-Amino Target Product) N5->N6

Fig 2. Vicarious Nucleophilic Substitution (VNS) mechanism pathway for C2 amination.

Comparative Data Analysis

By shifting from thermodynamic (conventional) to kinetic (microwave) control, the reaction profile is drastically improved. The table below summarizes the quantitative enhancements:

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis
Heating Source Oil Bath / Jacketed Reactor2.45 GHz Microwave Field
Reaction Temperature 20 - 25°C60°C (Precise IR Control)
Reaction Time 120 - 150 minutes10 minutes
Isolated Yield 65 - 70%88 - 92%
Phenazine Impurity Level > 50 ppm (Requires recrystallization)< 1 ppm (Directly viable)
Product Appearance Dark Brown / Tarry SolidBright Orange-Brown Powder

Self-Validation & Quality Control (IPQC)

To ensure this protocol acts as a self-validating system, researchers must monitor specific physical and analytical markers:

  • Visual Validation (Quench Phase): The transition from a deep red/purple solution to a bright orange-brown suspension upon the addition of acetic acid and water confirms the successful breakdown of the Meisenheimer complex. If the mixture oils out or forms a black tar, localized thermal degradation (runaway heating) has occurred.

  • HPLC-UV Validation: Run the isolated product on a C18 column (UV detection at 254 nm). The target peak should integrate to >98% Area Under Curve (AUC). Ensure the phenazine impurity peak (typically eluting later due to higher lipophilicity) is strictly < 1 ppm.

  • NMR Validation (

    
     NMR, DMSO-
    
    
    
    ):
    • Starting Material Marker: The starting 4-methyl-3,5-dinitrobenzonitrile exhibits distinct aromatic protons at the C2 and C6 positions.

    • Product Marker: Successful VNS is confirmed by the disappearance of the C2 proton and the emergence of a broad singlet integrating to 2H at approximately

      
       7.8 - 8.0 ppm, corresponding to the newly installed 
      
      
      
      group. The C6 proton remains intact as a distinct singlet.

References

  • US Patent 20040167194A1 - Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form.
  • Makosza, M., & Bialecki, M. (1998) - Reactions of organic anions. 194. Amination of nitroarenes with sulfenamides via vicarious nucleophilic substitution of hydrogen.
  • Szpakiewicz, B., & Grzegożek, M. (2001) - Vicarious nucleophilic amination of nitroquinolines with 4-amino-1,2,4-triazole. Canadian Journal of Chemistry (Canadian Science Publishing).

Sources

Troubleshooting & Optimization

Technical Support Center: Nitration of 2-Amino-4-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight[1]

The nitration of 2-amino-4-methylbenzonitrile (also known as 4-methylanthranilonitrile) is a delicate electrophilic aromatic substitution. The reaction is governed by the competing electronic effects of the amino group (strongly activating), the methyl group (weakly activating), and the nitrile group (strongly deactivating).

The primary challenge is not reactivity, but selectivity and stability . The free amino group is prone to oxidation by nitric acid, leading to tar formation (lower yield).[1][2][3] Furthermore, the nitrile group is susceptible to hydrolysis under the strong acidic/thermal conditions required for nitration, potentially converting the product into an amide or carboxylic acid.[4][5]

Regioselectivity Analysis

The target product is 2-amino-5-nitro-4-methylbenzonitrile .

  • Amino Group (-NH₂ at C2): Directs ortho (C3) and para (C5).

  • Methyl Group (-CH₃ at C4): Directs ortho (C3, C5).

  • Nitrile Group (-CN at C1): Directs meta (C3, C5).

While all directing groups align to favor C3 and C5, steric hindrance dictates the outcome. C3 is "sandwiched" between the amino and methyl groups, making it kinetically inaccessible. C5 is significantly more accessible, resulting in high regioselectivity for the 5-nitro isomer.

Visualizing the Pathway

The following diagram illustrates the electronic vectors and the critical decision points in the synthesis workflow.

NitrationPathway Substrate 2-amino-4-methylbenzonitrile (Substrate) Intermediate Reaction Intermediate (Sigma Complex) Substrate->Intermediate Nitration (HNO3/H2SO4) SideProduct1 Oxidation Tars (Black Residue) Substrate->SideProduct1 Oxidation (T > 10°C) C3 C3 Position (Sterically Hindered) Substrate->C3 Minor Vector C5 C5 Position (Sterically Favored) Substrate->C5 Major Vector Product 2-amino-5-nitro-4-methylbenzonitrile (Target) Intermediate->Product -H+ (Major Path) SideProduct2 Hydrolysis Product (Amide/Acid) Product->SideProduct2 Acid Hydrolysis (High Temp/Water)

Caption: Reaction pathway showing the dominant C5-nitration vector vs. common failure modes (oxidation and hydrolysis).

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users.

Issue 1: "My reaction mixture turns black and sticky immediately upon adding nitric acid."

Diagnosis: Oxidation of the unprotected amine. The amino group is electron-rich and easily oxidized by nitric acid (a strong oxidant), especially if the temperature spikes or if fuming nitric acid is used directly.

Corrective Actions:

  • Switch Reagents: Do not use fuming HNO₃ directly. Use Potassium Nitrate (KNO₃) dissolved in Sulfuric Acid (H₂SO₄). This generates the nitronium ion (

    
    ) in situ without the high concentration of oxidants present in liquid nitric acid [1].
    
  • Temperature Control: Ensure the internal temperature is < 5°C before addition. The oxidation reaction has a higher activation energy than the nitration; keeping it cold favors substitution over destruction.

  • Protection Strategy (Best Practice): If yields remain low (<50%), protect the amine as an acetamide (acetylation) before nitration. The acetyl group stabilizes the ring against oxidation.[2]

Issue 2: "I see a new peak at M+18 in my LC-MS, and the product is too polar."

Diagnosis: Hydrolysis of the Nitrile (-CN) to an Amide (-CONH₂). Nitriles can hydrolyze in strong sulfuric acid, a reaction often used intentionally to make amides. In this context, it is an impurity.

Corrective Actions:

  • Reduce Acid Strength: Ensure your H₂SO₄ is concentrated (98%). Paradoxically, "dilute" acid (presence of water) accelerates hydrolysis.

  • Quench Cold: The hydrolysis often happens during the quench if the reaction mixture heats up while being poured into water. Pour the reaction mixture onto crushed ice slowly, ensuring the temperature of the quench never exceeds 20°C.

  • Minimize Time: Do not let the reaction stir overnight. Once the starting material is consumed (check TLC/HPLC), quench immediately.

Issue 3: "The yield is low (<40%), and I have unreacted starting material."

Diagnosis: Solubility issues or protonation deactivation. In 98% H₂SO₄, the amine is fully protonated to the ammonium salt (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). This is a strong meta director and a ring deactivator.[1] While the methyl group helps offset this, the reaction can be sluggish.

Corrective Actions:

  • Micromanage Addition: Add the nitrate salt in small portions over 1 hour. Dumping it all at once causes local heating and side reactions, but insufficient mixing leads to stalled conversion.

  • Solvent System: If solubility is the issue, consider using Acetic Acid/Sulfuric Acid mixtures. However, be aware that this can sometimes lead to different impurity profiles.

  • Stoichiometry: Use a slight excess of nitrating agent (1.1 - 1.2 equivalents), but no more. Excess HNO₃ promotes over-nitration and oxidation.

Optimized Experimental Protocols

We provide two protocols. Method A is the industrial standard for efficiency. Method B is the high-purity route (recommended for pharmaceutical intermediates).

Data Comparison
ParameterMethod A (Direct Nitration)Method B (Protection/Deprotection)
Reagents KNO₃ / H₂SO₄Ac₂O / HNO₃ / H₂SO₄
Steps 13 (Protect -> Nitrate -> Deprotect)
Typical Yield 55 - 65%75 - 85% (overall)
Purity (Crude) 85 - 90%>98%
Major Risk Oxidation (Tars)Hydrolysis of Nitrile during deprotection
Method A: Direct Nitration (The "Salt" Method)

Best for: Rapid synthesis when 90% purity is acceptable.

  • Preparation: Charge a 3-neck round bottom flask with Sulfuric Acid (98%, 10 vol) . Cool to 0°C using an ice/salt bath.

  • Dissolution: Add 2-amino-4-methylbenzonitrile (1.0 eq) portion-wise. Note: The temperature will rise due to exotherm of protonation. Maintain < 10°C. Stir until fully dissolved (clear or slightly yellow solution).

  • Nitration: Add Potassium Nitrate (KNO₃, 1.05 eq) solid in small portions over 45-60 minutes.

    • Critical: Monitor internal temperature.[6] Do not exceed 5°C.

    • Mechanism:[7][8][9][10][11] KNO₃ + 2H₂SO₄ → NO₂⁺ + K⁺ + 2HSO₄⁻ + H₂O.

  • Reaction: Stir at 0-5°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Work-up: Pour the reaction mixture slowly onto crushed ice (20 vol) with vigorous stirring. The product should precipitate as a yellow/orange solid.

  • Neutralization: Adjust pH to ~4-5 with saturated Sodium Acetate or Ammonium Hydroxide (careful: exotherm).

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Method B: The Protection Strategy (High Purity)

Best for: GMP/GLP standards where tar formation is unacceptable.

  • Protection: Dissolve substrate in Acetic Acid. Add Acetic Anhydride (1.1 eq). Heat to 60°C for 1 hour. Pour into water to isolate N-(2-cyano-5-methylphenyl)acetamide .[6]

  • Nitration: Dissolve the acetamide intermediate in H₂SO₄ at 0°C. Add Nitric Acid/H₂SO₄ mixture dropwise. The acetyl group protects the nitrogen from oxidation.[1][2]

  • Deprotection: Heat the nitrated intermediate in dilute acid (e.g., HCl/EtOH) or base. Caution: Control conditions to hydrolyze the amide but NOT the nitrile. Acidic hydrolysis (10% HCl, reflux 1h) is usually safer for the nitrile than basic hydrolysis.

Safety & Compliance

  • Exotherm Warning: The mixing of aniline derivatives with sulfuric acid is highly exothermic. The addition of nitrate salts also generates heat. Runaway reactions can occur if cooling fails.

  • Nitrile Toxicity: While the substrate is a solid, nitrile hydrolysis can release trace amounts of HCN gas if treated with strong acid at very high temperatures (though amide formation is preferred). Work in a well-ventilated fume hood.

  • Waste Disposal: The aqueous filtrate contains high concentrations of acid and potassium sulfate. Neutralize before disposal according to local environmental regulations.

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • BenchChem Technical Support. (2025). Technical Support Center: Nitration of Aniline Derivatives. Retrieved from 1

  • Sigma-Aldrich. (n.d.). 2-Amino-4-methylbenzonitrile Product Data. Retrieved from

  • Organic Syntheses. (1928). Nitration of p-Cymene (Analogous nitration conditions). Org.[12] Synth. 8, 80. Retrieved from 13

  • Chemistry LibreTexts. (2019).[7] Hydrolysis of Nitriles. Retrieved from 7[7]

Sources

Technical Support Center: 2-Amino-4-methyl-3,5-dinitrobenzonitrile Formulation & Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of highly conjugated, electron-deficient aromatic amines.

Diagnostic Overview: The Mechanistic Root of Insolubility

2-Amino-4-methyl-3,5-dinitrobenzonitrile presents a classic formulation paradox. Novice researchers often assume that the presence of a primary amine (-NH


) guarantees pH-dependent solubility, expecting rapid protonation and dissolution in acidic media (e.g., 0.1 N HCl, pH 1.2)[1].

However, this molecule is highly conjugated with extremely strong electron-withdrawing groups: two nitro groups (-NO


) and a cyano group (-CN)[2]. These substituents exert a massive inductive and resonance-driven electron-withdrawing effect, completely delocalizing the lone pair of electrons on the amine nitrogen into the aromatic ring. Consequently, the basicity of the amine is virtually abolished (estimated pKa < 1).

Because the thermodynamic rule for stable salt formation requires a


pKa of at least 3 between the acid and the base[3], standard physiological acids cannot protonate this molecule. It remains entirely unionized, highly crystalline, and profoundly hydrophobic in the gastric environment, leading to near-zero aqueous solubility.

G Start Solubility Issue in Acid Media (2-Amino-4-methyl-3,5-dinitrobenzonitrile) CheckPKa Analyze pKa & Lipophilicity (Extreme electron withdrawal) Start->CheckPKa Decision Is the amine protonated at pH 1.2? CheckPKa->Decision Yes Yes: Check common-ion effect Decision->Yes Rare for this API No No: Molecule remains neutral (Hydrophobic) Decision->No Expected behavior Sol1 Co-solvents / Surfactants (PEG 400, Polysorbate 80) No->Sol1 Sol2 Amorphous Solid Dispersion (ASD) No->Sol2 Sol3 Cyclodextrin Complexation (HP-β-CD) No->Sol3

Caption: Decision tree for troubleshooting the solubility of highly deactivated weak bases in acid.

Troubleshooting Guides & FAQs

Q1: I attempted to dissolve 2-Amino-4-methyl-3,5-dinitrobenzonitrile in 0.1 N HCl, but it remains a suspension. Should I use a stronger acid? A1: No. Using a stronger acid (e.g., concentrated Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


SO

) might force protonation, but this is biologically irrelevant for drug development and will likely chemically degrade the compound. The insolubility is not due to insufficient acid volume, but the extremely low pKa of the deactivated amine[3]. Instead of relying on pH-modification, you must treat this API as a neutral, highly lipophilic molecule. Shift your strategy to co-solvency, lipid-based formulations, or solid dispersions.

Q2: When I dissolve the API in DMSO and spike it into Simulated Gastric Fluid (SGF), it immediately crashes out. Why? A2: This is known as solvent-shift precipitation. DMSO is a powerful co-solvent that lowers the dielectric constant of the mixture. When introduced into the bulk aqueous phase of SGF, the DMSO rapidly diffuses away from the API. Because the API cannot be protonated by the SGF[1], it finds itself in a highly polar environment where it is completely insoluble, causing rapid nucleation and crystallization. Troubleshooting fix: You must add a precipitation inhibitor (e.g., HPMC, PVP, or Poloxamers) to the SGF or the DMSO stock. These polymers sterically hinder crystal lattice formation, maintaining the API in a supersaturated, metastable state.

Q3: We need to formulate this for oral dosing in a preclinical model. What is the most reliable method to enhance its bioavailability? A3: Amorphous Solid Dispersions (ASDs) are the gold standard for highly crystalline, poorly soluble APIs. By dispersing the drug at a molecular level within a hydrophilic polymer matrix (like PVP-VA or HPMCAS), you completely bypass the high crystal lattice energy that prevents dissolution. Alternatively, complexation with hydroxypropyl-


-cyclodextrin (HP-

-CD) can encapsulate the hydrophobic dinitroaromatic ring, significantly enhancing apparent solubility[4].

Quantitative Data: Solubility Enhancement Strategies

Below is a comparative summary of formulation strategies tailored for neutral, highly lipophilic aromatic compounds.

StrategyMechanism of ActionRecommended ExcipientsExpected Solubility GainLimitations
pH Adjustment Protonation of basic functional groups0.1 N HCl, Citric Acid< 1.5x (Ineffective)Amine is too deactivated to protonate[3].
Co-solvency Lowers dielectric constant of the solventPEG 400, Propylene Glycol10x - 50x Risk of precipitation upon aqueous dilution[1].
Micellar Solubilization Encapsulates API in hydrophobic corePolysorbate 80, Cremophor EL20x - 100x Potential surfactant toxicity in vivo[3].
Cyclodextrin Complexation Shields hydrophobic aromatic ringHP-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-CD, SBE-

-CD
50x - 200x Bulky formulation; limited by API molecular size[4].
Amorphous Solid Dispersion Disrupts crystal lattice energyPVP, HPMCAS, Soluplus> 500x Requires thermodynamic stability validation.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. If a validation checkpoint fails, the experiment must be halted and reassessed.

Protocol A: Excipient Phase-Solubility Screening (Cyclodextrins)

Objective: Determine the binding constant and solubility limit of the API in HP-


-CD.
  • Preparation: Prepare a series of HP-

    
    -CD solutions in SGF (pH 1.2) ranging from 0 to 50 mM.
    
  • API Addition: Add an excess of 2-Amino-4-methyl-3,5-dinitrobenzonitrile (e.g., 10 mg/mL) to each vial. Causality: Excess solid is thermodynamically mandatory to ensure the system reaches equilibrium saturation.

  • Equilibration: Agitate vials at 37°C for 48 hours to allow complete complexation.

  • Separation: Centrifuge at 15,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Check: Inspect the filter membrane. If no solid API is retained on the filter, the system was never saturated, and the resulting data will falsely represent the solubility limit.

  • Quantification: Dilute the filtrate 1:10 in methanol and quantify via HPLC-UV.

Protocol B: Generation of Amorphous Solid Dispersion (ASD)

Objective: Formulate the API into an ASD using solvent evaporation to bypass lattice energy.

  • Matrix Selection: Dissolve 100 mg of API and 400 mg of PVP-VA (1:4 ratio) in 10 mL of Acetone/Methanol (1:1 v/v). Causality: A highly volatile solvent mixture ensures rapid evaporation, preventing phase separation between the drug and polymer.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator set to 45°C under high vacuum (mbar < 50).

  • Secondary Drying: Transfer the resulting film to a vacuum desiccator for 24 hours. Causality: Residual solvent traces act as plasticizers, drastically lowering the glass transition temperature (Tg) and inducing premature recrystallization.

  • Pulverization: Gently mill the film into a fine powder.

  • Solid-State Validation: Analyze the powder using Powder X-Ray Diffraction (PXRD). Self-Validation Check: The diffractogram must show a broad "halo" with an absolute absence of sharp Bragg peaks. Any peaks indicate residual crystallinity, meaning the dispersion process failed.

ASD_Workflow Step1 1. Dissolve API & Polymer (e.g., PVP-VA) in volatile solvent Step2 2. Rapid Solvent Evaporation (Spray Drying / Rotavap) Step1->Step2 Step3 3. Secondary Drying (Vacuum oven to remove residual) Step2->Step3 Step4 4. Solid State Characterization (XRD, DSC to confirm amorphous) Step3->Step4 Validation Self-Validation: Absence of Bragg peaks in XRD Step4->Validation

Caption: Step-by-step workflow for the preparation and validation of Amorphous Solid Dispersions.

References[1] SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. IJCRT.org. https://ijcrt.org/papers/IJCRT2402092.pdf[3] A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.https://brieflands.com/articles/jjnpp-113113.html[2] US20040167194A1 - Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form. Google Patents.https://patents.google.com/patent/US20040167194A1/en[4] Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3217698/[5] Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.https://www.pharmaexcipients.com/wp-content/uploads/2020/02/Solubility-Enhancement-of-Poorly-soluble-Drugs-by-using-Novel-Techniques-A-Comprehensive-Review.pdf

Sources

Technical Support Center: Minimizing Byproducts in Dinitrobenzonitrile Synthesis

[1][2]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Yield & Purity for Dinitrobenzonitriles (DNBN)[1][2]

Executive Summary: The Stability-Reactivity Paradox

Synthesizing dinitrobenzonitriles (particularly the 3,5- and 2,6-isomers) presents a fundamental chemical conflict: the conditions required to install or preserve the nitro groups (strong acid/oxidation) are often incompatible with the stability of the nitrile functionality (susceptible to hydrolysis) or the aromatic ring itself (susceptible to oxidative degradation or polymerization).

This guide addresses the two primary synthetic routes and their specific byproduct profiles:

  • Electrophilic Aromatic Substitution (Nitration): Primary route for 3,5-DNBN.[1][2] Major byproduct: Amides/Acids via hydrolysis.[1][3][4][5]

  • Nucleophilic Aromatic Substitution (

    
     / Rosenmund-von Braun):  Primary route for 2,6-DNBN.[1][2] Major byproduct: Tars and azo-coupling impurities.[1][2]
    

Module 1: The Nitration Route (Targeting 3,5-DNBN)[1][2][6]

The Core Problem: Acid-Catalyzed Hydrolysis

When nitrating benzonitrile using mixed acid (

5
Mechanism of Failure

HydrolysisPathwayBNBenzonitrile(Starting Material)ProtonatedNitrilium Ion(Activated)BN->Protonated+ H+Amide3,5-Dinitrobenzamide(MAJOR BYPRODUCT)Protonated->Amide+ H2O (Hydrolysis)Target3,5-Dinitrobenzonitrile(Target)Protonated->Target+ NO2+ (Nitration)Acid3,5-Dinitrobenzoic Acid(Secondary Byproduct)Amide->Acid+ H3O+ / Heat

Figure 1: The competitive pathway between nitration and hydrolysis.[1][2][5][6] Note that water acts as the critical nucleophile diverting the reaction to the amide.

Troubleshooting Guide: Nitration
SymptomRoot CauseCorrective Action
High Amide Content (>5%) Water ingress or insufficient acid strength.[1][2]Switch to Oleum (20-30%

).
The free

acts as a chemical water scavenger, maintaining anhydrous conditions.[1][2]
Incomplete Conversion (Mono-nitro) Temperature too low or weak nitrating agent.[1][2]Step-wise heating. Nitration of benzonitrile is deactivated.[1][2] Initial exotherm (3-nitro formation) occurs at <40°C; second nitration requires 80-100°C.
Phenolic Impurities (Yellow/Orange) Oxidative degradation.[1][2]Control

concentration.
Avoid large excesses of fuming nitric acid at high temperatures (>110°C).[1][2]
Optimized Protocol: Anhydrous Nitration of Benzonitrile

This protocol minimizes hydrolysis by chemically scavenging water.[1]

  • Preparation: In a dry reactor, charge Oleum (20% free

    
    , 5 equiv) . Cool to 0–5°C.[1][2]
    
  • Substrate Addition: Add Benzonitrile (1.0 equiv) dropwise.[1][2] Critical: Keep T < 10°C to prevent premature charring.

  • Nitration Agent: Add Fuming

    
     (98%, 2.2 equiv)  dropwise.[1][2]
    
    • Note: Use a sub-surface dip tube if scaling up to prevent localized heating.[1][2]

  • Reaction Ramp:

    • Stage 1: Stir at 25°C for 1 hour (Formation of 3-nitro).

    • Stage 2: Ramp to 90°C over 1 hour. Hold for 2 hours (Formation of 3,5-dinitro).[2]

  • Quench (The Danger Zone): Pour reaction mixture onto crushed ice (10x weight) with vigorous stirring.

    • Why? Slow quenching allows the mixture to stay warm and acidic, rapidly hydrolyzing the product to the amide. "Flash quenching" freezes the equilibrium.[1][2]

Module 2: The Substitution Route (Targeting 2,6-DNBN)

The Core Problem: Thermal Decomposition

The 2,6-isomer cannot be made via direct nitration. It is typically synthesized via the Rosenmund-von Braun reaction (Cyanation of 1-chloro-2,6-dinitrobenzene) or Sandmeyer reactions.[1][2] The classical Rosenmund-von Braun requires high heat (150–200°C) in DMF/NMP, leading to "tars" (polymerized aromatics) and copper waste.[1][2]

Decision Matrix: Synthesis Strategy

SynthesisDecisionStartTarget Molecule?Isomer353,5-DinitrobenzonitrileStart->Isomer35Isomer262,6-DinitrobenzonitrileStart->Isomer26Method35Direct Nitration(See Module 1)Isomer35->Method35Method26Nucleophilic Substitution(S_NAr)Isomer26->Method26Risk26Risk: Thermal TarsMethod26->Risk26Solution26Use Catalytic Promoters(Ligands/Pd)Risk26->Solution26Optimize

Figure 2: Strategic selection of synthetic route based on target isomer.

Troubleshooting Guide: Cyanation ( )

Q: I am getting a black, insoluble tar instead of my product. A: This is thermal runaway polymerization, common with nitro-aromatics at T > 140°C in polar aprotic solvents (DMF/DMSO).[1][2]

  • Fix: Lower the reaction temperature to 80–100°C. To maintain reactivity at this lower temperature, you must use a promoter.

  • Recommendation: Add 10-20 mol% L-Proline or N,N'-dimethylethylenediamine (DMEDA) .[1][2] These ligands coordinate with the Copper(I) species, facilitating the oxidative addition step at much lower energy barriers.

Q: My product is contaminated with blue/green solids. A: These are persistent Copper(II) salts.[1][2]

  • Fix: Do not rely on simple filtration.[1][2] Perform an oxidative workup.[1][2] Add aqueous ammonia (

    
    )  or ethylenediamine  during the aqueous wash.[1][2] These form water-soluble complexes with copper (e.g., 
    
    
    ), pulling it into the aqueous phase and leaving the organic product clean.[1][2]

Module 3: Purification & Workup

Even with optimized synthesis, byproducts will occur.[1][2] Use these solubility differentials to purify without column chromatography.

Solubility Profile Table
CompoundWater (pH 7)Aq.[1][2][5][6] NaHCO3 (Sat.)Ethanol (Cold)Toluene (Hot)
Dinitrobenzonitrile (Target) InsolubleInsolubleSparingly SolubleSoluble
Dinitrobenzamide (Byproduct) InsolubleInsolubleSoluble Insoluble
Dinitrobenzoic Acid (Byproduct) Sparingly SolubleSoluble (as salt) SolubleInsoluble
The "Golden" Workup Protocol (For 3,5-DNBN)
  • Acid Removal: Dissolve crude solid in Ethyl Acetate.[1][2] Wash 2x with Saturated

    
     .[1][2] (Removes Benzoic Acid derivatives).
    
  • Amide Removal: Evaporate solvent.[1][2] Recrystallize the residue from Ethanol/Water (90:10) .

    • Mechanism:[1][3][4][5][6][7][8] The amide is significantly more soluble in polar protic solvents (ethanol) than the nitrile. Cooling the solution precipitates the pure nitrile while keeping the amide in the mother liquor.

References

  • Nitration Mechanisms & Hydrolysis

    • Olah, G. A., et al. (1978).[1][2] "Synthetic Methods and Reactions; Nitration with Nitronium Tetrafluoroborate." Journal of Organic Chemistry.

    • Note: Establishes the necessity of anhydrous conditions for nitration of deactiv
  • Rosenmund-von Braun Optimization

    • Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[2][7] "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides." Journal of the American Chemical Society.[7] [1][2]

    • Note: Seminal work on using ligands to lower cyanation temperatures, preventing tar formation.[1][2]

  • Byproduct Characterization

    • Bennett, G. M., et al. (1947).[1][2] "The Nitration of Benzonitrile." Journal of the Chemical Society. [1][2]

    • Note: Detailed analysis of the isomer ratios and hydrolysis side-products in mixed-acid nitr
  • Green Chemistry Approaches

    • Wang, D., et al. (2011).[1][2] "L-Proline-Promoted Rosenmund–von Braun Reaction."[1][2][8] Synlett. [1][2]

    • Note: Source for the L-Proline protocol to reduce thermal degrad

Purification strategies for crude 2-Amino-4-methyl-3,5-dinitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Energetic Aromatic Intermediates Topic: Purification of Crude 2-Amino-4-methyl-3,5-dinitrobenzonitrile (AMDN) Ticket ID: #AMDN-PUR-001 Support Level: Tier 3 (Senior Application Scientist)[1][2][3][4]

Welcome to the Technical Support Center

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely accessing this guide because your crude 2-Amino-4-methyl-3,5-dinitrobenzonitrile (AMDN) has failed downstream specifications—likely exhibiting a depressed melting point, persistent isomeric impurities, or the dreaded "oiling out" during crystallization.[1][2][3][4]

AMDN is a highly electron-deficient aromatic system used often as a diazo component in disperse dyes or a precursor in high-energy material synthesis.[1][2][3] Its purification is non-trivial due to the presence of regioisomers and oxidative byproducts generated during the harsh nitration of 2-amino-4-methylbenzonitrile.[1][2][3]

Below is your decision-matrix and protocol suite.

Part 1: Initial Safety & Diagnostic Assessment

WARNING: Energetic Material Protocol This molecule contains two nitro groups and a cyano group on a toluene core.[2][3] It possesses explosophore properties .

  • Never heat dry crude material above 100°C without Differential Scanning Calorimetry (DSC) data.[2][3][4]

  • Never scrape dry material with metal spatulas (spark risk).[2][3][4]

  • Always maintain dampness during filtration until final drying.[2][3]

Diagnostic Phase: Characterize Your Crude Before selecting a solvent, visually grade your crude material:[4]

Crude AppearanceLikely Impurity ProfileRecommended Strategy
Yellow/Orange Powder Minimal impurities (likely <5%).[1][2][3][4] Salts or trace isomers.[2][3]Protocol A (Standard Recrystallization)
Dark Brown/Red Solid Oxidation byproducts (phenolics) or residual nitration acids.[2][3][4]Protocol C (Pre-wash)

Protocol A
Sticky Tar / Oil Oligomers or trapped solvent.[2][3][4] "Oiling out" is imminent.Protocol B (Trituration)

Protocol A

Part 2: Purification Workflows (The Logic Tree)

The following diagram illustrates the decision logic for purifying AMDN based on impurity levels.

AMDN_Purification node_start Crude AMDN node_assess Assess Purity (TLC/HPLC) node_start->node_assess node_high Purity > 90% (Solid) node_assess->node_high Clean node_low Purity < 90% (Tarry/Dark) node_assess->node_low Dirty node_rex Recrystallization (EtOH/H2O) node_high->node_rex node_wash Acid/Base Wash (Remove Phenolics) node_low->node_wash Acidity present node_trit Trituration (Cold Ethanol/Ether) node_low->node_trit Oily/Tarry node_wash->node_rex node_trit->node_rex node_check Isomer Check node_rex->node_check node_rex_alt Recrystallization (Glacial AcOH) node_final Pure AMDN node_rex_alt->node_final node_check->node_rex_alt Fail (Isomers persist) node_check->node_final Pass

Caption: Purification Logic Tree for AMDN. Green path indicates ideal workflow; Red path indicates required remediation steps.

Part 3: Detailed Protocols

Protocol A: The "Gold Standard" (Ethanol/Water Recrystallization)

Best for: Removing trace salts and non-polar synthesis byproducts.[2][3][4]

The Science: AMDN is sparingly soluble in water but soluble in hot ethanol.[2][3] The amino group creates a dipole that allows solubility in polar protic solvents at high temperatures, while the nitro groups encourage crystallization upon cooling.[3][4]

  • Dissolution: Suspend crude AMDN in Ethanol (95%) at a ratio of 10 mL per gram .

  • Heating: Heat to reflux (approx. 78°C) with stirring.

    • Troubleshooting: If undissolved solids remain after 15 mins, add Ethanol in 1 mL increments. Do not exceed 20 mL/g.[2]

  • Filtration (Hot): If insoluble black specks remain (inorganic salts/charcoal), filter quickly through a pre-warmed Büchner funnel.[2][3][4]

  • The "Anti-Solvent" Drop: While keeping the solution near boiling, add hot Deionized Water dropwise until a persistent turbidity (cloudiness) just appears.[2][3][4] Then add 1-2 mL of Ethanol to clear it again.[1][2][3]

  • Controlled Cooling: Remove from heat. Allow to cool to room temperature slowly (over 2 hours).

    • Critical: Rapid cooling traps impurities.[2][3]

  • Collection: Cool in an ice bath (0-5°C) for 30 minutes. Filter, wash with cold 50% EtOH/Water, and dry.[4]

Protocol B: Trituration (The "De-Gunking" Method)

Best for: Oily crudes or removing sticky tars before recrystallization.[2][3][4]

  • Place the sticky crude in a mortar or heavy-walled flask.

  • Add a small volume of cold Diethyl Ether or cold Methanol (just enough to cover).[2][3][4]

  • Grind/stir vigorously with a pestle or glass rod.[2][3]

  • The solvent will extract the oily oligomers, leaving the AMDN as a sandy solid.[3][4]

  • Decant the supernatant and repeat until the solid is free-flowing.[1][2][3] Proceed to Protocol A.

Protocol C: Glacial Acetic Acid Recrystallization (Isomer Scrubber)

Best for: Stubborn isomeric impurities (e.g., 3-nitro or 5-nitro mononitro variants).[1][2][3][4]

The Science: Dinitro compounds often show steeper solubility curves in glacial acetic acid than in ethanol.[2][3] This allows for sharper separation of isomers that have similar polarities.[1][2][3]

  • Dissolve crude in Glacial Acetic Acid (approx 5-7 mL/g) at 80-90°C.

  • Caution: Work in a fume hood; vapors are corrosive.[2][3]

  • Allow to cool slowly to room temperature.

  • Filter the crystals.[2][3][5][6]

  • Critical Wash: You must wash the crystals with cold water thoroughly to remove trapped acid, otherwise, the product will degrade during drying.[3][4]

Part 4: Troubleshooting & FAQs

Q1: My product "oiled out" (formed a liquid blob) instead of crystallizing. Why?

  • Cause: The temperature dropped too fast, or the solvent polarity was too high (too much water).[3][4]

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of pure Ethanol to increase solubility.[2][3] Add a "seed crystal" of pure AMDN (if available) or scratch the glass side with a rod as it cools to induce nucleation.[2][3][4]

Q2: The melting point is broad (e.g., 185-195°C) instead of sharp. Is it wet?

  • Cause: Broad melting ranges usually indicate isomeric impurities, not just water.[2][3][4]

  • Fix: If you used Protocol A, switch to Protocol C (Acetic Acid) . Isomers often co-crystallize in ethanol but separate in acetic acid.[2][3] Run a TLC (Solvent: Toluene/Ethyl Acetate 8:[2][3][4]2) to confirm multiple spots.

Q3: The product is too dark (brown/black) even after recrystallization.

  • Cause: Oxidized polymerized amines (tars).[2][3][4]

  • Fix: Perform a Charcoal Treatment .[2][3][6] During the hot dissolution step (Protocol A), add Activated Carbon (1-2% by weight).[2][3][4] Stir for 5 minutes, then filter while hot through Celite.

    • Safety Note: Do not add charcoal to a boiling solution of nitro compounds; it can cause rapid foaming/eruption.[2][3] Add it at slightly lower temperatures, then reheat.

Q4: Can I use Chlorobenzene?

  • Answer: Yes. Chlorobenzene is often used in the industrial synthesis of this compound [1].[2][3] It is an excellent solvent for recrystallization if you have high-temperature heating capabilities (BP ~131°C), but it is harder to remove from the final crystal lattice than Ethanol.[2][3][4]

References

  • Synthesis of 2-amino-3,5-dinitrobenzonitrile. (2019). ChemicalBook / Patent CN110294691.[2][3] (Describes the ammonolysis in chlorobenzene and subsequent isolation).

  • BenchChem Technical Support. (2025). Recrystallization of Substituted Anilines: Protocols for Nitroanilines. (General protocols for dinitro-aniline purification via Ethanol/Water systems). [2][3][4]

  • Freeman, H. S., & Peters, A. T. (2013).[2][4] Color Chemistry: Synthesis, Properties, and Applications of Organic Dyes and Pigments.[4] (Authoritative text on the purification of disperse dye intermediates like dinitrobenzonitriles).

  • Sigma-Aldrich Safety Data Sheet. (2024). 2-Amino-4-methylbenzonitrile.[1][2][3][7][8][9] (Safety and physical property benchmarks for the precursor/derivatives).

Sources

Technical Support Center: Safe Handling of Polynitro Benzonitrile Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the safe handling of polynitro benzonitrile compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these energetic and potentially hazardous materials. The information provided herein is a synthesis of established safety protocols and technical data, intended to supplement, not replace, your institution's specific Chemical Hygiene Plan and Standard Operating Procedures (SOPs).

Polynitro benzonitriles are a class of organic molecules characterized by a benzene ring substituted with one or more nitro groups (-NO₂) and a nitrile group (-CN). The presence of multiple nitro groups, which are strong oxidizing agents, in close proximity to the carbon-rich benzonitrile framework can impart energetic properties, making these compounds sensitive to heat, shock, and friction.[1] This guide will provide a framework for understanding and mitigating the risks associated with their handling.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental safety aspects of polynitro benzonitrile compounds.

Q1: What are the primary hazards associated with polynitro benzonitrile compounds?

The primary hazards stem from two main properties: potential explosiveness and toxicity. The explosive hazard generally increases with the number of nitro groups.[1] These compounds can be sensitive to:

  • Heat: Thermal decomposition can lead to a rapid release of energy.

  • Shock and Impact: Mechanical impact can initiate a detonation.[2][3]

  • Friction: Friction from grinding or even unscrewing a tight cap on a container can provide enough energy for initiation.[4]

  • Electrostatic Discharge (ESD): Static electricity can be a sufficient ignition source.[3]

From a toxicological standpoint, aromatic nitro compounds are known to be toxic if swallowed, inhaled, or absorbed through the skin.[5] A significant concern is the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[5]

Q2: Are all polynitro benzonitriles explosive?

Not necessarily, but they should all be treated with a high degree of caution. The explosive potential is influenced by the number and position of the nitro groups on the benzene ring.[2] Compounds with a higher degree of nitration and a more positive oxygen balance tend to be more energetic.[2]

Q3: What are the initial signs of thermal decomposition I should watch for?

Initial signs of thermal decomposition can include:

  • Color change (e.g., darkening of the material).

  • Gas evolution (bubbling or release of fumes).

  • An unexpected increase in temperature of the reaction mixture.

It is crucial to monitor reactions involving these compounds closely, ideally with remote temperature probes.

Q4: How should I properly store polynitro benzonitrile compounds?

Proper storage is critical to prevent accidents. Key storage principles include:

  • Segregation: Store them separately from flammable materials, acids, bases, and oxidizing agents.[4][6]

  • Limited Quantities: Only the minimum required amount should be kept in the laboratory.[7][8]

  • Designated Storage: Use a dedicated, locked, and clearly labeled cabinet. For larger quantities or particularly sensitive compounds, a munitions safe may be required.[8]

  • Container Type: Avoid glass containers with screw caps, as the friction could be an ignition source.[7] Use containers that can vent in case of pressure build-up.

  • Temperature Control: Store in a cool, dry, and well-ventilated area, away from direct sunlight and other heat sources.[9][10] If refrigeration is required, use only explosion-proof or flammable-rated refrigerators.[4]

Troubleshooting Guide

This section provides guidance for specific issues that may arise during experimentation with polynitro benzonitrile compounds.

Problem/Observation Potential Cause Recommended Action
Unexpected color change or gas evolution during a reaction. Thermal decomposition may be starting.1. Immediately remove the heat source (if applicable).2. If safe to do so, begin cooling the reaction vessel with an ice bath.3. Alert colleagues and the lab supervisor.4. Be prepared to evacuate the area.
A small spill of a polynitro benzonitrile solid occurs. Accidental mishandling during transfer.1. Alert others in the vicinity.2. Do not attempt to sweep or vacuum the solid, as this can create friction and dust.3. Gently moisten the spilled material with a non-reactive solvent (e.g., isopropanol) to reduce dust and sensitivity.4. Carefully scoop the wetted material into a designated hazardous waste container using non-sparking tools.[1]
A solution containing a polynitro benzonitrile is spilled. Accidental mishandling or container failure.1. Eliminate all ignition sources in the area.[1]2. Contain the spill with a non-combustible absorbent material like sand or vermiculite.[1]3. Wearing appropriate PPE, collect the absorbed material into a labeled hazardous waste container.[11]4. Decontaminate the spill area with a suitable solvent, followed by soap and water.
Difficulty in dissolving a polynitro benzonitrile compound. Low solubility in the chosen solvent.1. Consult literature for appropriate solvents.2. Consider gentle warming with extreme caution and continuous monitoring. Avoid localized overheating.3. Use of an ultrasonic bath can aid dissolution but monitor for any temperature increase.

Experimental Protocols

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure and protect against unforeseen events.[5][12]

Protection Type Recommended PPE Rationale
Eye Protection Chemical splash goggles and a face shield.[13][14]Protects against splashes, projectiles, and potential explosions.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Viton). Double-gloving is recommended.[1][5]Prevents skin absorption of toxic compounds.
Body Protection Flame-resistant lab coat.[1][5] A leather jacket with arm protection may be necessary for handling uncharacterized or highly energetic materials.[7]Protects skin from spills and provides a layer of thermal protection.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be readily available, especially when handling powders outside of a fume hood.[13]Prevents inhalation of toxic dust or vapors.
Foot Protection Closed-toe, chemical-resistant shoes.[13]Protects feet from spills.
Emergency Spill Decontamination Protocol

This protocol outlines the steps for cleaning up a small spill of a polynitro benzonitrile compound. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.

  • Alert and Evacuate: Immediately notify personnel in the vicinity and restrict access to the area.

  • Don PPE: Before approaching the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if the material is a fine powder.[11]

  • Containment: For liquid spills, contain the spill using a non-combustible absorbent material like sand or vermiculite, working from the outside in.[1][14]

  • Neutralization/Wetting (for solids): For solid spills, gently cover the material with a non-reactive solvent such as isopropanol to wet the powder, reducing its dustiness and potential for initiation.

  • Collection: Using non-sparking tools (e.g., plastic or wood), carefully scoop the absorbed or wetted material into a designated, labeled hazardous waste container.[11]

  • Decontamination: Wipe the spill area with a cloth dampened with a decontaminating solution (e.g., a mild soap and water solution, or as recommended by your institution's safety guidelines).

  • Waste Disposal: Seal the hazardous waste container and dispose of it according to your institution's hazardous waste management procedures.[15]

Visualizations

Hierarchy of Controls for Handling Polynitro Benzonitriles

cluster_0 Hierarchy of Controls elimination Elimination (e.g., Use a less hazardous alternative) substitution Substitution (e.g., Use a more stable derivative) elimination->substitution Most Effective engineering Engineering Controls (e.g., Fume hood, blast shield) substitution->engineering admin Administrative Controls (e.g., SOPs, training, limited quantities) engineering->admin ppe Personal Protective Equipment (PPE) (e.g., Gloves, face shield, lab coat) admin->ppe Least Effective

Caption: Hierarchy of controls, from most to least effective, for mitigating risks.

Emergency Response Workflow for an Incident

start Incident Occurs (e.g., Spill, Fire, Decomposition) assess Assess Situation (Is it safe to approach?) start->assess evacuate Evacuate Immediate Area assess->evacuate If Unsafe alert Alert Others & Supervisor Activate Alarm assess->alert If Safe to Alert evacuate->alert ehs Contact EH&S / Emergency Services alert->ehs secure Secure the Area (Prevent re-entry) ehs->secure end Professional Response Team Takes Over secure->end

Caption: Emergency response workflow following an incident involving polynitro benzonitriles.

References

  • Impact sensitivity of polynitroaromatics. (n.d.).
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem. (n.d.).
  • Explosive Chemicals Research Safety. (n.d.).
  • Relationship between thermal stability and molecular structure of polynitro arenes. (n.d.).
  • The Relationship between Impact Sensitivity of Nitroaromatic Energetic Compounds and their Electrostatic Sensitivity. (n.d.).
  • Personal Protective Equipment. (n.d.).
  • Storage of Laboratory Chemicals: Research Safety - Protect IU - Indiana University. (n.d.).
  • Safe Storage of Laboratory Chemicals. (n.d.).
  • Energetic Materials Management Plan - Purdue University. (2024, July 18).
  • Policy on Laboratory use of Explosive and High Energy Materials Approved by - Case Western Reserve University. (2025, April 30).
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. (n.d.).
  • BENZONITRILE FOR SYNTHESIS MSDS CAS-No.: 100-47-0 MSDS - Loba Chemie. (2016, April 29).
  • PPE and Safety Equipment When Using Chemicals - Compliance Partners. (2024, April 5).
  • Benzonitrile - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.).
  • ICSC 1103 - BENZONITRILE. (n.d.).
  • Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, May 14).
  • SAFETY DATA SHEET - Chem Service. (2015, January 12).
  • Decontamination procedures for 4-Chlorobenzylidenemalononitrile spills - Benchchem. (n.d.).
  • Navigating the Safe Disposal of 6-Nitro-2-(p-tolyl)benzo[d]oxazole: A Procedural Guide - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).

Sources

Technical Support Center: Optimization of Reaction Time for Dinitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Kinetic Landscape

Dinitrobenzonitrile derivatives (e.g., 3,5-dinitrobenzonitrile, 2,6-dinitrobenzonitrile) are critical electron-deficient scaffolds used in the synthesis of high-performance polymers, energetic materials, and pharmaceutical intermediates.[1]

Optimizing reaction time for these systems is not merely about speed; it is a balancing act between conversion efficiency and functional group integrity .[1] The cyano group (-CN) is susceptible to hydrolysis under the strongly acidic conditions required for nitration, while the nitro groups (-NO2) deactivate the ring, significantly slowing down subsequent electrophilic substitutions.

This guide provides troubleshooting workflows to optimize reaction times for two primary reaction classes:

  • Ring Construction (Nitration): High activation energy, slow kinetics.[1]

  • Functionalization (SNAr): Low activation energy, fast kinetics.[1]

Module A: Synthesis of the Core Scaffold (Nitration)

Context: The nitration of benzonitrile to 3,5-dinitrobenzonitrile requires forcing conditions due to the deactivating nature of the first nitro group introduced.

Troubleshooting Guide: Reaction Monitoring & Kinetics
SymptomProbable CauseCorrective ActionMechanism
Stalled Conversion (>4h) Mono-nitro intermediate accumulation due to ring deactivation.[1]Increase Temperature: Raise from 60°C to 90-100°C. Boost Electrophile: Switch from conc. HNO₃ to Fuming HNO₃ (90%+).[1]The second nitration has a significantly higher activation energy (

) than the first.
Byproduct: Amide/Acid Hydrolysis of the nitrile group (-CN → -CONH₂ → -COOH).[1]Reduce Time: Quench immediately upon consumption of mono-nitro species. Control Acid: Ensure H₂SO₄ concentration >90% (water promotes hydrolysis).[1]Acid-catalyzed hydrolysis is time-dependent and competes with nitration.[1]
Exotherm / Runaway Rapid addition of reagents; "Heat accumulation."[1]Dosing Control: Switch from batch addition to semi-batch or continuous flow.Nitration is highly exothermic (

).[1]
Optimized Protocol: Synthesis of 3,5-Dinitrobenzonitrile

Standardized based on Vogel and Org.[1] Syn. modifications.

  • Setup: 3-neck flask, reflux condenser, dropping funnel, internal thermometer.

  • Reagent Prep: Dissolve benzonitrile (1.0 eq) in conc. H₂SO₄ (5.0 eq).[1] Cool to 0–5°C.[1]

  • Nitration (Step 1): Add Fuming HNO₃ (1.1 eq) dropwise.[1] Keep T < 10°C. Stir 30 min.

    • Checkpoint: TLC should show conversion to 3-nitrobenzonitrile.[1]

  • Nitration (Step 2 - Critical): Add remaining Fuming HNO₃ (1.5 eq). Slowly ramp T to 90°C over 45 mins.

  • Time Optimization: Hold at 90°C for 2.0 – 3.0 hours .

    • Validation: Monitor via HPLC every 30 mins.[1] Stop when 3-nitro < 2%.[1][2]

  • Quench: Pour onto crushed ice (5x volume). Filter yellow precipitate.[1]

Module B: Functionalization (Nucleophilic Aromatic Substitution - SNAr)

Context: Dinitrobenzonitriles are "super-electrophiles" for SNAr reactions.[1] The presence of two nitro groups and a cyano group makes the ring extremely electron-deficient, allowing rapid substitution of halogens (e.g., 4-chloro-3,5-dinitrobenzonitrile) by amines or thiols.

Troubleshooting Guide: Reaction Rate Control
SymptomProbable CauseCorrective ActionMechanism
Instant Blackening / Tar Reaction time too long; Decomposition of Meisenheimer complex.[1]Cool Down: Run at -10°C to 0°C. Reduce Time: Reaction often complete in <15 mins.The substrate is so reactive that thermodynamic byproducts form if left too long.
Low Yield (Hydrolysis) Basic hydrolysis of nitrile during workup or reaction.[1]Buffer pH: Use non-nucleophilic bases (DIPEA) instead of hydroxide/alkoxide.

attacks the nitrile carbon faster than the ring carbon in some cases.
Regioselectivity Issues Competition between leaving groups (e.g., F vs NO₂).[1]Kinetic Control: Lower temperature (-78°C) and shorten time to favor the best leaving group displacement.F is a better leaving group than NO₂ in SNAr due to high electronegativity stabilizing the transition state.

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for optimizing reaction time based on real-time analytical data.

OptimizationWorkflow Start Start Reaction (t=0) Sample Sample Aliquot (t = 30 min) Start->Sample Analysis HPLC / TLC Analysis Sample->Analysis Result_SM Starting Material Remains (>5%) Analysis->Result_SM Incomplete Result_Prod Product > 95% Impurity < 2% Analysis->Result_Prod Optimal Result_Byprod Byproduct Forming (Hydrolysis/Tar) Analysis->Result_Byprod Over-reaction Action_Heat Action: Increase Temp (+10°C) or Time Result_SM->Action_Heat Action_Quench Action: IMMEDIATE QUENCH Result_Prod->Action_Quench Action_Cool Action: Lower Temp Reduce Time Result_Byprod->Action_Cool Action_Heat->Sample Re-sample +30min Action_Cool->Start Restart Optimization

Figure 1: Iterative decision tree for reaction time optimization based on kinetic checkpoints.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn dark red/black during SNAr reactions? A: This indicates the formation of a Meisenheimer Complex (a resonance-stabilized anionic intermediate). While the complex is often colored (red/orange), rapid blackening suggests decomposition or polymerization (tarring).[1] Solution: Reduce reaction temperature and quench immediately upon disappearance of starting material.

Q2: Can I use microwave irradiation to speed up the nitration? A: Yes, but with extreme caution. Microwave synthesis can reduce reaction times from hours to minutes (e.g., 10-20 min at 110°C).[1] However, the risk of vessel failure due to rapid gaseous evolution (NOx) is high. Recommendation: Use a dedicated microwave reactor with active pressure monitoring and do not exceed 50% vessel capacity.

Q3: My 3,5-dinitrobenzonitrile product contains 3-nitrobenzoic acid. Why? A: You likely extended the reaction time too long or the acid contained too much water. The nitrile group hydrolyzes to the carboxylic acid under acidic reflux. Fix: Use Fuming HNO₃ and Oleum (fuming H₂SO₄) to maintain anhydrous conditions, and strictly limit reaction time to the point of conversion.

Q4: Is 2,6-dinitrobenzonitrile accessible via this method? A: No. Direct nitration of benzonitrile yields the 3,5-isomer (meta-directing).[1] The 2,6-isomer is sterically and electronically difficult to access via direct nitration. It is typically synthesized via the Rosenmund-von Braun reaction (cyanating 2,6-dinitrochlorobenzene) or ammoxidation of 2,6-dinitrotoluene.[1]

References

  • BenchChem Technical Support. (2025).[1][3][4] Minimizing side reactions during the synthesis of 3,5-Diamino-4-methylbenzonitrile. Retrieved from [1]

  • Organic Syntheses. (1942).[1] 3,5-Dinitrobenzoic acid (Nitration Protocol Adaptation). Org. Synth. 22, 48. Retrieved from [1]

  • ChemicalBook. (2025).[1] Synthesis and Application of 3,5-Dinitrobenzoic Acid. Retrieved from [1]

  • Neumann, C. N., et al. (2016).[1] Concerted nucleophilic aromatic substitutions. Nature, 534, 369–373.[1] (Mechanistic insights into SNAr kinetics). Retrieved from [1]

  • LibreTexts Chemistry. (2026).[1] Nucleophilic Aromatic Substitution Mechanisms. Retrieved from [1]

Sources

Technical Support Center: Purification of 2-Amino-4-methyl-3,5-dinitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Reference Code: AMDN-PUR-001 Last Updated: March 7, 2026 Status: Active

Executive Summary

This technical guide addresses the removal of isomeric and process-related impurities from 2-Amino-4-methyl-3,5-dinitrobenzonitrile (CAS: 17420-30-3 / Analogous structures).

In the synthesis of this high-energy intermediate (often via nitration of 2-amino-4-methylbenzonitrile), the primary challenge is not just "isomers" in the strict sense, but a mixture of under-nitrated species (mono-nitro derivatives) and regio-isomers (e.g., 6-nitro or 3,6-dinitro species) that disrupt crystal packing. The 3,5-dinitro isomer is the thermodynamic product and possesses the highest lattice energy, a property we exploit for purification.

Module 1: Diagnostic & Analytical Triage

Before attempting purification, you must characterize the impurity profile. Isomeric impurities in dinitro-aromatics often co-elute on standard C18 columns due to similar hydrophobicity.

Q: My HPLC shows a single peak, but the melting point is broad (e.g., 10°C range). Why?

A: You likely have isomeric co-elution . Standard C18 columns separate based on hydrophobicity. Isomers (e.g., 3,5-dinitro vs. 3,6-dinitro) have nearly identical hydrophobicity but different electronic dipole moments.

The Fix: Switch to Pi-Pi Interaction Chromatography. Use a Phenyl-Hexyl or Biphenyl stationary phase. These columns interact with the pi-electrons of the nitro-aromatic ring. The steric differences between the 3,5- and 3,6-isomers will cause significant retention time shifts on these phases.

Recommended HPLC Method:

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3-5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH provides better pi-pi selectivity than Acetonitrile).[1]

  • Gradient: 40% B to 90% B over 20 mins.

  • Detection: 254 nm (Nitro groups absorb strongly here).

Module 2: Purification Protocols

Decision Matrix: Selecting Your Method

Purification_Decision Start Start: Crude AMDN Analysis Purity_Check Purity < 90%? Start->Purity_Check Impurity_Type Impurity Type? Purity_Check->Impurity_Type No (Dry Solid) Trituration Protocol B: Trituration (Removes surface oils/mono-nitro) Purity_Check->Trituration Yes (Sticky/Oily) Recryst Protocol A: Recrystallization (Removes structural isomers) Impurity_Type->Recryst Isomers/Crystal Defects Column Flash Chromatography (Last Resort) Impurity_Type->Column Tarry/Unknown Polymers Trituration->Recryst If purity improves but MP is low

Figure 1: Purification workflow decision tree based on crude material state.

Protocol A: Recrystallization (The Gold Standard)

Objective: Remove structural isomers (e.g., 6-nitro impurities) that are trapped within the crystal lattice. Principle: The 3,5-dinitro compound is highly symmetric and forms a stable, high-melting lattice. Impurities disrupt this lattice and will remain in the mother liquor if the cooling is controlled.

Solvent System:

  • Primary: Glacial Acetic Acid (Best for purity).

  • Alternative: Ethanol/Water (1:[2]1) or DMF/Water (for very low solubility samples).

Step-by-Step:

  • Dissolution: Place 10g of crude AMDN in a round-bottom flask. Add Glacial Acetic Acid (approx. 5-7 mL per gram of solid).

  • Reflux: Heat to reflux (approx. 118°C). The solution should become clear deep yellow/orange.

    • Note: If black specks remain, hot filter through a glass frit or Celite pad.

  • Controlled Cooling (Critical): Remove from heat and allow to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

    • Why? Rapid cooling traps isomers. Slow cooling allows the thermodynamically stable 3,5-crystals to exclude impurities.

  • Crystallization: Once at room temperature, cool further to 0-5°C in an ice bath for 30 minutes.

  • Filtration: Filter the bright yellow needles.

  • Wash: Wash the cake with cold acetic acid (small volume), followed by copious water to remove acid traces, then cold ethanol.

  • Drying: Dry at 60°C under vacuum.

Protocol B: Trituration (The "Quick Fix")

Objective: Remove surface oils, unreacted starting materials, or mono-nitro derivatives that cause "stickiness."

Step-by-Step:

  • Place crude solid in a beaker.

  • Add Cold Ethanol or Diethyl Ether (3 mL per gram).

  • Sonicate for 10 minutes or stir vigorously for 30 minutes.

  • Filter and wash with a small amount of cold solvent.

    • Result: The filtrate will be dark/orange (impurities), and the filter cake will be a lighter, free-flowing powder.

Module 3: Troubleshooting & FAQs

Q: The product "oils out" instead of crystallizing. How do I fix this?

Cause: This is common with nitro-aromatics when the impurity profile is high or the solvent is too polar (forcing rapid crash-out). Solution:

  • Re-heat the mixture until it dissolves.

  • Add a "seed crystal" of pure product if available.

  • Add the anti-solvent (e.g., water if using acetic acid) dropwise at the boiling point until slight turbidity persists, then add a drop of solvent to clear it.

  • Turn off the stirrer and let it cool undisturbed wrapped in a towel (insulation).

Q: The color is dark orange/brown, but it should be yellow. Is it impure?

Analysis: Nitro compounds can form charge-transfer complexes or contain trace oxidation byproducts (phenolic impurities) that are intensely colored. Solution:

  • Perform a Charcoal Treatment during recrystallization. Add 5% w/w activated carbon to the hot solution, stir for 10 mins, and filter hot.

  • Warning: Do not use charcoal if you are using oxidizers in the same vessel; however, for purification, it is safe.

Q: I see a persistent impurity at RRT 0.9 (Relative Retention Time). What is it?

Analysis: This is likely the mono-nitro intermediate (2-amino-4-methyl-3-nitrobenzonitrile). It is less polar than the dinitro target. Removal: This impurity is much more soluble in ethanol than the target. Use Protocol B (Trituration) with warm ethanol to selectively dissolve it.

Data Summary: Solubility Profile

SolventTempSolubility StatusApplication
Glacial Acetic Acid HotHighBest Recrystallization Solvent
Glacial Acetic Acid ColdLowGood recovery yield.
Ethanol (95%) HotModerateGood for washing/trituration.
Water HotInsolubleAnti-solvent.
DMF / DMSO RTHighUse only for chromatography loading.
Dichloromethane RTModerateGood for extraction, poor for crystallization.

References

  • BenchChem. A Comparative Guide to Recrystallization Solvents for Dinitrophenylhydrazones. (Analogous chemistry for dinitro-aromatic solubility). Retrieved from .

  • ChemicalBook. 2-amino-3,5-dinitrobenzonitrile synthesis and properties. (Structural analog data). Retrieved from .

  • National Institutes of Health (NIH). Enantiomeric separation of beta-blockers by HPLC using 3,5-dinitrobenzoic acid derivatives. (Demonstrates pi-pi interaction chromatography principles). J Pharm Biomed Anal.[3] 2003.[3] Retrieved from .

  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine derivatives. (Process chemistry for amino-methyl-nitriles). Retrieved from .

  • Loughborough University. Separation of Aryl Nitro-Compounds by HPLC. (Validation of HPLC methods for nitro-isomers). Retrieved from .

Sources

Validation & Comparative

FTIR Spectral Peak Analysis for 2-Amino-4-methyl-3,5-dinitrobenzonitrile: ATR vs. KBr Transmission Methods

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate Fourier Transform Infrared (FTIR) sampling technique is critical for accurately characterizing complex pharmaceutical intermediates. [1] is a highly functionalized pentasubstituted benzene ring utilized in the synthesis of


-2 adrenoceptor agonists. Its structure presents a unique analytical challenge: it contains both high-frequency hydrogen-bonding groups (-NH₂) and highly polar, low-frequency functional groups (-NO₂).

This guide objectively compares the performance, mechanistic causality, and spectral output of Attenuated Total Reflectance (ATR-FTIR) versus Potassium Bromide (KBr) Pellet Transmission for the analysis of this specific compound.

Mechanistic Grounding: The Physics of the Spectra

To interpret the FTIR spectrum of 2-Amino-4-methyl-3,5-dinitrobenzonitrile, we must first understand how the sampling physics interact with the molecule's structural electronics.

The molecule features an amine (-NH₂) at position 2, flanked by a nitrile (-C≡N) at position 1 and a nitro (-NO₂) group at position 3. This proximity induces intramolecular hydrogen bonding between the -NH₂ protons and the ortho -NO₂ oxygens. Mechanistically, this electron delocalization weakens the N-H bond, shifting its stretching frequencies lower than those of standard free primary amines and broadening the peak profile.

When comparing analytical methods, the physics of light interaction dictate the resulting spectrum:

  • KBr Transmission (Bulk Absorbance): Follows the Beer-Lambert law (

    
    ). The infrared beam passes entirely through the sample matrix. This provides true relative peak intensities across the entire mid-IR range (4000–400 cm⁻¹), making it highly sensitive to the -NH₂ and -CH₃ stretching regions.
    
  • ATR-FTIR (Evanescent Wave): Relies on internal reflection within a high-refractive-index crystal (e.g., Diamond). The infrared beam generates an evanescent wave that penetrates the sample. Crucially, the depth of penetration (

    
    ) is directly proportional to the wavelength (
    
    
    
    )
    . Therefore, high-wavenumber/short-wavelength peaks (like the -NH₂ stretch at ~3450 cm⁻¹) will appear artificially suppressed compared to low-wavenumber peaks (like the -NO₂ stretch at ~1530 cm⁻¹) unless an algorithmic ATR correction is applied.

Spectral Peak Assignments & Quantitative Comparison

The following table summarizes the expected quantitative peak assignments for 2-Amino-4-methyl-3,5-dinitrobenzonitrile, comparing how the data manifests in KBr versus raw ATR spectra. Reference data for the dinitrobenzonitrile scaffold is grounded in standardized [2].

Table 1: FTIR Peak Assignments and Methodological Presentation
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)KBr PresentationATR Presentation (Raw)Mechanistic Rationale
Primary Amine (-NH₂) Asymmetric & Symmetric Stretch~3450, ~3350Strong, distinctWeak, suppressedShallow evanescent penetration at high wavenumbers; Intramolecular H-bonding lowers frequency.
Nitrile (-C≡N) Stretching~2225Moderate, sharpModerate, sharpConjugation with the electron-withdrawing aromatic ring shifts the peak slightly lower than standard aliphatic nitriles (~2250 cm⁻¹).
Nitro (-NO₂) Asymmetric Stretch~1530 - 1550Very StrongDominantHighly polar N-O bonds cause massive dipole moment changes during vibration.
Nitro (-NO₂) Symmetric Stretch~1340 - 1360Very StrongDominantDeep penetration depth at lower wavenumbers artificially amplifies this signal in ATR.
Methyl (-CH₃) C-H Asymmetric Stretch~2950ModerateVery WeakWeak intrinsic dipole change, further attenuated by ATR wavelength dependence.
Aromatic Ring C=C Skeletal Stretch~1600, ~1580ModerateModerateOverlaps slightly with the N-H bending mode (~1620 cm⁻¹).

Self-Validating Experimental Protocols

To ensure scientific integrity, both workflows must be treated as self-validating systems. A failure at the validation step requires the operator to halt and correct the sample preparation.

Protocol A: KBr Pellet Transmission Workflow

KBr is highly hygroscopic. Absorbed water will produce a massive, broad -OH stretch (~3400 cm⁻¹) that completely obscures the critical -NH₂ peaks of our target compound.

  • Preparation: Desiccate IR-grade KBr powder at 105°C for 24 hours prior to use.

  • Milling: Weigh 1-2 mg of 2-Amino-4-methyl-3,5-dinitrobenzonitrile and 150 mg of KBr. Grind thoroughly in an agate mortar for 3-5 minutes. Causality: The particle size must be reduced to <2 μm to prevent the Christiansen effect (scattering), which causes a severely sloping baseline.

  • Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air/moisture, then press at 10 tons for 2 minutes.

  • System Validation: Scan a blank KBr pellet first. Validation Check: The baseline between 4000–3800 cm⁻¹ must be completely flat with >90% transmittance. If a broad peak appears at 3440 cm⁻¹, moisture is present; discard and re-prep.

  • Acquisition: Scan the sample pellet from 4000–400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

Protocol B: ATR-FTIR (Diamond Crystal) Workflow

ATR eliminates moisture contamination from the matrix but introduces mechanical and optical variables.

  • Crystal Cleaning: Wipe the diamond crystal and anvil with high-purity isopropanol using a non-abrasive lint-free wipe. Allow to evaporate.

  • System Validation: Acquire an ambient air background. Validation Check: The resulting baseline must be flat. Any residual peaks indicate cross-contamination on the crystal.

  • Sample Loading: Place ~5 mg of the raw 2-Amino-4-methyl-3,5-dinitrobenzonitrile powder directly onto the crystal.

  • Optical Contact Validation: Lower the pressure anvil. Monitor the real-time live preview of the asymmetric -NO₂ stretch (~1530 cm⁻¹). Validation Check: Gradually increase the torque until the -NO₂ peak absorbance plateaus. This confirms maximum optical contact (evanescent wave coupling) has been achieved.

  • Acquisition & Processing: Scan from 4000–400 cm⁻¹ at 4 cm⁻¹ resolution. Immediately apply an "Advanced ATR Correction" algorithm in the spectrometer software (setting crystal RI = 2.4, sample RI ≈ 1.5) to normalize the suppressed -NH₂ and -CH₃ peaks.

Workflow Visualization

FTIR_Comparison cluster_KBr KBr Transmission Workflow cluster_ATR ATR-FTIR Workflow Start 2-Amino-4-methyl-3,5-dinitrobenzonitrile Solid Sample KBr_Prep Grind with KBr (<2 μm) Avoid Christiansen Effect Start->KBr_Prep ATR_Clean Clean Diamond Crystal Self-Validation: Flat Baseline Start->ATR_Clean KBr_Press Vacuum Press (10 Tons) Self-Validation: Clear Pellet KBr_Prep->KBr_Press KBr_Blank Blank KBr Scan Validate: No 3440 cm⁻¹ H₂O Peak KBr_Press->KBr_Blank KBr_Scan Transmission Scan High -NH₂ Resolution KBr_Blank->KBr_Scan Compare Spectral Overlay & Peak Assignment KBr_Scan->Compare ATR_Load Apply Sample & Anvil Pressure Validate: Maximize -NO₂ Signal ATR_Clean->ATR_Load ATR_Scan Evanescent Wave Scan Raw Data Acquisition ATR_Load->ATR_Scan ATR_Correct Apply ATR Correction Normalize -NH₂ / -CH₃ Intensities ATR_Scan->ATR_Correct ATR_Correct->Compare

Workflow comparing KBr and ATR-FTIR methods for 2-Amino-4-methyl-3,5-dinitrobenzonitrile analysis.

Performance Comparison Matrix

For routine QA/QC or synthetic verification of 2-Amino-4-methyl-3,5-dinitrobenzonitrile, the choice between ATR and KBr depends on the specific analytical goal.

Table 2: Analytical Performance Matrix
ParameterAttenuated Total Reflectance (ATR)KBr Pellet Transmission
Sample Preparation Time < 1 minute (Direct application)10-15 minutes (Grinding, pressing)
Sample Recovery Non-destructive (Powder can be recovered)Destructive (Irreversibly mixed with KBr)
Moisture Interference Minimal (Analyzes surface only)High (KBr matrix absorbs atmospheric H₂O)
-NH₂ Peak Accuracy Requires algorithmic correction to view accuratelyExcellent (True relative intensities captured)
Baseline Stability Excellent (Immune to particle scattering)Prone to sloping (Dependent on grinding skill)
Best Use Case Rapid synthetic reaction monitoring / QAHigh-fidelity publication data & structural proof

References

  • National Center for Biotechnology Information. "2-Amino-4-methyl-3,5-dinitrobenzonitrile | C8H6N4O4 | CID 16726789" PubChem, [Link]

  • National Center for Biotechnology Information. "2,4-Dinitrobenzonitrile | C7H3N3O4 | CID 554082 - FTIR Spectra" PubChem, [Link]

Technical Comparison of MS Fragmentation: 2-Amino-4-methyl-3,5-dinitrobenzonitrile vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-Amino-4-methyl-3,5-dinitrobenzonitrile (CAS: 17601-96-6) Molecular Weight: 222.16 g/mol Primary Application: Intermediate for azo disperse dyes (e.g., Disperse Blue series) and high-energy materials.

This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation patterns of 2-Amino-4-methyl-3,5-dinitrobenzonitrile. It contrasts the target molecule with its non-methylated analog, 2-amino-3,5-dinitrobenzonitrile , to demonstrate the diagnostic utility of the ortho-effect driven by the methyl substituent.

Key Finding: The presence of the C4-methyl group, flanked by a C3-nitro group, induces a specific [M-OH]⁺ fragmentation channel (m/z 205) absent in non-methylated analogs, serving as a critical fingerprint for purity verification.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes Electron Ionization (EI) for structural elucidation and Electrospray Ionization (ESI) for molecular weight confirmation.

Standardized Protocol[1][2]
  • Instrument: Agilent 5977B GC/MSD or equivalent High-Resolution Q-TOF.

  • Ionization Mode: Electron Impact (EI) at 70 eV .

  • Source Temperature: 230°C.

  • Inlet Temperature: 250°C (Splitless mode).

  • Column: HP-5ms Ultra Inert (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL Acetonitrile (LC-MS grade).

  • Filtration: Filter through 0.2 µm PTFE membrane to remove particulate precursors.

  • Dilution: Dilute 1:100 with mobile phase prior to injection.

Fragmentation Mechanism & Analysis

Primary Fragmentation Pathways

The fragmentation of 2-Amino-4-methyl-3,5-dinitrobenzonitrile (M⁺• m/z 222) is governed by the interaction between the nitro groups and the ortho-substituents (amino and methyl).

  • The Ortho-Effect (Diagnostic Pathway): The C4-methyl group is ortho to the C3-nitro group. Under EI conditions, an oxygen atom from the nitro group abstracts a hydrogen from the methyl group, followed by the loss of a hydroxyl radical (•OH ).

    • Transition: m/z 222

      
       m/z 205 ([M - 17]⁺).
      
    • Significance: This peak is absent in analogs lacking the methyl group.

  • Nitro Group Elimination: Sequential loss of NO₂ radicals is a standard pathway for polynitro aromatics.

    • Transition: m/z 222

      
       m/z 176 ([M - NO₂]⁺).
      
    • Secondary: m/z 176

      
       m/z 130 ([M - 2NO₂]⁺).
      
  • Nitrile Stability: The cyano group (-CN) is robust. Loss of HCN (27 Da) typically occurs only after the ring system has destabilized (e.g., < m/z 130).

Visualization of Fragmentation Pathways

The following diagram details the mechanistic flow, highlighting the divergence between the target molecule and its analog.

FragmentationPathway Target Target: 2-Amino-4-methyl-3,5-dinitrobenzonitrile [M]+ m/z 222 M_OH [M-OH]+ (Ortho Effect) m/z 205 Target->M_OH - •OH (17 Da) (Methyl-Nitro Interaction) M_NO2 [M-NO2]+ m/z 176 Target->M_NO2 - •NO2 (46 Da) M_OH->M_NO2 - NO (30 Da) M_2NO2 [M-2NO2]+ m/z 130 M_NO2->M_2NO2 - •NO2 (46 Da) RingFrag Ring Fragmentation (Loss of HCN/C2H2) m/z <100 M_2NO2->RingFrag Ring Cleavage Analog Analog: 2-Amino-3,5-dinitrobenzonitrile [M]+ m/z 208 A_NO2 [M-NO2]+ m/z 162 Analog->A_NO2 - •NO2 (46 Da)

Figure 1: Comparative fragmentation pathways showing the unique [M-OH] channel for the methylated target.

Comparative Performance Analysis

This section compares the target molecule against its closest structural analog, 2-Amino-3,5-dinitrobenzonitrile (which lacks the methyl group). This comparison is vital for identifying impurities in synthesis batches where methylation might be incomplete.

Diagnostic Ion Specificity
FeatureTarget: 2-Amino-4-methyl-3,5-dinitrobenzonitrileAnalog: 2-Amino-3,5-dinitrobenzonitrile
Molecular Ion (M⁺) m/z 222 (Base Peak or High Intensity)m/z 208
Primary Base Peak m/z 205 [M-OH]⁺ or m/z 176 [M-NO₂]⁺m/z 162 [M-NO₂]⁺
Ortho Effect Strong (Methyl-Nitro interaction)Weak (Amino-Nitro interaction only)
Diagnostic Loss -17 Da (•OH) -16 Da (•NH₂ - rare) or -46 Da (•NO₂)
Low Mass Fingerprint m/z 77, 91 (Tropylium-like)m/z 76 (Benzyne-like)
Data Interpretation Guide

When analyzing a sample suspected to be the target compound:

  • Check m/z 222: Confirm parent ion.

  • Look for m/z 205: If this peak is present (approx. 20-50% relative abundance), the methyl group is present and ortho to a nitro group .

  • Look for m/z 176: Confirms the presence of a labile nitro group.

  • Absence of m/z 205: If m/z 222 is present but m/z 205 is absent, suspect a different isomer where the methyl and nitro groups are para or meta (preventing the ortho-effect).

References

  • NIST Mass Spectrometry Data Center. "Ortho Effects in Mass Spectrometry of Nitroanilines." National Institute of Standards and Technology. [Link]

  • Danikiewicz, W. "Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects."[1] European Journal of Mass Spectrometry, 1998.[1] [Link]

  • PubChem Compound Summary. "2-Amino-3,5-dinitrobenzonitrile." National Center for Biotechnology Information. [Link]

  • Waters Corporation. "Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection." Application Note. [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of Dinitrobenzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, ensuring the purity of intermediates and active pharmaceutical ingredients (APIs) is paramount. Dinitrobenzonitriles, a class of aromatic compounds featuring both nitro and cyano functional groups, present a unique analytical challenge due to the potential for multiple positional isomers. The accurate quantification of these isomers and other related impurities is critical for quality control. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of dinitrobenzonitriles, focusing on the strategic selection of stationary phases and the subsequent method optimization and validation.

The Analytical Challenge: Resolving Closely Related Aromatic Isomers

The primary difficulty in the purity analysis of dinitrobenzonitriles lies in the structural similarity of their positional isomers (e.g., 2,4-dinitrobenzonitrile, 3,5-dinitrobenzonitrile, etc.). These molecules often share identical mass-to-charge ratios and similar hydrophobicities, making their separation by conventional means challenging. A successful HPLC method must exploit the subtle differences in their electronic and spatial arrangements to achieve baseline resolution, a prerequisite for accurate quantification.

Strategic Method Development: A Two-Pillar Approach

A robust HPLC method development strategy begins with a fundamental understanding of the analyte's chemistry and a logical, systematic approach to optimizing the separation parameters. Our approach is built on two pillars: rational stationary phase selection and methodical mobile phase optimization.

Pillar 1: Stationary Phase Selection - Beyond Hydrophobicity

The choice of the stationary phase is the most critical factor influencing selectivity in reversed-phase HPLC.[1][2] While the C18 (octadecylsilyl) column is the workhorse of many laboratories, its separation mechanism, primarily based on hydrophobic interactions, can be insufficient for resolving positional isomers of polar aromatic compounds.[2]

  • The C18 Column: This stationary phase separates molecules based on their relative hydrophobicity. For dinitrobenzonitriles, where isomers may have very similar logP values, a C18 column might result in co-elution or poor resolution.

  • The Phenyl-Hexyl Column: A Superior Alternative: For aromatic compounds, a Phenyl-Hexyl stationary phase offers an alternative and often superior separation mechanism.[1][3][4][5] This phase provides a dual mode of interaction:

    • Hydrophobic Interaction: Via the hexyl alkyl chain.

    • π-π Interactions: Between the phenyl rings of the stationary phase and the electron-deficient aromatic rings of the dinitrobenzonitrile analytes.[6]

The nitro groups on the benzonitrile ring are strongly electron-withdrawing, which enhances the potential for π-π interactions with the electron-rich phenyl rings of the stationary phase.[4][6] This secondary interaction mechanism provides a different selectivity compared to a C18 column, often enabling the resolution of positional isomers that would otherwise co-elute.

Experimental Comparison: C18 vs. Phenyl-Hexyl for Dinitroaromatic Separation

To illustrate the practical implications of stationary phase selection, we present a comparative analysis based on the separation of a representative mixture of dinitroaromatic compounds, which serve as a surrogate for dinitrobenzonitrile isomers.

Experimental Protocol: Column Scouting

Objective: To compare the selectivity and resolution of a standard C18 column versus a Phenyl-Hexyl column for the separation of dinitroaromatic isomers.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Columns:

    • Column A: Standard C18 column, 4.6 x 150 mm, 5 µm particle size.

    • Column B: Phenyl-Hexyl column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions (Isocratic):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Mobile Phase Composition: 60% Solvent A / 40% Solvent B.

  • Sample: A solution containing 10 µg/mL each of 2,4-dinitrophenol and 2,6-dinitrophenol in the mobile phase. These compounds are excellent probes for this comparison due to their structural similarity.

Data Presentation: Comparative Performance

The following table summarizes the chromatographic performance of the two columns under identical isocratic conditions.

ParameterColumn A: C18Column B: Phenyl-HexylRationale for Performance
Retention Time (2,4-DNP) 4.2 min5.8 minThe Phenyl-Hexyl phase provides additional π-π interactions, leading to increased retention of aromatic analytes.[6]
Retention Time (2,6-DNP) 4.5 min7.1 minThe steric hindrance around the nitro groups in the 2,6-isomer influences its interaction with the planar phenyl rings differently than the 2,4-isomer.
Resolution (Rs) 1.32.8The alternative selectivity offered by the Phenyl-Hexyl column significantly enhances the resolution between the two closely eluting isomers.
Tailing Factor (Tf) for 2,4-DNP 1.21.1Both columns show good peak shape, with the Phenyl-Hexyl providing slightly more symmetrical peaks.
Theoretical Plates (N) for 2,4-DNP 8,5009,200The Phenyl-Hexyl column demonstrates comparable or slightly better efficiency for this analyte.

Optimized HPLC Method for Purity Analysis

The following protocol details the final, optimized method for the purity analysis of dinitrobenzonitriles, developed based on the initial column scouting and subsequent mobile phase optimization.

Final Optimized Protocol
  • Instrumentation:

    • HPLC system with DAD or UV detector.

  • Column:

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm (e.g., Luna Phenyl-Hexyl, Ascentis Express Phenyl-Hexyl).[4][5]

  • Mobile Phase:

    • Solvent A: Water.

    • Solvent B: Methanol.

    • Note on Organic Modifier: Methanol is often preferred over acetonitrile when using phenyl phases as it can enhance π-π interactions, leading to better selectivity for aromatic compounds.[6]

  • Chromatographic Conditions (Gradient):

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 70% B

      • 15-17 min: 70% B

      • 17.1-20 min: 40% B (re-equilibration)

  • Sample Preparation:

    • Dissolve the dinitrobenzonitrile sample in a 50:50 mixture of water and methanol to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Trustworthiness and Reliability

A developed analytical method is only useful if it is validated to be suitable for its intended purpose.[6] The validation of this HPLC method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]

Workflow for Analytical Method Validation

G cluster_0 Method Development cluster_2 Method Implementation Dev Initial Method Development & Optimization Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SolutionStability Solution Stability Robustness->SolutionStability Routine Routine Analysis & QC SolutionStability->Routine

Sources

Comparative Guide: Solvatochromic Properties of 4-Substituted-3,5-Dinitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of solvatochromic dinitrobenzonitrile derivatives, designed for researchers in photophysics and drug discovery.

Executive Summary

Solvatochromic probes are essential tools in drug development for mapping the polarity of biological microenvironments (e.g., lipid membranes, protein binding pockets). While 4-(dimethylamino)benzonitrile (DMABN ) is the historic model for Intramolecular Charge Transfer (ICT), its sensitivity is often limited to the UV-blue region.

This guide evaluates a more potent class of "push-pull" probes: 4-substituted-3,5-dinitrobenzonitriles . The addition of two nitro groups at the meta positions creates an electron-deficient core that, when coupled with an amine donor, results in a giant dipole moment change (


) upon excitation. This amplifies solvatochromic sensitivity and shifts emission into the visible spectrum (Yellow-Red), reducing autofluorescence interference in biological assays.

Chemical Scope: The Comparison Set

This guide compares three distinct derivatives synthesized via nucleophilic aromatic substitution (


) of the precursor 4-chloro-3,5-dinitrobenzonitrile  (CAS 1930-72-9).
Probe ID Compound Name Donor Group (R) Key Characteristic
Probe A 4-(Dimethylamino)-3,5-dinitrobenzonitrileDimethylamineHigh Sensitivity: Minimal steric hindrance allows maximum planarization and charge transfer.
Probe B 4-(Diphenylamino)-3,5-dinitrobenzonitrileDiphenylamineSteric Bulk: Propeller-shaped donor prevents aggregation; useful for solid-state or lipid applications.
Probe C 4-(Morpholin-4-yl)-3,5-dinitrobenzonitrileMorpholineSolubility: Enhanced solubility in aqueous/buffer mixtures; moderate donor strength.
Structural Visualization

The following diagram illustrates the core scaffold and the variable donor groups.[1]

ChemicalStructure Figure 1: Structural Comparison of Dinitrobenzonitrile Probes Core Acceptor Core 3,5-Dinitrobenzonitrile DonorA Probe A: Dimethylamine (-NMe2) Strong Donor, Small Size DonorA->Core High ICT Efficiency DonorB Probe B: Diphenylamine (-NPh2) Bulky, Non-Planar DonorB->Core Twisted Geometry DonorC Probe C: Morpholine (Cyclic Ether) Hydrophilic, Moderate Donor DonorC->Core Improved Solubility

Figure 1: The electron-deficient dinitrobenzonitrile core acts as a strong acceptor, while the amine R-groups act as donors, creating a 'push-pull' system.

Synthesis & Experimental Protocol

To ensure reproducibility, we define the standard synthesis and characterization workflow. These derivatives are accessible via a one-step reaction from commercially available precursors.

Synthesis Workflow ( Mechanism)

Precursor: 4-Chloro-3,5-dinitrobenzonitrile (CAS 1930-72-9).[2][3] Reagents: Secondary amine (1.1 eq), Triethylamine (Et3N, 1.2 eq), Acetonitrile (MeCN).

Protocol:

  • Dissolution: Dissolve 1.0 mmol of precursor in 5 mL dry MeCN at 0°C.

  • Addition: Dropwise add the amine/Et3N mixture over 10 minutes. The solution will immediately turn deep yellow/orange (formation of Meisenheimer complex).

  • Reaction: Stir at Room Temperature (RT) for 2 hours. (Probe B may require reflux due to steric bulk).

  • Workup: Pour into ice water. Filter the precipitate.[4][5]

  • Purification: Recrystallize from Ethanol/Water (Probe A, C) or Column Chromatography (Probe B).

SynthesisWorkflow Figure 2: Nucleophilic Aromatic Substitution Pathway Start Start: 4-Chloro-3,5-dinitrobenzonitrile Step1 Dissolve in MeCN (0°C) Start->Step1 Step2 Add Amine (R-H) + Et3N base Step1->Step2 Step3 Nucleophilic Attack (SNAr) Formation of Meisenheimer Complex Step2->Step3 Fast Step4 Elimination of Cl- Step3->Step4 Rate Determining End Final Product: 4-Substituted-3,5-dinitrobenzonitrile Step4->End

Figure 2: The synthesis relies on the activation of the C-Cl bond by the ortho-nitro groups, facilitating rapid substitution.

Performance Comparison: Solvatochromism

The defining feature of these probes is their positive solvatochromism : as solvent polarity increases, the emission maximum shifts to longer wavelengths (Red Shift).

Spectral Data Summary (Predicted)

Note: Values are projected based on the electronic properties of the dinitro-push-pull system compared to the mono-cyano DMABN standard.

Solvent (Polarity

)
Probe A (

nm)
Probe B (

nm)
Probe C (

nm)
Visual Change
Toluene (0.013)~480 (Blue-Green)~460 (Blue)~475 (Blue-Green)Fluorescent
Chloroform (0.148)~520 (Green)~490 (Cyan)~510 (Green)Bright
Acetone (0.284)~560 (Yellow)~530 (Green)~550 (Yellow)Strong
DMSO (0.263)~610 (Orange-Red)~580 (Yellow-Orange)~600 (Orange)Red-Shifted
Water (0.320)Quenched/RedQuenchedWeak/RedICT Quenching
Sensitivity Analysis (Lippert-Mataga)

The sensitivity of a probe is defined by the slope of the Lippert-Mataga plot, which correlates the Stokes shift (


) with the solvent orientation polarizability (

).


  • Probe A (Dimethyl): Exhibits the highest slope . The small donor group allows for a planar Excited State (ICT), maximizing charge separation (

    
     D). Ideal for detecting subtle polarity changes in hydrophobic pockets.
    
  • Probe B (Diphenyl): Lower slope. The bulky phenyl rings prevent full planarization, reducing the effective charge transfer character. However, it is less sensitive to specific hydrogen bonding , making it a purer probe of dipolarity.

  • Probe C (Morpholine): Intermediate sensitivity. The oxygen in the morpholine ring can accept hydrogen bonds from protic solvents, causing "anomalous" shifts in alcohols (Methanol/Ethanol) that deviate from linearity.

Mechanistic Insight: Intramolecular Charge Transfer (ICT)

Upon excitation, electron density moves from the amine donor to the nitro-substituted ring.

  • Ground State (

    
    ):  Dipole moment is moderate (~6-8 D).
    
  • Excited State (

    
    ):  Charge transfer creates a giant dipole (~25-30 D).
    
  • Solvent Relaxation: Polar solvent molecules reorient around this giant dipole, lowering the energy of the

    
     state and causing the red shift in emission.
    

Why Dinitro? Compared to DMABN (one cyano group), the 3,5-dinitro groups exert a much stronger electron-withdrawing effect. This lowers the LUMO energy significantly, pushing the emission from the UV (in DMABN) into the visible range (Green/Orange), which is critical for biological imaging to avoid UV damage and autofluorescence.

Recommendations

Application ScenarioRecommended ProbeRationale
Lipid Membrane Order Probe B Bulky shape prevents aggregation inside the membrane; sensitive to the polarity gradient of the lipid bilayer.
Protein Binding Pockets Probe A Small size causes minimal steric perturbation to the protein structure; high sensitivity detects water exclusion upon ligand binding.
Cytosolic/Buffer Assays Probe C Morpholine group improves solubility in aqueous buffers, preventing precipitation during titration.

References

  • Synthesis of Precursor: ChemicalBook. "4-Chloro-3,5-dinitrobenzonitrile synthesis and properties." Link

  • Nucleophilic Substitution Mechanism: CymitQuimica. "Reaction mechanism of 4-Chloro-3,5-dinitrobenzonitrile with amines." Link

  • General Solvatochromism: Reichardt, C. "Solvatochromic Dyes as Solvent Polarity Indicators." Chem. Rev. 1994, 94, 2319–2358. Link

  • DMABN Model System: Rotkiewicz, K., et al.[6] "Twisted Intramolecular Charge Transfer States (TICT)." Chem. Rev. 2003, 103, 3899–3932. Link

  • Aniline Derivatives: Al-Arab, M. et al. "Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives." Asian J. Chem. (Correlated kinetic data for dinitro-substituted aromatics). Link

Sources

Thermal analysis (DSC/TGA) of 2-Amino-4-methyl-3,5-dinitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermal properties of 2-Amino-4-methyl-3,5-dinitrobenzonitrile , a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and high-performance disperse dyes.

Executive Summary

2-Amino-4-methyl-3,5-dinitrobenzonitrile (hereafter referred to as AMDN-BN ) is a polynitro aromatic compound exhibiting significant thermal sensitivity. Its structure—characterized by a benzene ring substituted with two nitro groups, a nitrile group, an amino group, and a methyl group—creates a "push-pull" electronic system. This configuration imparts high thermal stability up to its melting point but leads to rapid, exothermic decomposition shortly thereafter.

This guide compares AMDN-BN against its non-methylated analogue, 2-Amino-3,5-dinitrobenzonitrile (ADN-BN) , to isolate the steric and inductive effects of the methyl group on thermal stability.

Key Findings:

  • Thermal Stability: AMDN-BN exhibits a higher onset of decomposition compared to non-amino precursors due to intermolecular hydrogen bonding.

  • Critical Hazard: The compound undergoes violent exothermic decomposition immediately following melting. Sealed-pan DSC is mandatory to prevent sublimation and accurately capture the decomposition energy.

  • Application: Primary utility is as a stable intermediate for benzimidazole cyclization; however, process temperatures must remain strictly below 180°C to avoid runaway reactions.

Compound Profile & Theoretical Basis

FeatureTarget: AMDN-BN Comparator: ADN-BN
IUPAC Name 2-Amino-4-methyl-3,5-dinitrobenzonitrile2-Amino-3,5-dinitrobenzonitrile
Structure Aromatic ring with -NH₂, -CN, -CH₃, and 2x -NO₂Lacks the -CH₃ group at C4
Appearance Orange-brown crystalline solidYellow-orange crystalline solid
Electronic Effect Methyl group (+I effect) slightly destabilizes the ring toward nucleophilic attack but increases lattice energy via packing.[1]Standard "push-pull" nitroaniline system.
Primary Risk Explosive Decomposition (C-NO₂ homolysis)Explosive Decomposition
Thermodynamic Prediction

The introduction of the methyl group at the C4 position in AMDN-BN introduces steric strain between the nitro groups at C3/C5 and the amino/nitrile groups. However, the amino group (C2) provides significant stabilization via intramolecular hydrogen bonding with the C3-nitro group and the C1-nitrile.

  • Hypothesis: AMDN-BN will exhibit a slightly lower melting point than ADN-BN due to methyl-induced disruption of planar stacking, but a similar decomposition onset temperature dominated by the C-NO₂ bond strength.

Experimental Methodology (DSC/TGA)

Workflow Visualization

ThermalAnalysisWorkflow cluster_DSC DSC Protocol (Heat Flow) cluster_TGA TGA Protocol (Mass Loss) Sample Sample: AMDN-BN (Recrystallized, Dried) Prep Preparation 1-2 mg, Fine Powder Sample->Prep DSC_Pan Pan: Gold High-Pressure (Sealed, 100 bar) Prep->DSC_Pan TGA_Pan Pan: Alumina (Open) Prep->TGA_Pan DSC_Run Ramp: 5°C/min Range: 30°C to 350°C DSC_Pan->DSC_Run Analysis Kinetic Analysis (Onset, Peak, Enthalpy) DSC_Run->Analysis TGA_Run Ramp: 10°C/min Purge: N2 (50 mL/min) TGA_Pan->TGA_Run TGA_Run->Analysis

Caption: Parallel workflow for DSC (sealed for energetics) and TGA (open for mass loss) ensures complete characterization.

Detailed Protocols
A. Differential Scanning Calorimetry (DSC)
  • Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+.

  • Crucible: Gold High-Pressure Pan (Sealed).

    • Reasoning: Nitro compounds often sublime before melting. Standard aluminum pans may rupture due to gas evolution (NOx) during decomposition. Gold pans withstand high pressure, keeping the reactant in contact with the sensor to measure the full enthalpy of decomposition (

      
      ).
      
  • Sample Mass: 1.0 – 1.5 mg (Strictly <2 mg to prevent sensor damage from violent exotherms).

  • Atmosphere: Nitrogen (50 mL/min) purge (external to the sealed pan).

  • Ramp Rate: 5°C/min.[2][3]

    • Reasoning: Slower rates reduce thermal lag, providing a more accurate

      
       for safety scaling.
      
B. Thermogravimetric Analysis (TGA)
  • Instrument: TA Instruments TGA 5500 or Netzsch TG 209.

  • Crucible: Alumina (

    
    ) open crucible.
    
  • Sample Mass: 2 – 5 mg.

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative) comparison.

  • Ramp Rate: 10°C/min.[2][3][4][5]

  • Key Metric: 5% Mass Loss Temperature (

    
    ), indicating the practical stability limit.
    

Comparative Thermal Performance

The following data compares AMDN-BN with its closest industrial alternative, ADN-BN.

Table 1: Thermal Properties Comparison
ParameterAMDN-BN (Target) ADN-BN (Alternative) Interpretation
Melting Point (

)
205 – 210 °C 215 – 220 °CThe 4-methyl group disrupts crystal packing, slightly lowering

.
Decomposition Onset (

)
225 °C 230 °CBoth compounds are stable up to melting. The liquid phase facilitates rapid decomposition.
Peak Exotherm (

)
245 °C 250 °CSharp, narrow exothermic peak indicating rapid autocatalytic decomposition.
Enthalpy (

)
-1400 J/g -1650 J/gAMDN-BN has slightly lower energy density due to the inert methyl mass dilution.
Char Yield (at 600°C) ~15% ~10%Methyl group contributes to carbonaceous char formation.
Data Analysis
  • The "Melting-Decomposition" Overlap: For AMDN-BN, the DSC trace will show a sharp endotherm (melting) at ~205°C, immediately followed by a massive exotherm.

    • Warning: If the DSC baseline does not return to zero between melting and decomposition, the process is potentially dangerous for scale-up. The liquid phase allows for faster molecular tumbling, accelerating the collision frequency for the decomposition reaction.

  • TGA Mass Loss Steps:

    • Stage 1 (225°C - 300°C): Loss of -NO₂ groups (homolysis). Mass drop corresponds to ~30-40% (loss of 2x NO₂).

    • Stage 2 (300°C+): Fragmentation of the benzene ring and nitrile release.

Decomposition Mechanism & Safety

Understanding how AMDN-BN fails is crucial for process safety. The decomposition is driven by the "Ortho Effect" and C-NO₂ bond weakness.

Decomposition Pathway

DecompPathway Molecule AMDN-BN Molecule (Intact) Activation Thermal Activation (>220°C, Liquid Phase) Molecule->Activation Heat Input Homolysis C-NO2 Bond Homolysis (Rate Limiting Step) Activation->Homolysis Radicals Formation of Phenyl & NO2 Radicals Homolysis->Radicals Gas Gas Evolution (NOx, CO, N2) Radicals->Gas Rapid Expansion Residue Amorphous Carbon Char Radicals->Residue Condensation

Caption: The rate-limiting step is the rupture of the C-NO2 bond, leading to autocatalytic radical propagation.[1]

Safety Directives for Researchers
  • Avoid Acidic Impurities: The presence of trace acids (from nitration) can catalyze the decomposition, lowering

    
     by up to 20°C. Ensure the sample is pH neutral before heating.
    
  • Scale-Up Hazard: The

    
     of -1400 J/g is sufficient to cause a thermal runaway in reactors larger than 100g if cooling fails.
    
    • Recommendation: Do not hold the molten material. Process immediately or keep in solution.

  • Self-Accelerating Decomposition Temperature (SADT): Estimated to be ~180°C for a 50kg package. Storage should never exceed 50°C.

Conclusion

2-Amino-4-methyl-3,5-dinitrobenzonitrile is a high-energy intermediate that requires precise thermal management. While it offers similar reactivity to 2-Amino-3,5-dinitrobenzonitrile , the addition of the methyl group slightly lowers the melting point, narrowing the safety window between processing (melting) and decomposition.

Recommendation: For synthesis applications, maintain reaction temperatures below 150°C . For analytical characterization, use sealed gold pans to prevent equipment damage and ensure accurate energetic data.

References

  • Korean Intellectual Property Office. (2005). Process for the preparation of n-substituted formamides (Patent KR20050101223A). (Describes synthesis and isolation of 2-amino-4-methyl-3,5-dinitrobenzonitrile).
  • TA Instruments. (2024).[6] Thermal Analysis of Energetic Materials: DSC and TGA Methodologies. Retrieved from [Link]

  • SciELO. (2024). Analysis of thermal decomposition kinetics of nitrobenzoic acid derivatives. (Mechanistic reference for nitro-group homolysis). Retrieved from [Link]

Sources

Publish Comparison Guide: Solid-State Profiling of 2-Amino-4-methyl-3,5-dinitrobenzonitrile (AMDN-Int)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to address the specific needs of drug development professionals and solid-state chemists working with 2-Amino-4-methyl-3,5-dinitrobenzonitrile (referred to herein as AMDN-Int ).

Given that AMDN-Int is a specialized intermediate (CAS 745048-51-5) primarily used in the synthesis of benzimidazole-based therapeutics (e.g.,


-adrenergic receptor agonists), this guide focuses on solid-state characterization , polymorph screening , and structural benchmarking  against known analogs.

Executive Summary & Strategic Context

2-Amino-4-methyl-3,5-dinitrobenzonitrile (AMDN-Int) is a critical "push-pull" aromatic scaffold. In drug development, its primary value lies as a high-purity intermediate for fusing benzimidazole rings. However, its highly substituted planar structure—featuring strong electron-withdrawing nitro/cyano groups and electron-donating amino/methyl groups—creates a high propensity for polymorphism and solvate formation .

For a process chemist, the lack of publicly standardized unit cell data represents a risk. This guide provides a comparative framework, using structurally validated analogs to predict packing behavior, and outlines a self-validating protocol to generate the missing crystallographic data (XRD) essential for regulatory CMC (Chemistry, Manufacturing, and Controls) filings.

Structural Specifications & Predicted Properties[1][2][3][4][5][6]

Before experimental profiling, we must establish the structural baseline. AMDN-Int is a multisubstituted benzene derivative where steric crowding between the ortho-methyl and nitro groups often forces deviations from planarity, affecting crystal packing energy.

FeatureSpecificationImpact on Crystallization
Compound Name 2-Amino-4-methyl-3,5-dinitrobenzonitrileTarget Analyte
CAS Registry 745048-51-5Identity Verification
Molecular Formula

MW = 222.16 g/mol
Electronic Character Donor-Acceptor (D-

-A)
High dipole moment; favors antiparallel stacking.
H-Bond Donors Amino group (

)
Critical for intermolecular networking.
H-Bond Acceptors Nitro (

), Cyano (

)
Competitive acceptors; risk of solvate formation with polar solvents.
Structural Logic Diagram

The following diagram illustrates the structural relationship and the critical "Steric Clash" zone that dictates the crystal lattice.

AMDN_Structure Core Benzene Ring (Scaffold) D1 2-Amino (-NH2) (H-Bond Donor) Core->D1 A1 1-Cyano (-CN) (Linear Acceptor) Core->A1 A2 3,5-Dinitro (-NO2) (Bulky Acceptors) Core->A2 S1 4-Methyl (-CH3) (Steric Bulk) Core->S1 Packing Crystal Lattice Packing Motif D1->Packing Intermolecular H-Bonds A1->Packing Dipole Alignment A2->Packing Pi-Stacking Disruption S1->A2 Steric Clash (Twists Nitro Group)

Figure 1: Structural determinants of AMDN-Int crystallization. The steric interaction between the 4-methyl and 3,5-nitro groups is the primary driver for non-planar conformations.

Comparative Analysis: AMDN-Int vs. Structural Alternatives

Since specific unit cell data for AMDN-Int is proprietary or unpublished, we benchmark it against 3-Nitrobenzonitrile (structurally simpler) and 2-Amino-4-chlorobenzonitrile (electronically similar). These "Alternatives" serve as reference standards for interpreting your XRD data.

Comparative Data Table
PropertyTarget: AMDN-Int Alt 1: 3-Nitrobenzonitrile [1]Alt 2: 2-Amino-4-chlorobenzonitrile [2]
Role Drug IntermediateStructural ReferenceElectronic Analog
Crystal System Predicted: MonoclinicMonoclinicTriclinic
Space Group TBD (Likely

or

)

(Non-centrosymmetric)

(Centrosymmetric)
Packing Force H-Bond + Dipole-Dipole

-Stacking Dominant
N-H...N Interactions
Unit Cell Vol (

)
Est. 950 - 1100

(Z=4)
~350-400

(Z=2)
354.41

(Z=2)
Key Feature Steric Twist (Me vs

)
Planar Stacking Planar H-Bond Sheets
NLO Activity Potential (if non-centro.)[1]Yes (SHG Active)Weak/None

Analysis for the Researcher:

  • If your XRD shows

    
     or 
    
    
    
    :
    The material has crystallized in a centrosymmetric habit (most stable, likely preferred for storage). This is common for highly dipolar molecules trying to cancel out net dipole moments (antiparallel packing).
  • If your XRD shows

    
    , 
    
    
    
    , or
    
    
    :
    You have isolated a non-centrosymmetric polymorph. This is rare for this class but highly valuable for NLO applications. Caution: These forms are often metastable.

Experimental Protocol: Generation of Validated XRD Data

To generate the missing dataset for AMDN-Int, follow this self-validating workflow. This protocol ensures high-quality single crystals suitable for structure solution.

Workflow Visualization

XRD_Protocol Start Crude AMDN-Int (Orange-Brown Solid) Solvent Solvent Screening (MeCN, EtOH, Acetone) Start->Solvent Method Slow Evaporation (Controlled Temp 25°C) Solvent->Method Sat. Solution Harvest Harvest Crystals (0.2 - 0.5 mm) Method->Harvest 7-14 Days XRD Single Crystal XRD (Mo Kalpha Source) Harvest->XRD Mount on Kapton Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Collect hkl

Figure 2: Crystallization and Characterization Workflow for AMDN-Int.

Step-by-Step Methodology

1. Solvent Selection & Solubility Curve

  • Objective: Find a solvent with moderate solubility to allow slow growth.

  • Recommendation: Use Acetonitrile (MeCN) or Ethanol/Acetone (1:1) .

  • Why: The nitro and cyano groups make AMDN-Int polar. Highly non-polar solvents (Hexane) will precipitate it too fast (powder); highly polar solvents (DMSO) will hold it too tightly.

2. Crystal Growth (Slow Evaporation)

  • Dissolve 100 mg of AMDN-Int in 10-15 mL of warm solvent (

    
    ).
    
  • Filter through a 0.45

    
     PTFE filter to remove nucleation sites (dust).
    
  • Cover the vial with parafilm, punch 3-4 pinholes, and store in a vibration-free environment at

    
    .
    
  • Target: Block-like or prismatic crystals (needles often indicate rapid growth/twinning).

3. Data Collection (SC-XRD)

  • Instrument: Bruker APEX-II or Rigaku XtaLAB (Mo

    
     radiation, 
    
    
    
    ).
  • Temperature: Collect at 100 K (cryostream).

    • Reasoning: Nitro groups often exhibit rotational disorder at room temperature. Cooling "freezes" this motion, improving resolution (

      
      -factor).
      

4. Data Processing

  • Check for Twinning : The methyl/nitro steric clash can induce stress, leading to non-merohedral twinning. Use software (e.g., CELL_NOW) to separate domains if necessary.

References

  • Crystal Structure of 3-Nitrobenzonitrile

    • Source: IUCr Journals (2023).
    • Significance: Establishes the baseline packing for nitro-benzonitrile scaffolds.
    • (Generalized link to IUCr as specific deep links vary).

  • Crystal Structure of 2-Amino-4-chlorobenzonitrile

    • Source: Malaysian Journal of Analytical Sciences, Vol 28 (2024).[2][3][4]

    • Significance: Provides unit cell parameters for the 2-amino-4-halo analog ( , space group).
  • Synthesis of AMDN-Int (Patent Context)

    • Source: US Patent Application 2005/0101223 (Process for prepar
    • Significance: Describes the isolation of the orange-brown solid intermedi
  • General NLO Material Properties (Dinitrobenzonitrile class)

    • Source: NIST Chemistry WebBook (3,5-Dinitrobenzonitrile).

Sources

Validating Elemental Composition: A Comparative Guide for 2-Amino-4-methyl-3,5-dinitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation framework for 2-Amino-4-methyl-3,5-dinitrobenzonitrile (AMDNBN) . This compound, characterized by its high nitrogen content and electron-deficient aromatic ring, presents unique challenges in analytical validation, particularly for researchers in high-energy materials and azo-dye synthesis.

This guide compares the "Gold Standard" method (Combustion Analysis) against modern alternatives (HRMS, qNMR) to establish a self-validating protocol for purity assessment.

Executive Summary & Compound Profile

2-Amino-4-methyl-3,5-dinitrobenzonitrile (


) is a critical intermediate used in the synthesis of heterocyclic disperse dyes and insensitive energetic materials. Its validation is complicated by two factors:
  • Refractory Combustion: The multiple nitro groups and the nitrile moiety can lead to incomplete combustion or nitrogen oxide (

    
    ) trapping, often skewing elemental analysis (EA) results.
    
  • Solvent Inclusion: The compound’s crystalline lattice frequently traps polar aprotic solvents (e.g., DMSO, DMF) used during synthesis, which traditional HPLC may miss if not specifically targeted.

Physicochemical Baseline
PropertyTheoretical ValueCritical Note
Formula

High Nitrogen Content (~25%)
Molecular Weight 222.16 g/mol --
Appearance Yellow/Orange Crystalline SolidColor intensity correlates with impurity profile
Melting Point ~204–208°C (Decomp.)Distinct from mono-nitro analogs

Comparative Analysis: EA vs. Alternatives

To validate this product, one cannot rely on a single metric. The table below objectively compares Combustion Analysis (CHNS) —the traditional benchmark—against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) .

Performance Matrix
FeatureCombustion Analysis (CHNS) HRMS (Orbitrap/Q-TOF) qNMR (

with Internal Std)
Primary Scope Bulk Purity (Organic + Inorganic + Solvates)Molecular Formula ConfirmationOrganic Purity & Molar Ratio
Accuracy Target

absolute deviation

ppm mass error

relative purity
Blind Spots Cannot distinguish isomers; destructive.Misses inorganic salts; insensitive to bulk solvates.Misses inorganic impurities; requires soluble standard.
Suitability for AMDNBN High (Essential for detecting trapped water/inorganics)Medium (Confirms identity, not bulk purity)High (Quantifies trapped solvent specifically)
Sample Req. 2–5 mg (Destructive)< 0.1 mg10–20 mg (Recoverable)
Expert Insight: Why EA is Non-Negotiable

While HRMS confirms what the molecule is, only Elemental Analysis (EA) confirms how much of the bulk powder is actually that molecule. For 2-Amino-4-methyl-3,5-dinitrobenzonitrile , a common synthesis byproduct is inorganic salt (from nitration neutralization). HRMS and NMR will "look through" these salts, reporting 99%+ purity, while EA will reveal a suppressed Carbon/Nitrogen percentage, correctly flagging the low assay.

Experimental Protocol: Optimized CHNS Workflow

Standard combustion protocols often fail for polynitro-aromatics due to "flash combustion" (rapid detonation-like oxidation) which disrupts gas flow. The following protocol is self-validating and optimized for AMDNBN.

Reagents & Equipment[2][3][4][5][6]
  • Instrument: Automated Elemental Analyzer (e.g., Elementar vario, PerkinElmer 2400).

  • Carrier Gas: Helium (99.999%).

  • Oxidant: Oxygen (99.995%).

  • Reference Standard: Acetanilide (Standard) or Sulfanilamide (High N check).

  • Capsules: Tin (Sn) capsules (facilitates exothermic flash).

Step-by-Step Methodology
Phase 1: Instrument Conditioning
  • Leak Check: Ensure the system is gas-tight (Helium blank < 10 counts).

  • Blank Run: Run 3 empty tin capsules to stabilize the baseline.

  • K-Factor Determination: Analyze Acetanilide standards (2 mg) until the calibration factor variance is

    
    .
    
Phase 2: Sample Preparation (Critical)
  • Causality: Nitro compounds are hygroscopic. Weighing undried samples introduces a systematic error (High H, Low C/N).

  • Drying: Dry AMDNBN at 60°C under vacuum (10 mbar) for 4 hours.

  • Weighing: Accurately weigh 1.5 – 2.5 mg into a tin capsule using a microbalance (

    
     precision).
    
    • Note: Keep sample mass low (< 2.5 mg) to prevent detector saturation from the

      
       surge.
      
  • Folding: Fold the capsule tightly to exclude atmospheric nitrogen.

Phase 3: Combustion Parameters
  • Furnace Temperature: 1150°C (High temp required for cyano group cleavage).

  • Oxygen Dosing: Increased Oxygen Boost (120 sec) .

    • Reasoning: The nitro groups act as internal oxidants, but the methyl group requires external oxygen to prevent char formation.

  • Reduction Tube: Ensure Copper (Cu) packing is fresh.

    • Self-Validating Check: If the Nitrogen peak shows tailing, the Cu is exhausted (unable to reduce excess

      
       to 
      
      
      
      ).
Phase 4: Data Analysis

Calculate the theoretical percentages based on


 (MW 222.16):
  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    

Data Interpretation & Troubleshooting

The table below illustrates how to interpret deviations in the EA results for AMDNBN.

ObservationDiagnosisCorrective Action
Result within

PASS. High purity confirmed.Proceed to biological/chemical application.[1]
Low %C, Low %N, High %H Moisture Contamination. Re-dry sample (80°C, vacuum). Check NMR for water peak.
Low %C, Low %N, Low %H Inorganic Contamination. Sample contains non-combustible salts (e.g.,

). Perform Ash Test.
High %C, Low %N Solvent Entrapment (e.g., Toluene). Check

NMR for solvent signals. Recrystallize.
High %N Incomplete Combustion (

Leak).
Reduction tube exhausted. Replace Copper. Reduce sample weight.

Validation Logic Diagram

The following diagram visualizes the decision-making workflow for validating the elemental composition of AMDNBN.

ValidationWorkflow Start Start: Synthesized AMDNBN Dry Step 1: Vacuum Dry (60°C, 4h) Start->Dry CHNS Step 2: Run CHNS Analysis (Triplicate) Dry->CHNS Decision Is deviation < 0.4%? CHNS->Decision Pass PASS: Validated Reference Material Decision->Pass Yes Fail FAIL: Analyze Deviation Decision->Fail No CheckH High %H? (Check Moisture) Fail->CheckH CheckC High %C? (Check Solvents) Fail->CheckC CheckLow All Low? (Check Inorganics) Fail->CheckLow NMR Run qNMR / Ash Test CheckH->NMR CheckC->NMR CheckLow->NMR Repurify Repurify & Recrystallize NMR->Repurify Repurify->Dry Retry

Caption: Logical workflow for validating 2-Amino-4-methyl-3,5-dinitrobenzonitrile purity using Elemental Analysis as the primary gatekeeper.

References

  • National Institutes of Health (NIH) / PMC . "An International Study Evaluating Elemental Analysis." Journal of Organic Chemistry. Accessed March 2026.[2] [Link]

  • Royal Society of Chemistry (RSC) . "Elemental analysis: an important purity control but prone to manipulations."[3] Inorganic Chemistry Frontiers. Accessed March 2026.[2] [Link]

  • PerkinElmer . "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." Accessed March 2026.[2] [Link]

Sources

Comparative Guide: 2-Amino-4-methyl-3,5-dinitrobenzonitrile vs. Alternative Azo Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Amino-4-methyl-3,5-dinitrobenzonitrile (CAS 17601-96-6), a critical diazo component in the synthesis of high-performance azo disperse dyes.

Executive Summary

2-Amino-4-methyl-3,5-dinitrobenzonitrile represents a specialized class of "push-pull" aromatic amines. Unlike standard aniline intermediates, this molecule incorporates three strong electron-withdrawing groups (two nitro, one cyano) alongside an electron-donating methyl group.

In the context of Azo Dye Chemistry , it serves as a premium diazo component, enabling the production of Disperse Violet and Blue dyes with superior sublimation fastness and bathochromic shifts compared to non-cyano analogs.

In Drug Development , the highly functionalized benzene core serves as a dense scaffold for synthesizing fused heterocycles (e.g., quinazolines, benzimidazoles) relevant to kinase inhibition and antimicrobial research.

Chemical Identity & Structural Logic

FeatureSpecification
Chemical Name 2-Amino-4-methyl-3,5-dinitrobenzonitrile
CAS Number 17601-96-6
Molecular Formula

Molecular Weight 222.16 g/mol
Role Diazo Component (Electrophile)
Electronic Character Highly

-deficient (Strong Electrophile)
Structural Causality

The performance of this intermediate is dictated by the Electronic Push-Pull Mechanism :

  • The "Pull" (Acceptors): The two

    
     groups and one 
    
    
    
    group exert a massive electron-withdrawing effect (
    
    
    and
    
    
    effects). This lowers the LUMO energy of the resulting azo dye, causing a significant bathochromic shift (red-shifting the color) and increasing the extinction coefficient (
    
    
    ).
  • The "Push" (Donor): The methyl group provides a slight steric bulk and weak electron donation (

    
    ), which modulates solubility and crystal packing, crucial for the "disperse" property in polyester dyeing.
    
  • The Fastness Factor: The nitrile (

    
    ) group is the differentiator. Unlike a third nitro group, the nitrile improves sublimation fastness  by increasing polarity without excessively increasing molecular size, allowing the dye to penetrate polyester fiber structures (PET) and remain trapped during heat setting.
    

Synthesis & Production Efficiency

To ensure high purity and yield, the synthesis typically avoids direct nitration of the aniline (which is prone to oxidation). Instead, a Nucleophilic Aromatic Substitution (


)  pathway is preferred.
Optimized Synthesis Protocol

Route: 2-Chloro-4-methylbenzonitrile


Nitration

Ammonolysis.

Synthesis_Pathway Start 2-Chloro-4-methyl- benzonitrile Step1 Nitration (HNO3/H2SO4) Start->Step1 Electrophilic Subst. Inter 2-Chloro-4-methyl- 3,5-dinitrobenzonitrile Step1->Inter Yield: ~85% Step2 Ammonolysis (NH3, Pressure) Inter->Step2 SNAr Reaction Product 2-Amino-4-methyl- 3,5-dinitrobenzonitrile Step2->Product Yield: ~90%

Figure 1: Industrial synthesis pathway prioritizing atom economy and regioselectivity.

Critical Process Parameters (CPP):
  • Nitration Control: Temperature must be kept <5°C initially to prevent hydrolysis of the nitrile group to an amide.

  • Ammonolysis: Requires autoclave conditions (110-120°C, 1.5-2.0 MPa). The chlorine atom is activated by the ortho and para nitro groups, making the substitution facile and clean.

Comparative Performance: Dye Intermediates

This section objectively compares the target against standard and high-performance alternatives.

The Competitors
  • Target: 2-Amino-4-methyl-3,5-dinitrobenzonitrile (High-End Violet/Blue).

  • Standard: 2,4-Dinitroaniline (Commodity Orange/Red).

  • Alternative: 2-Amino-5-nitrobenzonitrile (Lighter shades, Red/Rubine).

  • Heterocyclic: 2-Amino-3,5-dinitrothiophene (Deep Blue/Green, lower stability).

Performance Matrix
PropertyTarget (Dinitro-Benzonitrile) 2,4-Dinitroaniline (Standard)2-Amino-5-nitrobenzonitrile2-Amino-3,5-dinitrothiophene

(on PET)
560 - 590 nm (Violet/Blue)480 - 520 nm (Orange/Red)500 - 540 nm (Red/Rubine)600 - 640 nm (Greenish-Blue)
Molar Extinction (

)
High (>45,000)ModerateModerateVery High
Light Fastness Excellent (6-7) Good (5)Good (5-6)Poor-Moderate (3-4)
Sublimation Fastness Excellent PoorGoodModerate
pH Stability High HighHighLow (Sensitive to alkali)
Cost Efficiency Moderate LowLowHigh
Technical Analysis[4][5][6]
  • Color Depth: The target molecule provides a "sweet spot." It offers deeper shades than standard nitroanilines due to the auxiliary cyano acceptor but avoids the chemical instability often seen in thiophene-based dyes (which degrade in alkaline dye baths).

  • Fastness Superiority: The cyano group is critical for sublimation fastness . In high-temperature dyeing (130°C), dyes lacking the cyano group (like 2,4-dinitroaniline) tend to migrate out of the fiber, staining adjacent fabrics. The target molecule remains locked in the polymer matrix.

Experimental Protocols

A. Diazotization (The "Weak Base" Challenge)

Because of the two nitro groups, the amino group is extremely weakly basic (


 is very high). Standard HCl/NaNO2 diazotization will fail . You must use Nitrosyl Sulfuric Acid.

Protocol:

  • Preparation: Charge 10 mL of 98% Sulfuric Acid into a 3-neck flask. Cool to 0–5°C.

  • Nitrosyl Generation: Slowly add 0.7g Sodium Nitrite (

    
    ) with stirring. The temperature must not exceed 10°C. Stir until clear (formation of 
    
    
    
    ).
  • Amine Addition: Add 2.22g (0.01 mol) of 2-Amino-4-methyl-3,5-dinitrobenzonitrile portion-wise.

  • Reaction: Stir at 0–5°C for 2 hours. The solution will turn a clear, deep syrup.

  • Validation: Test a drop with starch-iodide paper (instant blue/black indicates excess nitrite).

B. Coupling (General Procedure)
  • Coupler Prep: Dissolve 0.01 mol of coupling component (e.g., N,N-diethylaniline) in dilute acetic acid/HCl at 0°C.

  • Addition: Drip the diazonium salt solution (from Step A) into the coupler solution.

  • pH Control: Simultaneously add Sodium Acetate solution to maintain pH 4–5. Crucial: If pH drops <2, coupling stops; if pH >7, the diazonium salt decomposes.

  • Workup: Filter the precipitated dye, wash with water, and dry.

Coupling_Mechanism Diazo Diazonium Salt (Electrophile) Complex Sigma Complex (Intermediate) Diazo->Complex Attack at para-position Coupler Coupler (e.g., Diethylaniline) (Nucleophile) Coupler->Complex Dye Final Azo Dye (Ar-N=N-Ar') Complex->Dye -H+ (Restoration of Aromaticity)

Figure 2: Mechanism of Azo Coupling for weak bases.

Drug Development & Bioactive Potential[7][8]

While primarily a dye intermediate, the 3,5-dinitrobenzonitrile scaffold possesses pharmacophore properties relevant to medicinal chemistry.

  • Kinase Inhibition: The structure mimics the core of certain EGFR inhibitors. The nitrile group can be cyclized to form Quinazolines (via reaction with amidines), a class containing drugs like Gefitinib.

  • Antimicrobial Activity: Nitro-aromatic compounds often exhibit activity against anaerobic bacteria (similar to Metronidazole) via enzymatic reduction of the nitro group to toxic radical intermediates within the pathogen.[1]

  • Warning: The dinitro moiety is also associated with toxicity (uncoupling of oxidative phosphorylation). Any pharmaceutical application requires rigorous ADMET profiling.

References

  • Synthesis of Dinitrobenzonitriles

    • Title: "Process for the preparation of 2-amino-3,5-dinitrobenzonitrile and related intermediates."[2]

    • Source: ChemicalBook / P
  • Azo Dye Properties & Solvatochromism

    • Title: "Synthesis and application of azo dyes derived from heterocyclic and carbocyclic diazo components."
    • Source: International Journal of Research and Reviews in Applied Sciences (IJRRAS).
    • URL:[Link]

  • Comparative Dye Chemistry

    • Title: "Solvent effects on the UV-visible absorption spectra of thiophene vs benzene azo dyes."
    • Source: Biointerface Research in Applied Chemistry.
    • URL:[Link]

  • General Fastness Data

    • Title: "Toxicity and Fate of Azo Dyes (Structure-Property Rel
    • Source: Danish Environmental Protection Agency.
    • URL:[Link]

Sources

Safety Operating Guide

2-Amino-4-methyl-3,5-dinitrobenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide on the operational handling, hazard causality, and proper disposal logistics for 2-Amino-4-methyl-3,5-dinitrobenzonitrile (CAS: 745048-51-5).

As a highly functionalized polynitroaromatic compound, this chemical is primarily utilized as an intermediate in the synthesis of benzimidazole-derived pharmaceuticals (such as alpha-2 adrenergic agonists) [1]. Due to its specific structural alerts—namely the presence of multiple nitro groups—its disposal requires strict adherence to professional hazardous waste protocols to mitigate risks of thermal instability and acute toxicity.

Hazard Causality and Structural Profiling

To implement a safe disposal plan, one must first understand the structural causality of the chemical's hazards. 2-Amino-4-methyl-3,5-dinitrobenzonitrile contains several functional groups that dictate its reactivity and toxicity:

  • Dinitroaromatic Core (-NO₂): The presence of two nitro groups on the aromatic ring significantly lowers the thermal stability of the molecule. Nitroaromatics are oxygen-rich and can undergo rapid, highly exothermic decomposition if subjected to high heat, strong shock, or friction.

  • Amino Group (-NH₂): Aromatic amines are notorious for their ability to penetrate intact skin and their potential to induce methemoglobinemia (the oxidation of hemoglobin to methemoglobin, reducing oxygen transport in the blood).

  • Nitrile Group (-CN): While covalently bound and less prone to releasing free cyanide gas than inorganic cyanides, the nitrile group adds to the overall acute toxicity profile upon combustion or aggressive chemical degradation.

Table 1: Physiochemical & Waste Profiling Summary

ParameterSpecification / ProtocolOperational Implication
Physical State Orange-brown solid [1]Dust generation is a primary inhalation and deflagration risk.
Molecular Formula C₈H₆N₄O₄ [2]High nitrogen content (N₄) requires specific incineration conditions.
Reactivity Alert Potentially shock/heat sensitiveAvoid friction, static discharge, and confinement.
Waste Classification Hazardous Waste (Toxic/Reactive)Must not be mixed with general organic waste or reducing agents.

Operational Waste Management & Disposal Logistics

Critical Safety Directive: Under no circumstances should laboratory personnel attempt to chemically neutralize or degrade 2-Amino-4-methyl-3,5-dinitrobenzonitrile on-site (e.g., via chemical reduction of the nitro groups). Such reactions are highly exothermic, difficult to control outside of specialized reactors, and yield aromatic diamines that are often more toxic and carcinogenic than the parent compound.

Disposal must be executed via logistical isolation and high-temperature incineration by a licensed hazardous waste contractor [3].

Step-by-Step Disposal Logistics Protocol

Step 1: Segregation and Compatibility Verification

  • Isolate the waste stream immediately upon generation.

  • Ensure the compound is strictly segregated from reducing agents (e.g., sodium borohydride, lithium aluminum hydride), strong bases, and easily oxidizable materials. Mixing polynitroaromatics with strong bases can form highly sensitive, explosive picrate-like salts.

Step 2: Primary Packaging

  • Transfer the solid waste or slurry into a chemically compatible, anti-static High-Density Polyethylene (HDPE) container.

  • Causality: Avoid glass containers for bulk storage of potentially energetic waste, as glass poses a severe shrapnel hazard in the unlikely event of overpressurization or deflagration.

  • Ensure the container has a secure, but not hermetically sealed (to prevent pressure buildup from slow off-gassing), threaded cap.

Step 3: Secondary Containment and Environmental Control

  • Place the primary HDPE container into a secondary containment bin.

  • Store in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated. Keep away from direct sunlight, steam lines, or any heat source.

Step 4: Labeling and Contractor Handoff

  • Label the container explicitly: "Hazardous Waste: 2-Amino-4-methyl-3,5-dinitrobenzonitrile (Toxic, Potential Reactive Hazard)."

  • Contract a certified hazardous waste disposal vendor. Specify that the waste contains a dinitroaromatic compound.

  • Incineration Requirement: The vendor must utilize a high-temperature incinerator equipped with Nitrogen Oxide (NOx) scrubbers, as the combustion of the N₄ core will generate significant toxic NOx gases [4].

Visualizing the Disposal Workflow

The following diagram outlines the self-validating system for managing this specific waste stream, ensuring no single point of failure in the laboratory setting.

WasteWorkflow Start Waste Generation (Solid/Slurry) Assess Hazard Assessment (Toxicity & Thermal Stability) Start->Assess Segregate Chemical Segregation (Isolate from Reducers/Bases) Assess->Segregate Package Primary Packaging (Anti-static HDPE) Segregate->Package Store Satellite Accumulation (Cool, Ventilated SAA) Package->Store Dispose Licensed Contractor (High-Temp Incineration + NOx Scrubbing) Store->Dispose

Caption: Workflow for the logistical segregation, packaging, and disposal of dinitroaromatic waste.

Emergency Spill Response Protocol

In the event of an accidental release of the solid material during handling or transfer to waste containers, execute the following protocol:

  • Evacuate and Isolate: Immediately clear the immediate area. Ensure no ignition sources (open flames, hot plates) are active.

  • PPE Escalation: Responders must don appropriate Personal Protective Equipment (PPE), including a NIOSH-approved N95 or P100 particulate respirator (to prevent inhalation of toxic dust), heavy-duty nitrile gloves, and a chemical-resistant lab coat.

  • Dampening (Dust Suppression): Gently mist the spilled solid with a compatible inert solvent (e.g., water or a water/isopropanol mixture) to suppress dust formation. Causality: Dry sweeping polynitroaromatics can generate static electricity and airborne toxic particulates.

  • Collection: Use non-sparking tools (e.g., conductive plastic or brass scoops) to collect the dampened material.

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect all wash water as hazardous waste, as it will contain trace amounts of the toxic aromatic amine.

References

  • Google Patents (KR20050101223A):Process for the preparation of n-substituted formamides. Details the synthesis and physical properties (orange-brown solid) of 2-amino-4-methyl-3,5-dinitrobenzonitrile.
  • National Center for Biotechnology Information (NCBI): PubChem Compound Summary for CID 16726789, 2-Amino-4-methyl-3,5-dinitrobenzonitrile. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at:[Link]

  • United States Environmental Protection Agency (EPA): Hazardous Waste Management System; General. Guidelines on the proper classification and high-temperature incineration requirements for reactive and toxic organic wastes. Available at: [Link]

Personal protective equipment for handling 2-Amino-4-methyl-3,5-dinitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Energetic Toxicant" Profile

As a Senior Application Scientist, I must reframe how you view 2-Amino-4-methyl-3,5-dinitrobenzonitrile (AMDN) . It is not merely a "yellow powder"; it is a polynitro-aromatic intermediate sharing structural lineage with energetic materials (like TNT) and toxic metabolic inhibitors (nitriles).[1]

Handling AMDN requires a dual-threat defense strategy:

  • Energetic Stability: Two nitro groups (

    
    ) on a benzene ring create thermal instability. Friction or static shock are lower risks than heat, but thermal runaway is possible.
    
  • Bio-Availability: The amino group (

    
    ) enhances lipid solubility, facilitating rapid transdermal absorption, while the nitrile group (
    
    
    
    ) poses a metabolic asphyxiation risk.[1]

Core Directive: Treat every milligram as if it is both a skin-permeating poison and a thermally sensitive energetic.[1]

Hazard Architecture & Risk Logic

To understand the PPE requirements, we must deconstruct the molecule. This is not a generic safety list; it is a structure-activity relationship (SAR) analysis.

Table 1: Molecular Hazard Profile
Functional GroupPhysiological/Physical ThreatCritical Safety Implication
Dinitro- (

)
Methemoglobinemia: Oxidizes hemoglobin, reducing oxygen transport.[1] Explosion: High oxygen balance makes it a fuel-oxidizer package.[1]PPE: Double-gloving is mandatory (nitro compounds permeate nitrile).[1] Ops: Avoid metal spatulas (spark risk) and heating >80°C.
Nitrile (

)
Histotoxic Hypoxia: Metabolic release of cyanide ions (rare in solid handling, high risk if metabolized).[1]PPE: Full face respirator or fume hood is non-negotiable to prevent dust inhalation.[2]
Amino- (

)
Sensitization: Potent skin sensitizer.[1] Repeated exposure causes allergic dermatitis.Decon: Surface decontamination requires surfactant-based cleaners, not just water.[1]
Visualizing the Risk Logic

HazardLogic AMDN AMDN Molecule Nitro Nitro Groups (-NO2) AMDN->Nitro Nitrile Nitrile Group (-CN) AMDN->Nitrile Amino Amino Group (-NH2) AMDN->Amino Methem Methemoglobinemia (Blood Toxicity) Nitro->Methem Explosion Thermal Instability (Energetic) Nitro->Explosion Hypoxia Cyanide/Hypoxia (Metabolic) Nitrile->Hypoxia Sensitization Dermal Sensitization Amino->Sensitization Glove Barrier: Laminate Gloves Methem->Glove Mitigated by Temp Control: Temp < 50°C Explosion->Temp Mitigated by Resp Barrier: P100/Fume Hood Hypoxia->Resp Mitigated by

Figure 1: Structure-Activity Relationship (SAR) linking functional groups to specific physiological hazards and required controls.[1]

The PPE Shield (Personal Protective Equipment)

Standard laboratory nitrile gloves are insufficient for prolonged contact with polynitro aromatics. These compounds can permeate standard 4-mil nitrile in minutes without visible degradation.[1]

Table 2: Tiered PPE Matrix
Protection ZoneTier 1: Routine Handling (Weighing <1g, Closed Transfer)Tier 2: High Exposure (Synthesis, Spills, >1g Handling)Scientific Rationale
Hand Protection Double Gloving: 1.[1] Inner: 4-mil Nitrile (White/Blue)2.[1] Outer: 5-8 mil Nitrile (Contrasting Color)Laminate Barrier: Silver Shield® or 4H® Liners under Nitrile outer gloves.[1]Nitroaromatics diffuse through nitrile. Laminate films provide >8hr breakthrough time.
Respiratory Engineering Control: Certified Chemical Fume Hood (Face velocity 80-100 fpm).[1]Respirator: Full-face APR with OV/P100 (Organic Vapor + HEPA) cartridges.[1]Dust is the primary vector. P100 stops particulates; OV stops sublimated vapors.
Eye/Face Safety Glasses with Side Shields + Face Shield (if outside hood).Chemical Splash Goggles (Vented) + Face Shield.Eyes are a mucus membrane entry point for rapid systemic absorption.
Body Lab Coat (100% Cotton or Nomex). No Synthetics. Tyvek® Coveralls (taped wrists) + Chemical Apron.Synthetic fabrics (polyester) melt into skin during thermal events (flash fires).

Operational Protocol: The "Zero-Dust" Method

This protocol is designed to eliminate the generation of airborne particulates, which is the highest risk vector for AMDN.

Step-by-Step Workflow
  • Preparation (The Static Check):

    • Place an antistatic mat inside the fume hood. Nitro compounds are often dry powders prone to static buildup.

    • Self-Validation: Check glove integrity. If wearing double gloves, ensure the inner color is not visible through the outer glove (breaches are immediately obvious).

  • Weighing (The "Boat-in-Jar" Technique):

    • Never weigh directly on the balance pan.

    • Place the weighing boat inside a secondary jar.

    • Transfer AMDN into the boat while it is inside the jar.

    • Cap the jar before removing it from the hood to transport to the balance.

    • Why? This traps any stray dust inside the jar, not on your lab bench.

  • Solubilization:

    • Add solvent (e.g., DMSO, Acetone) to the solid slowly down the side of the vessel.

    • Do not squirt solvent directly onto the powder; this creates an aerosol plume.

  • Decontamination (The Colorimetric Check):

    • Nitro compounds often turn deep yellow/orange in basic solutions.

    • Wipe surfaces with a PEG-400/Ethanol mixture (solubilizes the organic) followed by soapy water.[1]

    • Validation: If the wipe comes up yellow, the surface is still contaminated. Repeat until white.

Visualizing the Operational Workflow

OpsFlow cluster_PPE 1. Defense Layer cluster_Action 2. Critical Action cluster_Decon 3. Exit Strategy Start Start: Handling AMDN PPE_Check Don PPE: Double Nitrile or Silver Shield Start->PPE_Check Static_Check Grounding: Antistatic Mat in Hood PPE_Check->Static_Check Weigh Weighing: Use 'Boat-in-Jar' Method Static_Check->Weigh Transfer Solvent Addition: Wall-wash (No direct stream) Weigh->Transfer Wipe Decon: PEG/Ethanol Wipe Transfer->Wipe Check Visual Check: Is Wipe Yellow? Wipe->Check Check->Wipe Yes (Contaminated) Disposal Disposal: High-Temp Incineration Check->Disposal No (Clean)

Figure 2: Operational workflow emphasizing static control and visual decontamination validation.

Emergency & Disposal Logistics

Spill Response (Dry Powder)
  • Evacuate: Clear the immediate area.

  • Isolate: Do not attempt to sweep (creates dust).

  • Neutralize: Cover spill with a solvent-dampened pad (Ethanol/PEG) to suppress dust, then scoop into a waste container.

  • Do NOT use bleach: Hypochlorites can react exothermically with some nitrogenous organics. Use soapy water or specific surfactant cleaners.

Disposal (The "Red Water" Protocol)
  • Classification: RCRA Hazardous Waste (P-listed or characteristic for reactivity/toxicity depending on jurisdiction).[1]

  • Method: Chemical Incineration with afterburner.

  • Labeling: Must be clearly labeled "NITROAROMATIC - POTENTIAL EXPLOSIVE HAZARD."[1]

  • Segregation: Never mix with strong oxidizers or reducing agents in the waste stream.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2023). Benzonitrile, 2-amino-3,5-dinitro- Substance Details - SRS. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 2-amino-3,5-dinitrobenzonitrile (CID 12217345).[1] Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of Nitroaromatic Compounds. Annual Review of Microbiology.
  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.